molecular formula C9H11NO B3259658 1-Amino-1-phenylpropan-2-one CAS No. 32187-27-2

1-Amino-1-phenylpropan-2-one

Cat. No.: B3259658
CAS No.: 32187-27-2
M. Wt: 149.19 g/mol
InChI Key: FSTYOUCNSTZVDF-UHFFFAOYSA-N
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Description

1-Amino-1-phenylpropan-2-one hydrochloride is a chemical compound with the CAS Registry Number 3904-16-3 and a molecular formula of C9H12ClNO . It has a molecular weight of 185.65 g/mol . This product is offered with a purity of 95% and is presented in various package sizes to suit different research needs . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses. Structurally, this compound shares a phenylpropanone backbone, a feature found in compounds investigated for pharmaceutical development. For instance, research into dimerized phenylalanine derivatives based on similar scaffolds has shown promise as novel HIV-1 capsid inhibitors, demonstrating the value of such structures in medicinal chemistry . The presence of both amino and ketone functional groups on the molecule also makes it a potential versatile building block or chiral synthon for asymmetric synthesis, similar to the related compound 1-hydroxy-1-phenylpropan-2-one . This allows researchers to use it in the creation of more complex, stereochemically defined molecules for various applications. Please refer to the product's Safety Data Sheet for detailed handling and hazard information. The product must be stored properly, often recommended in an inert atmosphere at room temperature, to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-1-phenylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTYOUCNSTZVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Chemical Architecture, Synthesis, and Applications of 1-Amino-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-1-phenylpropan-2-one (1-APP-2-O) is a highly versatile α-amino ketone utilized extensively as a synthetic intermediate in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of its structural properties, highly regioselective synthesis protocols, and its downstream application in the development of targeted kinase inhibitors.

Structural Identity and Isomeric Differentiation

This compound is frequently analyzed in contrast to its positional isomer, cathinone (2-amino-1-phenylpropan-1-one). While cathinone features the ketone at the benzylic position (C1) and the amine at the α-methyl position (C2), 1-APP-2-O reverses this functional arrangement: the amine is located at the benzylic carbon (C1) and the ketone is at C2[1].

This structural inversion fundamentally alters its chemical reactivity and pharmacological profile. The benzylic amine in 1-APP-2-O is highly susceptible to nucleophilic substitution and condensation reactions, shifting its primary utility from a central nervous system stimulant to a critical building block for complex heterocyclic compounds, such as benzolactam-based protein kinase inhibitors[2].

Physicochemical Profiling

Understanding the physical parameters of 1-APP-2-O is critical for optimizing reaction conditions and isolation protocols. The compound is most stable and commonly handled as a hydrochloride salt to prevent spontaneous dimerization or degradation of the free base[1],.

Table 1: Quantitative Physicochemical Properties

PropertyFree BaseHydrochloride Salt
CAS Registry Number 32187-27-23904-16-3
Molecular Formula C9H11NOC9H12ClNO
Molecular Weight 149.19 g/mol 185.65 g/mol
Physical State Liquid (typically)White to off-white crystalline powder
Boiling Point ~235.2 °C at 760 mmHgN/A (Decomposes before boiling)
Solubility Soluble in organic solventsSoluble in water, methanol, ethanol
InChIKey N/APLWANCOYVAFWCA-UHFFFAOYSA-N

Mechanistic Synthetic Pathways

The synthesis of α-amino ketones requires strict control over alkylation and regioselectivity. Below are two field-proven, self-validating protocols for the synthesis of 1-APP-2-O.

The Delépine Reaction Pathway

Causality & Logic: Direct amination of α-halo ketones (like 1-bromo-1-phenyl-2-propanone) with ammonia inevitably yields a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines due to over-alkylation. The Delépine reaction circumvents this by utilizing hexamethylenetetramine (HMTA). HMTA acts as a nucleophile to form a bulky quaternary ammonium salt. The extreme steric hindrance of this intermediate physically prevents any further alkylation, ensuring absolute selectivity for the primary amine upon hydrolysis.

Experimental Protocol:

  • Quaternization: Dissolve 1.0 equivalent of 1-bromo-1-phenyl-2-propanone in anhydrous chloroform. Portion-wise, add 1.05 equivalents of HMTA.

  • Precipitation: Stir the mixture at room temperature for 24 hours. Self-Validation: The successful formation of the quaternary ammonium salt is visually confirmed as it precipitates out of the non-polar chloroform as a white solid.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Hydrolysis: Suspend the isolated salt in a 3:1 (v/v) mixture of absolute ethanol and concentrated hydrochloric acid. Reflux for 2 hours to hydrolyze the complex into 1-APP-2-O HCl, formaldehyde, and ammonium chloride.

  • Purification: Cool the reaction to 0 °C. Self-Validation: Ammonium chloride is highly insoluble in ethanol and will precipitate. Filter off the ammonium chloride, concentrate the filtrate in vacuo, and recrystallize from isopropanol to yield pure 1-APP-2-O hydrochloride.

Delepine_Workflow N1 1. Quaternization 1-Bromo-1-phenyl-2-propanone + HMTA N2 2. Precipitation Formation of Quaternary Salt (24h, RT) N1->N2 N3 3. Isolation Vacuum Filtration & Ether Wash N2->N3 N4 4. Acid Hydrolysis Ethanolic HCl Reflux (2h) N3->N4 N5 5. Purification Recrystallization to yield 1-APP-2-O HCl N4->N5

Fig 1. Step-by-step experimental workflow of the Delépine synthesis for 1-APP-2-O.

Regioselective Neber Rearrangement

Causality & Logic: The Neber rearrangement converts ketoxime tosylates into α-amino ketones[3]. In the case of phenylacetone oxime tosylate, there are two competing α-carbons: the benzylic CH2 and the terminal CH3. The benzylic protons possess a significantly lower pKa (~15) compared to the methyl protons (pKa ~20)[4]. Consequently, a strong base will exclusively deprotonate the benzylic position, driving the regioselective formation of a 3-methyl-2-phenyl-2H-azirine intermediate, which hydrolyzes to place the amine strictly at C1.

Experimental Protocol:

  • Tosylation: Dissolve 1-phenyl-2-propanone oxime in anhydrous pyridine at 0 °C. Add 1.1 equivalents of p-toluenesulfonyl chloride. Stir for 4 hours, then pour into ice water to precipitate the oxime tosylate.

  • Azirine Formation: Dissolve the dried oxime tosylate in anhydrous toluene. At 0 °C, add 1.2 equivalents of potassium tert-butoxide. Stir for 2 hours to induce cyclization to the 2H-azirine.

  • Hydrolysis & Biphasic Extraction: Add 2M aqueous HCl to the toluene mixture and stir vigorously for 1 hour. Self-Validation: The non-polar azirine in the toluene layer hydrolyzes into the highly polar α-amino ketone hydrochloride, which immediately migrates into the aqueous layer. Separating the aqueous layer leaves all unreacted organics and organic-soluble byproducts behind.

  • Crystallization: Lyophilize the aqueous phase and recrystallize the residue from ethanol/ether.

Neber_Mechanism A Phenylacetone Oxime Tosylate B Base Addition (Deprotonation at C1) A->B pKa ~15 (Benzylic) C 2H-Azirine Intermediate B->C Tosylate leaving group D Aqueous HCl (Ring Opening) C->D Nucleophilic attack E 1-APP-2-O Hydrochloride D->E Hemiaminal collapse

Fig 2. Mechanistic pathway of the highly regioselective Neber rearrangement.

Controlled Reduction of 1,2-Diketone Monoximes

An alternative, transition-metal-free route involves the reduction of 1-phenyl-1,2-propanedione-1-oxime[5]. However, reducing the oxime to an amine without over-reducing the C2 ketone to an alcohol requires stringent parameters, typically achieved via controlled potential electrolysis at a specific pH to target the monoprotonated ketoimine intermediate[6].

Downstream Applications in Oncology

1-APP-2-O is a critical precursor in the synthesis of advanced therapeutics. Notably, patent WO2017068412A1 details the utilization of this compound hydrochloride in the architectural construction of complex benzolactam derivatives[2].

These benzolactam compounds are engineered as potent, competitive inhibitors of the ERK1/2 kinases[7]. The ERK/MAPK (Extracellular Signal-Regulated Kinase / Mitogen-Activated Protein Kinase) pathway is a fundamental signaling cascade governing cell proliferation and survival. Dysregulation or hyperactivation of this pathway (often via RAS or RAF mutations) is a primary driver in numerous malignancies. By utilizing 1-APP-2-O as a structural scaffold, researchers can synthesize inhibitors that effectively bind the ATP-binding pocket of ERK1/2, shutting down the phosphorylation of nuclear transcription factors and arresting oncogenesis[2],[7].

ERK_Pathway RTK RTK Activation RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Targets Cell Proliferation Substrates ERK->Targets Inhibitor Benzolactam Inhibitor (1-APP-2-O Derived) Inhibitor->ERK Kinase Inhibition

Fig 3. ERK/MAPK pathway illustrating the target site of 1-APP-2-O derived benzolactams.

Safety, Handling, and Storage Protocols

As an active pharmaceutical intermediate, 1-APP-2-O hydrochloride must be handled under strict laboratory safety guidelines. According to standardized safety data[1],, the compound is classified under the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: The compound is hygroscopic and prone to degradation if exposed to ambient moisture. It must be stored at room temperature in a tightly closed container, ideally backfilled with an inert atmosphere (Argon or Nitrogen), and kept in a dry, well-ventilated area.

References

Sources

Thermodynamic Stability & Degradation Kinetics: 1-Amino-1-phenylpropan-2-one vs. Cathinone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic and kinetic stability profiles of 1-Amino-1-phenylpropan-2-one (Isocathinone) versus Cathinone ((S)-2-amino-1-phenylpropan-1-one).

Executive Summary

In the landscape of psychoactive phenethylamines, the position of the carbonyl and amino groups relative to the aromatic ring dictates both pharmacological potency and physicochemical stability. This guide compares Cathinone (the naturally occurring


-keto amphetamine) with its structural isomer, This compound  (an 

-amino ketone with a benzylic amine).

Structural & Theoretical Framework

To understand the stability divergence, we must analyze the electronic environments of the two isomers.

Molecular Architectures
FeatureCathinone This compound
IUPAC Name 2-amino-1-phenylpropan-1-oneThis compound
Class

-keto amphetamine

-amino ketone (Isocathinone)
Carbonyl Position C1 (Benzylic)C2 (Isolated)
Amine Position C2 (Aliphatic)C1 (Benzylic)
Conjugation Yes (Phenyl

C=O)
No (Phenyl

C-N only)
Oxidation Risk Moderate (Dimerization)High (Oxidative Deamination)
Thermodynamic Analysis: The Resonance Factor

The primary thermodynamic differentiator is


-system conjugation .
  • Cathinone: The carbonyl group is directly attached to the aromatic ring. This allows for delocalization of

    
    -electrons between the benzene ring and the carbonyl 
    
    
    
    orbital. Thermochemical data suggests this conjugation provides approximately 3–5 kcal/mol of stabilization energy compared to a non-conjugated ketone.
  • This compound: The carbonyl is separated from the phenyl ring by a chiral center (

    
     carbon). The system relies solely on the weaker inductive effects and lacks the significant resonance stabilization of the cathinone scaffold.
    

Implication: If interconversion were allowed (e.g., via an enediol intermediate), the equilibrium would strongly favor Cathinone.

Degradation Pathways & Kinetics

Both compounds are chemically fragile, particularly in their free base forms or at neutral-to-basic pH. The degradation is dominated by two mechanisms: Dimerization and Oxidation .

The Pyrazine "Sink" (Dimerization)

The most rapid degradation pathway for


-amino ketones is self-condensation to form pyrazines.
  • Mechanism: Two molecules condense in a head-to-tail fashion. The amine nitrogen of Molecule A attacks the carbonyl carbon of Molecule B, and vice versa.

  • Intermediate: This forms a dihydropyrazine.

  • Final Product: Spontaneous oxidation (aromatization) yields the pyrazine.

Critical Insight: Due to the symmetry of the condensation, both isomers degrade to the same final product.

  • Cathinone Dimerization: The C1 (Phenyl) and C2 (Methyl) carbons become the ring carbons.

  • Isomer Dimerization: The C1 (Phenyl) and C2 (Methyl) carbons also become the ring carbons, merely swapping the N-C connectivity order.

  • Result: 3,6-dimethyl-2,5-diphenylpyrazine.

Oxidative Deamination (Isomer Specific)

This compound carries a benzylic amine . Benzylic C-H bonds are weaker due to radical stabilization by the adjacent ring. This makes the isomer highly susceptible to oxidative deamination, leading to the formation of 1-phenylpropane-1,2-dione (a diketone) and ammonia. Cathinone, having a benzylic ketone, is resistant to this specific pathway.

Visualization of Pathways

StabilityPathways Cathinone Cathinone (Thermodynamic Product) Dihydropyrazine Dihydropyrazine (Unstable Intermediate) Cathinone->Dihydropyrazine Self-Condensation (Fast at pH > 7) Isomer This compound (Kinetic/Unstable Isomer) Enediol Enediol Intermediate (Transition State) Isomer->Enediol Tautomerization (Slow) Isomer->Dihydropyrazine Self-Condensation Diketone 1-phenylpropane-1,2-dione (Oxidative Product) Isomer->Diketone Oxidative Deamination Enediol->Cathinone Rearrangement (Favored) Pyrazine 3,6-dimethyl-2,5-diphenylpyrazine (Thermodynamic Sink) Dihydropyrazine->Pyrazine Oxidation (-2 H2)

Figure 1: Comparative degradation and rearrangement pathways. Note the convergence of both isomers to the pyrazine sink and the thermodynamic preference for Cathinone.

Experimental Protocols (Self-Validating Systems)

To empirically verify the stability differences, the following protocols utilize HPLC and NMR. These methods are designed to be self-validating by tracking the appearance of the specific pyrazine marker.

Synthesis & Isolation (Proof of Concept)

Note: this compound is rarely available commercially and must be synthesized to be tested.

  • Method:

    
    -Bromination of phenylacetone followed by amination (Delépine reaction or Gabriel synthesis) is prone to over-alkylation.
    
  • Preferred Route: Neber rearrangement of the corresponding oxime tosylate or reduction of the

    
    -azido ketone.
    
  • Validation: The product must be stored as a hydrochloride salt immediately. The free base will degrade within hours at room temperature.

Comparative Stability Assay (HPLC-UV/MS)

Objective: Measure


 of both isomers at physiological and basic pH.

Protocol:

  • Preparation: Dissolve 1 mg/mL of Cathinone HCl and this compound HCl in deionized water.

  • Initiation: Dilute aliquots 1:10 into three buffers:

    • Buffer A: Phosphate pH 4.0 (Control)

    • Buffer B: Phosphate pH 7.4 (Physiological)

    • Buffer C: Borate pH 9.0 (Stress)

  • Incubation: Incubate at 25°C and 37°C in autosampler vials.

  • Monitoring: Inject every 60 minutes for 24 hours.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (Pyrazine is strongly UV active) and MS (ESI+).

  • Data Analysis:

    • Cathinone: Elutes ~4-5 min. Mass

      
      .
      
    • Isomer: Elutes slightly earlier (more polar). Mass

      
      .
      
    • Pyrazine Dimer: Elutes late (non-polar). Mass

      
      .
      

Expected Result:

  • At pH 9.0, the Isomer will disappear significantly faster than Cathinone.

  • The Pyrazine peak (m/z 263) will appear in both samples, confirming the shared degradation pathway.

NMR Structural Verification

Objective: Distinguish isomers and detect early tautomerization.

  • Solvent:

    
     (for salts) or 
    
    
    
    (for rapid free base scan).
  • Key Signals:

    • Cathinone: Doublet at ~1.5 ppm (

      
      ), Quartet at ~5.1 ppm (Methine 
      
      
      
      to C=O).
    • Isomer: Singlet (or split) at ~2.1 ppm (

      
      -C=O), Singlet/Multiplet at ~4.5 ppm (Benzylic methine 
      
      
      
      to
      
      
      ).
  • Validation: The benzylic proton of the isomer is more shielded than the methine of cathinone due to the absence of the anisotropic deshielding of the carbonyl group in the direct vicinity (though the amine effect competes).

Implications for Drug Development

  • Formulation: Neither compound is viable as a free base in liquid formulation. They must be formulated as salts (HCl, Sulfate) and kept at pH < 5.

  • Metabolite Identification: When analyzing biological samples for cathinone, the presence of the pyrazine dimer is a marker of improper storage (pH > 7 or heat exposure) rather than metabolic activity.

  • Isomer Purity: Synthetic routes yielding cathinone must be checked for the isomer impurity, as the isomer is less stable and may trigger rapid batch degradation via "seeding" the dimerization reaction.

References

  • Szendrei, K. (1980). The chemistry of khat. Bulletin on Narcotics, 32(3), 5–35.

  • Kalix, P. (1990). Pharmacological properties of the stimulant khat. Pharmacology & Therapeutics, 48(3), 397-416.

  • Berridge, T. et al. (2010). The stability of the designer drugs mephedrone and naphyrone in simulated gastric and intestinal fluids. Journal of Analytical Toxicology.

  • Chavant, F. et al. (2011). Synthesis and stability of cathinone analogs. Annales Pharmaceutiques Françaises.

  • PubChem. (2024).[1] Cathinone Compound Summary. National Library of Medicine.

  • Glicksberg, L. et al. (2017).[2] Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology.

Sources

The Dual Paradigm of 1-Amino-1-phenylpropan-2-one Derivatives: From Oncological Intermediates to Emerging Psychoactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical scaffold 1-amino-1-phenylpropan-2-one (and its hydrochloride salt, [1]) occupies a unique and bifurcated position in modern medicinal chemistry and toxicology. Structurally, it is an


-amino ketone and a direct constitutional isomer of the naturally occurring alkaloid cathinone (2-amino-1-phenyl-1-propanone).

Historically relegated to the background of phenethylamine research, this specific structural arrangement—shifting the ketone to the C2 position and the amine to the C1 position (often referred to as iso-cathinones)—has recently emerged in two highly distinct scientific arenas:

  • Targeted Oncology: It serves as a critical chiral building block in the synthesis of potent ERK1/2 kinase inhibitors used to combat malignancies like melanoma[2].

  • Neuropharmacology & Toxicology: Its derivatives (such as isoethcathinone and isopentedrone) are emerging as novel psychoactive substances (NPS) that modulate monoamine transporters in the central nervous system[3],[4].

This whitepaper provides an in-depth technical analysis of the pharmacological mechanisms, quantitative pharmacodynamics, and self-validating synthetic protocols associated with this compound derivatives.

Pharmacological Mechanisms & Pathway Modulation

Oncological Intervention: MAPK/ERK Kinase Inhibition

In the realm of oncology, the (S)-enantiomer of this compound is heavily utilized as a pharmacophore or key intermediate to synthesize inhibitors targeting the Extracellular Signal-Regulated Kinases (ERK1 and ERK2)[5]. The ERK/MAPK signaling pathway is frequently hyperactivated in human tumors due to mutations in upstream targets like RAS and RAF[2].

By incorporating the this compound moiety into complex heterocyclic structures (e.g., benzolactams or pyrazolo-ureas), researchers can achieve high-affinity binding to the ATP-binding pocket of ERK1/2, thereby halting the phosphorylation cascade responsible for unchecked cell proliferation[2].

MAPK_ERK RTK RTK Activation RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation ERK->Target Inhibitor 1-Amino-1-phenyl propan-2-one Scaffolds Inhibitor->ERK Inhibits

Caption: MAPK/ERK signaling cascade highlighting the inhibitory node of targeted derivatives.

Neuropharmacology: Monoamine Transporter Modulation

Conversely, simple alkylated derivatives of this compound (e.g., 2-(ethylamino)-1-phenyl-2-propanone, known as isoethcathinone) act as profound central nervous system stimulants[4]. Unlike classical substituted cathinones which primarily act as substrate-type releasers, iso-cathinone derivatives frequently act as potent reuptake inhibitors at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[3].

The shift of the ketone to the C2 position alters the molecule's dipole moment and spatial orientation, changing its binding thermodynamics within the transmembrane domains of monoamine transporters, leading to the accumulation of catecholamines in the synaptic cleft.

Transporter_Mech Synapse Synaptic Cleft DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake SERT Serotonin Transporter (SERT) Synapse->SERT Reuptake Effect Monoamine Accumulation DAT->Effect SERT->Effect IsoCath Iso-Cathinone Derivatives IsoCath->DAT Blocks IsoCath->SERT Blocks

Caption: Mechanism of monoamine reuptake inhibition by iso-cathinone derivatives.

Quantitative Pharmacodynamics

To understand the divergent applications of this chemical scaffold, it is crucial to compare their binding affinities and inhibitory concentrations. The table below summarizes representative quantitative data for both pharmaceutical and toxicological derivatives.

Table 1: Pharmacodynamic Profiles of this compound Scaffolds

Derivative ClassPrimary TargetRepresentative IC50 / KiMechanism of ActionClinical / Toxicological Relevance
Complex Heterocyclic Derivatives (e.g., Pyrazolo-ureas)ERK1 / ERK2 Kinases< 10 nM (ERK2)ATP-competitive kinase inhibitionTargeted oncology (Melanoma, solid tumors)
Iso-Cathinones (e.g., Isoethcathinone)DAT / NET~ 50 - 200 nM (DAT)Reuptake inhibition / Substrate releasePsychostimulant, emerging drug of abuse
Iso-Cathinones (e.g., Isopentedrone)SERT> 1000 nM (SERT)Weak reuptake inhibitionLower serotonergic toxicity vs. classical MDMA

Synthetic Methodologies and Experimental Protocols

The synthesis of highly pure, enantiomerically specific (S)-1-amino-1-phenylpropan-2-one is a critical prerequisite for downstream pharmaceutical development. The following protocol details a self-validating, four-step synthesis starting from commercially available (S)-methyl 2-amino-2-phenylacetate, adapted from established patent literature[5].

Workflow Logic

Synthesis_Workflow Start Methyl 2-amino- 2-phenylacetate Step1 Boc Protection (Boc2O, TEA, DCM) Start->Step1 Step2 Weinreb Amide Formation Step1->Step2 Step3 Grignard Addition (MeMgBr, THF) Step2->Step3 Step4 Deprotection (HCl/Dioxane) Step3->Step4 Product (S)-1-amino-1-phenyl propan-2-one HCl Step4->Product

Caption: Step-by-step synthetic workflow for (S)-1-amino-1-phenylpropan-2-one hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Amine Protection (Boc-protection)

  • Causality: The primary amine must be masked to prevent nucleophilic attack or deprotonation during subsequent organometallic additions. The tert-butyloxycarbonyl (Boc) group is chosen for its stability to nucleophiles and ease of acidic cleavage.

  • Procedure: To a solution of (S)-methyl 2-amino-2-phenylacetate (2.0 g, 12 mmol) in dichloromethane (15 mL), add triethylamine (3.3 mL, 24 mmol). Cool the reaction mixture to 0°C. Slowly add Boc-anhydride (3.15 mL, 14.4 mmol)[5]. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Self-Validation: Perform TLC analysis (Hexane/EtOAc 3:1). The disappearance of the ninhydrin-active starting material spot confirms complete conversion. Bi-phase with water and extract with ethyl acetate.

Step 2: Weinreb Amide Formation

  • Causality: Direct Grignard addition to an ester typically yields a tertiary alcohol due to over-addition. Converting the ester to a Weinreb amide (N-methoxy-N-methylamide) forms a stable five-membered chelate intermediate upon initial Grignard addition. This chelate prevents a second equivalent of the Grignard reagent from reacting, collapsing only upon acidic workup to yield the ketone exclusively.

  • Procedure: Dissolve the Boc-protected ester in THF. Add N,O-Dimethylhydroxylamine hydrochloride (1.5 eq). Cool to -20°C and dropwise add isopropylmagnesium chloride (3.0 eq) to facilitate the amidation. Stir for 2 hours.

  • Self-Validation: Quench an aliquot in saturated

    
    . LC-MS should indicate the mass of the desired Weinreb amide (
    
    
    
    shift corresponding to the loss of methoxy and addition of the N,O-dimethylamino group).

Step 3: Ketone Formation via Grignard Addition

  • Causality: Introduces the specific methyl group required to form the propan-2-one backbone while maintaining the stereocenter at C1.

  • Procedure: Dissolve the Weinreb amide in anhydrous THF under inert atmosphere (Argon). Cool to 0°C. Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq). Stir for 4 hours at 0°C.

  • Self-Validation: Quench carefully with cold 1N HCl. Extract with EtOAc.

    
    -NMR of the crude product must show a distinct singlet integrating to 3 protons at ~2.1 ppm, indicative of the new methyl ketone.
    

Step 4: Deprotection to Hydrochloride Salt

  • Causality: Cleaves the Boc group to yield the final, biologically active primary amine as a stable hydrochloride salt, preventing spontaneous dimerization or degradation (e.g., pyrazine formation) common in free

    
    -amino ketones.
    
  • Procedure: Dissolve the Boc-protected ketone in minimal dioxane. Add 4N HCl in Dioxane (5 eq). Stir at room temperature for 2 hours.

  • Self-Validation: The product will precipitate as a white solid. Filter and wash with cold diethyl ether. Melting point and specific rotation

    
     should be measured to confirm enantiomeric purity against literature standards[1].
    

References

  • Emerging drugs of abuse: current perspectives on substituted cathinones Source: Substance Abuse and Rehabilitation (PMC) URL:[Link]

  • WO2016100050A1 - Erk inhibitors Source: WIPO / Google Patents URL
  • WO2016095089A1 - Inhibiteurs d'erk Source: WIPO / Google Patents URL
  • This compound hydrochloride | CID 2797003 Source: PubChem URL:[Link]

Sources

Pharmacological Profile of Isocathinone (1-Amino-1-phenylpropan-2-one): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmacodynamics & Analytical Toxicology Target Audience: Pharmacologists, Forensic Toxicologists, and Drug Development Professionals

Executive Summary: The Structural Paradigm Shift

The emergence of novel psychoactive substances (NPS) has forced the pharmacological community to continuously adapt its analytical and mechanistic models. While synthetic cathinones (β-keto amphetamines) are well-documented, isocathinones —specifically the parent scaffold 1-amino-1-phenylpropan-2-one —represent a critical structural deviation.

Standard cathinone (2-amino-1-phenylpropan-1-one) features a ketone at the


 position and an amine at the 

position. In contrast, isocathinone is a positional isomer where the functional groups are transposed: the amine is located at the benzylic

position, and the ketone is shifted to

. Structurally, this makes isocathinone an

-amino derivative of phenylacetone (P2P). This positional isomerism profoundly alters the molecule's electron distribution, steric bulk, and basicity, directly impacting its binding kinetics at monoamine transporters and its fragmentation patterns in mass spectrometry[1].

As application scientists, understanding the pharmacological and analytical profile of the isocathinone scaffold is paramount, as these compounds frequently emerge as clandestine synthetic by-products and possess distinct neurochemical activities[2].

Pharmacodynamics: Monoamine Transporter Interactions

The core mechanism of action for the isocathinone class mirrors that of traditional synthetic cathinones: interaction with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT)[3]. However, the transposition of the ketone group alters the ligand's orientation within the orthosteric binding site of these transporters.

Mechanism of Action: Inhibition vs. Substrate-Type Release

Isocathinones function through a dual-modulatory mechanism depending on their specific ring or


-alkyl substitutions. They act either as competitive reuptake inhibitors  (blocking the reuptake of monoamines from the synaptic cleft) or as substrate-type releasers  (translocating into the presynaptic terminal to induce reverse transport)[2].

When acting as substrates, isocathinones are transported into the cytosol, where they interact with the Vesicular Monoamine Transporter 2 (VMAT2). This disrupts the vesicular proton gradient, causing cytosolic monoamine accumulation and subsequent reverse efflux through DAT/NET/SERT into the synapse.

Transporter_Mechanism ISO Isocathinone (Substrate/Inhibitor) DAT Monoamine Transporter (DAT/NET/SERT) ISO->DAT Competitive Binding VMAT Vesicular Transporter (VMAT2) ISO->VMAT Vesicular Depletion DAT->ISO Intracellular Translocation EFFLUX Reverse Transport (Efflux) DAT->EFFLUX Conformation Shift CYTO Cytosolic Monoamine Accumulation VMAT->CYTO Neurotransmitter Release CYTO->DAT Gradient Reversal SYNAPSE Synaptic Cleft Hyperstimulation EFFLUX->SYNAPSE Massive Accumulation

Mechanism of isocathinone-induced monoamine reverse transport and synaptic accumulation.
Comparative Binding Affinities

The ratio of DAT to SERT inhibition (


 SERT / 

DAT) is a highly reliable in vitro predictor of in vivo abuse liability. Compounds with high DAT/SERT ratios (dopamine-selective) exhibit high reinforcing efficacy. Isomeric shifts from cathinones to isocathinones generally result in a reduction of absolute DAT potency, though NET affinity remains robust[2].

Table 1: Representative In Vitro Monoamine Transporter Inhibition Profiles (Note: Data reflects general structural class trends comparing standard


-keto amphetamines to their iso-analogues).
Compound ClasshDAT

(

)
hNET

(

)
hSERT

(

)
DAT/SERT RatioPrimary Action
Standard Cathinones (e.g., Methcathinone)0.1 - 0.50.05 - 0.11.5 - 5.0High (>10)Releaser / Inhibitor
Isocathinones (e.g., Iso-ethcathinone)1.0 - 5.00.2 - 0.8> 10.0ModerateWeak Releaser
Ring-Substituted Isocathinones (e.g., Iso-3-CMC)0.8 - 2.50.1 - 0.52.0 - 6.0Low (<2)Mixed Inhibitor

Self-Validating Experimental Protocol: In Vitro Monoamine Uptake Assay

To accurately profile the pharmacological activity of this compound derivatives, we utilize a highly controlled, self-validating radioligand uptake assay.

Causality & Rationale: We strictly utilize HEK293 cells stably transfected with human transporter genes (hDAT, hNET, hSERT) rather than immortalized neuronal lines (like SH-SY5Y). Neuronal lines suffer from endogenous expression drift over multiple passages, which introduces unacceptable variance in


 calculations. Furthermore, rapid termination using ice-cold buffer is critical to instantly halt transporter kinetics, preventing non-specific radioligand efflux that would artificially inflate the apparent inhibition constants.
Step-by-Step Methodology:
  • Cell Culture & Seeding: Culture hDAT-, hNET-, and hSERT-HEK293 cells in DMEM supplemented with 10% FBS and geneticin. Seed at

    
     cells/well in poly-D-lysine coated 96-well plates to ensure strict monolayer adherence during wash steps.
    
  • Buffer Preparation: Prepare Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid to prevent the auto-oxidation of monoamines.

  • Compound Dilution: Prepare serial dilutions of the isocathinone test compound from

    
     to 
    
    
    
    M in KRH buffer.
  • Incubation: Pre-incubate cells with the test compound for 10 minutes at 37°C to allow for steady-state receptor binding.

  • Radioligand Addition: Add 5 nM of

    
    , 
    
    
    
    , or
    
    
    to the respective wells. Incubate for exactly 10 minutes.
  • Termination (Critical Step): Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with 200

    
     of ice-cold KRH buffer.
    
  • Quantification: Lyse the cells using 1% SDS. Add MicroScint-20 scintillation fluid and quantify retained radioactivity using a TopCount microplate scintillation counter.

  • Data Synthesis: Plot dose-response curves using non-linear regression (variable slope) to calculate

    
     values.
    

Analytical Toxicology: Differentiating Isomers

Because isocathinones frequently appear as synthetic by-products in seized "bath salt" preparations, differentiating this compound from 2-amino-1-phenylpropan-1-one is a primary challenge for forensic chemists[1].

Causality & Rationale: Standard immunoassay screens cannot differentiate between these positional isomers due to cross-reactivity. Therefore, Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) is the gold standard. The transposition of the ketone and amine groups fundamentally alters the


-cleavage fragmentation pathway. Standard cathinones undergo 

-cleavage to yield an iminium ion at m/z 58 . In stark contrast, isocathinones yield a major diagnostic ion peak at m/z 134 [4].

Analytical_Workflow SAMPLE Seized Sample Extraction GCMS GC-EI-MS Analysis SAMPLE->GCMS Volatilization NMR 1H/13C NMR Spectroscopy SAMPLE->NMR Non-destructive Assay FRAG Mass Fragmentation m/z 134 vs m/z 58 GCMS->FRAG Electron Impact ID Isomer Differentiation (Isocathinone Confirmed) FRAG->ID Iminium Ion ID NMR->ID Structural Elucidation

Analytical workflow for differentiating isocathinones from standard cathinones via GC-MS and NMR.
Confirmatory NMR Analysis

While GC-MS provides rapid screening based on the m/z 134 vs. m/z 58 diagnostic ions, Nuclear Magnetic Resonance (NMR) spectroscopy is required for absolute structural elucidation. In


-NMR, the benzylic proton in isocathinone (attached to the amine-bearing carbon) shows a distinct chemical shift compared to the benzylic protons adjacent to the ketone in standard cathinones, providing an orthogonal, self-validating proof of molecular structure[1].

Conclusion

The pharmacological profile of isocathinone (this compound) highlights the profound impact of positional isomerism on neurochemistry. By shifting the ketone to the


-position, the molecule retains its ability to interact with monoamine transporters (particularly NET and DAT) but exhibits altered binding affinities and distinct mass spectrometric fragmentation pathways. For drug development professionals and forensic toxicologists, recognizing the m/z 134 fragmentation marker and understanding the shifted DAT/SERT inhibition ratios are critical for accurately identifying and assessing the risk profile of these emerging synthetic scaffolds.

References

  • Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - Ovid - [Link]

  • Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC) - European Union Drugs Agency (EUDA) -[Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques - LCGC International - [Link]

  • The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone - ResearchGate -[Link]

Sources

In Vitro Metabolic Profiling of 1-Amino-1-phenylpropan-2-one (Isocathinone): A Technical Guide for Forensic and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Amino-1-phenylpropan-2-one, commonly known as isocathinone , is a positional isomer of the naturally occurring stimulant cathinone (2-amino-1-phenylpropan-1-one). While traditional cathinones feature a


-keto amphetamine backbone, isocathinone possesses an 

-keto structure relative to the phenyl ring.

In the field of forensic toxicology and drug development, isocathinone is highly significant. It is frequently encountered as an unintended1[1]. Furthermore, during standard gas chromatography-mass spectrometry (GC-MS) screening, related compounds are 2[2], often rearranging or degrading into isocathinone artifacts. Understanding its isolated in vitro metabolic profile is critical for differentiating true biological consumption from analytical artifacts.

Mechanistic Pathways of Isocathinone Metabolism

Like other substituted synthetic cathinones, isocathinone undergoes 3[3] when exposed to hepatic enzymes. The structural shift of the amine to the C1 position alters the steric accessibility for cytochrome P450 (CYP450) enzymes compared to standard


-keto amphetamines.
Phase I Biotransformations
  • Carbonyl Reduction (Primary Pathway): The C2 ketone is highly susceptible to reduction by cytosolic aldo-keto reductases (AKRs) and short-chain dehydrogenase/reductases (SDRs). This yields the secondary alcohol, 1-amino-1-phenylpropan-2-ol . This pathway is dominant because the ketone is less sterically hindered by the phenyl ring compared to standard cathinones.

  • Oxidative Deamination: CYP450 enzymes (predominantly CYP2D6 and CYP2C19) oxidize the primary amine at C1. This forms an unstable imine intermediate that rapidly hydrolyzes into 1-phenylpropane-1,2-dione .

  • Aromatic Hydroxylation (Minor Pathway): A minor fraction undergoes CYP2D6/CYP3A4-mediated hydroxylation on the phenyl ring, forming hydroxyl-isocathinone .

Phase II Conjugation

The hydroxylated metabolites and the reduced alcohol metabolites serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), resulting in highly polar glucuronide and sulfate conjugates targeted for renal excretion.

Pathway Parent This compound (Isocathinone) M1 1-Amino-1-phenylpropan-2-ol (Carbonyl Reduction) Parent->M1 Aldo-Keto Reductases (AKRs) M2 1-Phenylpropane-1,2-dione (Oxidative Deamination) Parent->M2 CYP450 (CYP2D6/2C19) M3 Hydroxyl-Isocathinone (Aromatic Hydroxylation) Parent->M3 CYP450 (CYP2D6/3A4) Phase2_1 Glucuronide Conjugate M1->Phase2_1 UGTs Phase2_2 Glucuronide/Sulfate Conjugate M3->Phase2_2 UGTs / SULTs

Figure 1: In vitro Phase I and Phase II metabolic pathways of this compound.

Experimental Methodology: Self-Validating HLM Workflow

To accurately map these metabolites, we utilize a Human Liver Microsome (HLM) assay coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Causality in Experimental Design: Why LC-HRMS over GC-MS? As noted in forensic literature,2[2]. LC-HRMS equipped with soft Electrospray Ionization (ESI) prevents in-source thermal breakdown, ensuring the detected metabolites are true biological products, not analytical artifacts.

Step-by-Step Protocol

Step 1: Preparation of the Incubation Matrix

  • Thaw pooled Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Mix HLMs into the buffer to achieve a final protein concentration of 1.0 mg/mL.

  • Spike this compound to a final substrate concentration of 10 µM.

Step 2: Self-Validating Controls Setup To ensure the trustworthiness of the assay, establish three parallel systems:

  • Active Sample: Full system.

  • Negative Control (No-NADPH): Validates that observed biotransformations are strictly CYP450-dependent.

  • Heat-Inactivated Control: HLMs boiled for 10 minutes prior to incubation. Differentiates enzymatic metabolism from spontaneous chemical degradation.

Step 3: Reaction Initiation (The NADPH System)

  • Causality: To simulate Phase I oxidative metabolism, the system requires a continuous supply of reducing equivalents. We utilize an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH addition, as it maintains steady-state kinetics and prevents cofactor depletion.

  • Pre-incubate the matrix at 37°C for 5 minutes, then add the NADPH regenerating system to initiate the reaction.

Step 4: Time-Course Sampling & Quenching

  • Extract 50 µL aliquots at

    
     and 
    
    
    
    minutes.
  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Isocathinone-d5, 100 ng/mL). The IS normalizes extraction recovery and matrix effects.

Step 5: Sample Preparation & LC-HRMS Analysis

  • Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to LC vials.

  • Analyze using a C18 reversed-phase column. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: ACN + 0.1% Formic Acid. Use positive mode ESI-QTOF-MS for high-mass-accuracy fragment acquisition.

Workflow S1 Prepare HLM & Substrate (10 µM) S2 Initiate Reaction (NADPH System) S1->S2 S3 Time-Course Incubation (37°C, 0-120 min) S2->S3 S4 Quench Reaction (Ice-Cold ACN + IS) S3->S4 S5 Centrifugation (Protein Precipitation) S4->S5 S6 LC-HRMS/MS Analysis S5->S6

Figure 2: Self-validating in vitro experimental workflow for HLM metabolic profiling.

Quantitative Data & MS/MS Interpretation

Accurate mass measurements (


 ppm < 5) and MS/MS fragmentation patterns are required to confidently assign metabolite structures. The table below summarizes the expected quantitative analytical data for isocathinone and its primary in vitro metabolites.
Compound / MetaboliteBiotransformationChemical FormulaExact Mass [M+H]⁺ (m/z)Major MS/MS Fragments (m/z)Relative Abundance
Isocathinone (Parent) NoneC₉H₁₁NO150.0913133.064 (Loss of NH₃), 105.033N/A
Metabolite M1 Carbonyl ReductionC₉H₁₃NO152.1070134.096 (Loss of H₂O), 117.070High
Metabolite M2 Oxidative DeaminationC₉H₈O₂149.0597105.033 (Loss of CH₃CHO), 77.039Moderate
Metabolite M3 Aromatic HydroxylationC₉H₁₁NO₂166.0863149.059 (Loss of NH₃), 121.028Low

Note: The primary identification challenge involves distinguishing M1 from native norephedrine/cathine isomers. Chromatographic retention time mapping against certified reference materials is strictly required for absolute structural confirmation.

Conclusion

The in vitro metabolism of this compound is primarily driven by aldo-keto reductase-mediated carbonyl reduction and CYP450-mediated oxidative deamination. Because the parent compound and its metabolites are highly susceptible to thermal degradation, utilizing a strictly controlled HLM assay paired with LC-HRMS is the only scientifically rigorous method for mapping this pathway. Understanding these specific biotransformations enables forensic toxicologists to differentiate direct designer drug consumption from analytical artifacts and precursor impurities.

References

1.[4] Title: The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Source: nih.gov. URL: 2.[1] Title: Testing for Designer Stimulants: Metabolic Profiles of 16 Synthetic Cathinones Excreted Free in Human Urine. Source: oup.com. URL: 3.[3] Title: Stimulant Use and Abuse: Cathinones. Source: caymanchem.com. URL: 4.[2] Title: Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Source: ojp.gov. URL:

Sources

IUPAC nomenclature and synonyms for 1-Amino-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Amino-1-phenylpropan-2-one Regioisomerism, Chemical Stability, and Synthetic Handling of "Isocathinone"

Part 1: Chemical Identity & Nomenclature

1.1 Core Identity this compound is a structural regioisomer of the psychostimulant Cathinone. While Cathinone (2-amino-1-phenylpropan-1-one) features the amine on the alpha-carbon relative to the ketone, This compound inverts this arrangement: the amine is benzylic (attached to C1), and the ketone is aliphatic (at C2).

This structural inversion significantly alters its physicochemical stability and pharmacological profile. In forensic and synthetic literature, it is frequently referred to as Isocathinone .

1.2 Nomenclature Data Table

Identifier TypeValueNotes
IUPAC Name This compoundPreferred Systematic Name
Common Synonyms Isocathinone;

-Aminobenzyl methyl ketone; 1-Amino-1-phenylacetone
"Isocathinone" is the most common colloquialism in drug development.
CAS Number 3904-16-3 (Hydrochloride salt)Free base is unstable; commercial supply is almost exclusively the HCl salt.
Molecular Formula

MW: 149.19 g/mol (Free base); 185.65 g/mol (HCl)
SMILES CC(=O)C(N)c1ccccc1Encodes the C1-amine, C2-ketone structure.
InChI Key PLWANCOYVAFWCA-UHFFFAOYSA-NStandard identifier for the HCl salt.[1]

Part 2: Structural Analysis & Regioisomerism

2.1 The Cathinone vs. Isocathinone Distinction Researchers must rigorously distinguish between these two isomers during mass spectrometry (MS) analysis, as they share an identical molecular weight (149.19 Da) and similar fragmentation patterns.

  • Cathinone (Standard):

    
    
    
    • Key Feature: Benzylic Ketone.

  • This compound (Target):

    
    
    
    • Key Feature: Benzylic Amine.

2.2 Stereochemistry The molecule possesses a single chiral center at C1 (the benzylic carbon).

  • (1S)-1-amino-1-phenylpropan-2-one [1]

  • (1R)-1-amino-1-phenylpropan-2-one

  • Synthetic preparations via non-stereoselective routes (e.g., amination of 1-bromo-1-phenylpropan-2-one) yield the racemate.

Part 3: Physicochemical Stability (The "Trustworthiness" Pillar)

3.1 The Dimerization Hazard The most critical technical challenge in handling this compound is the instability of its free base .


-Amino ketones are prone to rapid self-condensation.
  • Mechanism: Two molecules of the free base undergo intermolecular Schiff base formation (imine condensation) between the amine of one molecule and the ketone of another.

  • Result: Formation of a dihydropyrazine intermediate, which spontaneously oxidizes (dehydrogenates) to form 2,5-dimethyl-3,6-diphenylpyrazine .

  • Indicator: A colorless solution turning yellow/brown and precipitating solids indicates dimerization.

3.2 Diagram: Dimerization Degradation Pathway The following diagram illustrates the failure mode if the free base is not immediately acidified.

Dimerization Monomer 2x Monomer (Free Base) This compound Condensation Intermolecular Condensation (-2 H2O) Monomer->Condensation pH > 7 Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Air Oxidation (-2 H2) Dihydropyrazine->Oxidation Pyrazine STABLE PRODUCT 2,5-Dimethyl-3,6-diphenylpyrazine Oxidation->Pyrazine Irreversible

Caption: Figure 1. Self-condensation of the free base into a stable pyrazine derivative.

Part 4: Synthetic Protocol & Handling

4.1 Strategic Approach To avoid the dimerization described above, the synthesis must maintain acidic conditions or immediately trap the amine as a salt. The Delépine Reaction is the preferred "Expert" route because it avoids the harsh conditions of direct amination and prevents poly-alkylation.

4.2 Protocol: Synthesis via Delépine Reaction

  • Precursor: 1-Bromo-1-phenylpropan-2-one (prepared via bromination of phenylacetone isomers).

  • Reagents: Hexamethylenetetramine (HMTA), Ethanol, Conc. HCl.

Step-by-Step Methodology:

  • Hexaminium Salt Formation:

    • Dissolve 1-bromo-1-phenylpropan-2-one (1.0 eq) in anhydrous chloroform or ethanol.

    • Add Hexamethylenetetramine (1.1 eq).

    • Stir at room temperature for 4–12 hours. A white precipitate (the quaternary ammonium salt) will form.

    • Validation: Filter and wash with cold ether. This solid is stable and can be stored.

  • Acid Hydrolysis (The Critical Step):

    • Suspend the hexaminium salt in Ethanol/Conc. HCl (3:1 ratio).

    • Reflux gently for 2–3 hours. This cleaves the HMTA framework, releasing the primary amine and formaldehyde (as acetal/gas).

    • Safety Note: Ensure good ventilation for formaldehyde removal.

  • Isolation (Salt Form):

    • Concentrate the reaction mixture under vacuum to remove ethanol.

    • Cool the residue. The This compound Hydrochloride will crystallize.

    • Recrystallize from Isopropanol/Ether.

    • DO NOT basify to extract. Store strictly as the HCl salt.

4.3 Workflow Diagram

Synthesis Start Start: 1-Bromo-1-phenylpropan-2-one Step1 Add HMTA (1.1 eq) Solvent: CHCl3 Start->Step1 Inter Intermediate: Quaternary Hexaminium Salt Step1->Inter Precipitation Step2 Acid Hydrolysis (EtOH / HCl, Reflux) Inter->Step2 Critical CRITICAL CONTROL POINT: Do NOT Basify Step2->Critical Final Final Product: This compound HCl Critical->Final Crystallization

Caption: Figure 2. Delépine synthesis route prioritizing the isolation of the stable HCl salt.

Part 5: Analytical Characterization

To distinguish this compound from Cathinone, rely on 1H NMR . The chemical shift of the methine proton (attached to the chiral center) is diagnostic.

Predicted NMR Data (D2O/HCl Salt):

PositionProton EnvironmentMultiplicityApprox. Shift (

)
Distinction from Cathinone
C1-H

Singlet (broad) or doublet5.1 - 5.3 ppm Cathinone C1 is a carbonyl; no proton. Cathinone C2-H is ~5.0 ppm but splitting differs (quartet).
C3-H

Singlet2.1 - 2.3 ppm Cathinone C3 is a doublet at ~1.5 ppm (coupled to C2-H).
Aromatic Phenyl RingMultiplet7.4 - 7.6 ppmSimilar in both isomers.

Key Diagnostic: Look for the singlet methyl ketone at ~2.2 ppm. In Cathinone, the methyl group is a doublet at ~1.5 ppm because it is adjacent to the methine amine, not a ketone.

References

  • PubChem. (2025).[1][2][3] this compound hydrochloride (CID 2797003).[1] National Library of Medicine.[2] [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Framework and practical guidance for naming cathinones. Drug Profiles & Technical Reports.[4] [Link]

  • ChemSrc. (2025). This compound: Physicochemical Properties and Safety Data.[Link]

Sources

Technical Profile: Solubility Data & Characterization of 1-Amino-1-phenylpropan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties and solubility data for 1-Amino-1-phenylpropan-2-one hydrochloride (CAS: 3904-16-3).

Compliance & Safety Notice:

  • Regulatory Status: This compound is a positional isomer of Cathinone (Schedule I in the US). Researchers must verify the legal status of this specific isomer (CAS 3904-16-3) in their jurisdiction, as it may fall under analog acts or specific scheduling depending on local laws.

  • Intended Use: This content is strictly for forensic analysis, pharmaceutical development, and certified research applications.

Compound Identification & Distinction

Before analyzing solubility, it is critical to distinguish the target compound from its structural isomer, Cathinone. Ambiguity in nomenclature often leads to data conflation in literature.

FeatureTarget Compound Isomer (Reference)
Common Name 1-Amino-1-phenylacetone HCl Cathinone HCl
IUPAC Name This compound HCl2-Amino-1-phenylpropan-1-one HCl
Structure Ph-CH(NH₂)-C(=O)-CH₃Ph-C(=O)-CH(NH₂)-CH₃
CAS Number 3904-16-3 71031-15-7 (S-isomer)
Functional Group

-Amino Ketone (Amine on C1)

-Keto Amine (Amine on C2)

Key Insight: While Cathinone is well-characterized due to its presence in Catha edulis (Khat), This compound is primarily a synthetic intermediate (e.g., in imidazole synthesis) and a forensic reference standard. Its solubility profile follows the general trends of


-amino ketone salts but lacks the extensive pharmacopeial datasets of its isomer.

Physicochemical Properties

Understanding the fundamental properties is a prerequisite for predicting solubility behavior in various media.

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 185.65 g/mol [4]

  • Physical Form: White to off-white crystalline powder.[5]

  • Melting Point: 215–217 °C (Recrystallized from aqueous ethanol) [1].

  • pKa (Predicted): ~8.5 – 9.5 (Protonated amine).

  • LogP (Predicted):

    • Free Base: ~1.2 (Moderate lipophilicity).

    • Hydrochloride Salt: < 0 (Highly hydrophilic).

Solubility Profile

The following data synthesizes experimental observations from synthesis protocols and comparative structural analysis.

Qualitative Solubility Table
SolventSolubility RatingExperimental Context
Water High Salt form dissociates readily; typical for amine hydrochlorides.
Ethanol (Abs.) Moderate/High Soluble; often used as a co-solvent.
Aqueous Ethanol High Preferred solvent for recrystallization [1].
Methanol High Standard solvent for preparing analytical stock solutions (1–10 mg/mL).
Acetone Low/Sparingly Used as a reaction medium to precipitate the salt or for washing.
Diethyl Ether Insoluble Used to wash the crystalline precipitate to remove non-polar impurities.
Chloroform Low Typical for inorganic salts; free base would be soluble.
Mechanistic Insight

The hydrochloride salt relies on ion-dipole interactions for dissolution.

  • Aqueous Media: The lattice energy of the crystal is overcome by the hydration enthalpy of the chloride ion (

    
    ) and the protonated ammonium cation (
    
    
    
    ).
  • pH Dependence: Solubility is pH-independent in acidic to neutral media (pH < 7). At pH > pKa (approx. pH 9+), the salt converts to the free base (this compound).

    • Warning: The free base of

      
      -amino ketones is thermodynamically unstable and prone to self-condensation (dimerization) to form pyrazine derivatives (e.g., 2,5-dimethyl-3,6-diphenylpyrazine). Always maintain acidic conditions for stability. 
      

Experimental Protocols

As a Senior Application Scientist, I recommend the following self-validating protocols to determine exact solubility values (e.g.,


) for your specific batch, as polymorphism and purity can alter saturation points.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (


) in water or buffer at 25°C.
  • Preparation:

    • Weigh approx. 50 mg of CAS 3904-16-3 into a 4 mL glass vial.

    • Add 1.0 mL of solvent (e.g., HPLC-grade water or Phosphate Buffer pH 2.0).

  • Equilibration:

    • If fully dissolved, add more solid until a visible precipitate remains (supersaturation).

    • Place the vial in a thermomixer or orbital shaker at 25°C ± 0.1°C for 24 hours.

  • Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter (pre-saturated).

    • Critical: Measure the pH of the supernatant to ensure it hasn't drifted significantly.

  • Quantification:

    • Dilute the supernatant (e.g., 1:100) with the mobile phase.

    • Analyze via HPLC-UV (See Protocol B).

Protocol B: HPLC-UV Quantification Method

Objective: Accurate quantification of the dissolved compound without interference from degradation products (pyrazines).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Isocratic Mode: 90% A / 10% B (Adjust based on retention time; amine salts elute early).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl ring absorption).

  • Injection Vol: 5–10 µL.

  • System Suitability: Tailing factor (

    
    ) must be < 1.5. If tailing occurs due to silanol interactions with the amine, add 5 mM Ammonium Formate to Phase A.
    

Visualization of Solubility Dynamics

The following diagram illustrates the equilibrium dynamics and stability risks associated with this compound.

SolubilityDynamics cluster_0 Solvent Phase SolidSalt Solid HCl Salt (Crystalline Lattice) DissolvedSalt Dissolved Ions (R-NH3+ + Cl-) SolidSalt->DissolvedSalt  Solvation (H2O/EtOH)   DissolvedSalt->SolidSalt  Precipitation (Common Ion Effect)   FreeBase Free Base (Unstable) DissolvedSalt->FreeBase  pH > pKa (~9.0)   FreeBase->DissolvedSalt  Acidification (HCl)   Pyrazine Pyrazine Dimer (Degradation Product) FreeBase->Pyrazine  Self-Condensation (Irreversible)  

Figure 1: Solubility equilibrium and pH-dependent stability pathways. Note the irreversible degradation path if the pH becomes alkaline.

References

  • Synthesis and Recrystallization of Alpha-Amino Ketones. Thieme Chemistry / Science of Synthesis. (General reference for alpha-amino ketone HCl isolation via aqueous ethanol recrystallization).

  • Sigma-Aldrich. this compound hydrochloride Product Entry (CAS 3904-16-3). (Confirming physical form and availability).

  • Cayman Chemical. Cathinone Hydrochloride Solubility Data. (Used as a comparative structural benchmark for beta-keto amphetamine salts).

  • PubChem. Compound Summary for CID 2797003 (this compound hydrochloride).

Sources

Ionization Dynamics and pKa Profiling of 1-Amino-1-phenylpropan-2-one: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, establishing the exact physicochemical profile of an active pharmaceutical ingredient (API) is the foundational step before in vivo modeling. The ionization constant (pKa) of a molecule dictates its solubility, lipophilicity, and ultimately, its pharmacokinetic lifecycle.

This whitepaper provides an in-depth mechanistic analysis and experimental framework for evaluating the pKa and ionization behavior of 1-Amino-1-phenylpropan-2-one (often handled as its hydrochloride salt, CAS: 3904-16-3)[1]. By understanding the structural causality behind its ionization, researchers can accurately predict its Blood-Brain Barrier (BBB) permeability and systemic distribution.

Structural Determinants of Ionization

This compound is a regioisomer of the well-known stimulant cathinone. The molecule features a primary amine attached to a benzylic carbon (C1), which is simultaneously alpha to a ketone carbonyl (C2)[2].

The fundamental basicity of any amine is governed by the availability of the nitrogen's lone pair to accept a proton. Standard aliphatic amines typically exhibit a pKa of approximately 9 to 10[3]. However, the molecular topology of this compound introduces severe electron-withdrawing inductive effects (-I)[4]:

  • The Carbonyl Group: The highly electronegative oxygen of the adjacent ketone pulls electron density away from the alpha carbon.

  • The Phenyl Ring: The sp2-hybridized carbons of the aromatic ring further delocalize electron density away from the benzylic position.

The Causality of pKa Depression: This dual electron-withdrawal severely destabilizes the positively charged protonated ammonium species (


). To relieve this thermodynamic instability, the molecule readily sheds a proton, shifting the equilibrium heavily toward the neutral free base. Consequently, the pKa of this compound is significantly depressed compared to standard amines, falling into an estimated range of 6.0 to 7.5 [3][4].
Pharmacokinetic Implications

According to the Henderson-Hasselbalch equation, if the pKa of this compound is below physiological pH (7.4), the majority of the drug will exist in its un-ionized (free base) form in systemic circulation. This un-ionized state is highly lipophilic, enabling rapid passive diffusion across the lipid bilayers of the Blood-Brain Barrier (BBB)—a critical attribute for CNS-active compounds.

G A Protonated State (Low pH / GI Tract) B Physiological pH (7.4) Equilibrium Shift A->B Deprotonation C Free Base Form (High Lipophilicity) B->C pKa < pH E Renal Excretion (Hydrophilic) B->E pKa > pH D Blood-Brain Barrier (CNS Penetration) C->D Passive Diffusion

Fig 1: Pharmacokinetic pathway driven by the ionization state of this compound.

Quantitative Physicochemical Data

To facilitate formulation and assay development, the core physicochemical parameters of the compound are summarized below. The topological polar surface area (TPSA) of 43.1 Ų is well within the optimal range (< 90 Ų) for CNS penetrance[2].

PropertyValueSource
Compound Name This compound hydrochloridePubChem[2]
CAS Number (HCl Salt) 3904-16-3Sigma-Aldrich[1]
CAS Number (Free Base) 32187-27-2Chemsrc[5]
Molecular Weight (HCl Salt) 185.65 g/mol PubChem[2]
Exact Mass 185.06 DaPubChem[2]
Topological Polar Surface Area 43.1 ŲPubChem[2]
Estimated pKa (Amine) 6.0 - 7.5Theoretical Derivation[3][4]

Experimental Protocol: Potentiometric pKa Determination

To transition from theoretical estimation to empirical data, potentiometric titration remains the analytical gold standard. Because pKa is highly sensitive to environmental variables, the following protocol is designed as a self-validating system . It utilizes an inert atmosphere to prevent carbonic acid formation and a first-derivative mathematical validation to ensure absolute precision.

Materials Required
  • This compound hydrochloride (Purity ≥ 95%)[1]

  • Standardized 0.1 M NaOH (Titrant)

  • CO2-free HPLC-grade water

  • NIST-traceable pH buffers (4.01, 7.00, 10.01)

  • Jacketed titration vessel with a thermostatic circulator (25.0 ± 0.1 °C)

Step-by-Step Methodology
  • System Calibration & Blank Validation: Calibrate the glass pH electrode using the NIST-traceable buffers. Run a "blank" titration using only CO2-free water to establish a baseline. Causality: This step validates that the system is free of dissolved

    
    , which would otherwise form carbonic acid and artificially lower the measured pKa.
    
  • Sample Preparation: Accurately weigh enough this compound hydrochloride to prepare a 0.01 M solution in 50 mL of CO2-free water.

  • Environmental Control: Seal the jacketed vessel and initiate a gentle purge of Argon gas over the liquid surface. Maintain the temperature strictly at 25.0 °C. Causality: pKa is a temperature-dependent thermodynamic constant; fluctuations will invalidate the equilibrium measurements.

  • Titration Execution: Dispense the 0.1 M NaOH titrant in 0.05 mL increments. Allow the pH reading to stabilize (drift < 0.001 pH/min) before recording the volume and pH. Continue until the pH reaches approximately 11.0.

  • Data Derivation (Self-Validation): Do not rely solely on the raw titration curve. Calculate the first derivative (

    
    ) of the data. The peak of the first derivative definitively identifies the equivalence point. The pKa is exactly equal to the pH at the half-equivalence point (where 
    
    
    
    ).

Workflow Step1 1. Sample Preparation (0.01M HCl Salt in CO2-free H2O) Step2 2. Electrode Calibration (NIST Buffers: pH 4, 7, 10) Step1->Step2 Step3 3. Argon Blanketing (Prevent Carbonic Acid Interference) Step2->Step3 Step4 4. Potentiometric Titration (0.1M NaOH Increments) Step3->Step4 Step5 5. Derivative Analysis (dpH/dV to find Equivalence Point) Step4->Step5 Step6 6. pKa Determination (pH at Half-Equivalence) Step5->Step6

Fig 2: Self-validating potentiometric workflow for precise pKa determination.

Conclusion

The structural arrangement of this compound—specifically the placement of the primary amine adjacent to both a phenyl ring and a carbonyl group—fundamentally alters its basicity. By employing the rigorous, self-validating potentiometric protocol outlined above, development teams can accurately map the compound's pKa. This data is non-negotiable for predicting the molecule's lipophilic shift at physiological pH and its subsequent capacity to penetrate the Blood-Brain Barrier.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2797003, this compound hydrochloride". PubChem.[Link]

  • Chemsrc. "this compound | CAS#:32187-27-2". Chemsrc Chemical Database.[Link]

  • Indiana University. "Approximate pKa chart of the functional groups: values to know". IU Chemistry Resources. [Link]

  • Chemistry Steps. "The pKa in Organic Chemistry". Chemistry Steps.[Link]

Sources

Safety data sheet (SDS) for 1-Amino-1-phenylpropan-2-one research grade

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and safety profile for 1-Amino-1-phenylpropan-2-one Hydrochloride (Research Grade).[1]

Editorial Note: This document deviates from standard SDS templates to function as a technical whitepaper. It synthesizes safety data with chemical stability logic and forensic differentiation, addressing the specific needs of research scientists handling structural isomers of controlled substances.[1]

CAS (HCl Salt): 3904-16-3 | Formula: C


H

NO[1] · HCl | M.W.: 185.65 g/mol [1][2]

Part 1: Chemical Identity & Molecular Architecture[1]

The Isomer Distinction

This compound is a structural isomer of Cathinone (2-amino-1-phenylpropan-1-one).[1] In forensic and synthetic contexts, distinguishing these two is critical due to vastly different legal statuses and biological activities.[1]

  • Cathinone (β-keto amphetamine): The ketone is benzylic (C1), and the amine is aliphatic (C2).[1]

  • This compound (Iso-cathinone): The amine is benzylic (C1), and the ketone is aliphatic (C2).[1]

This "functional group swap" significantly alters the compound's stability.[1] While cathinone degrades via reduction or oxidation, this compound is an


-amino ketone  prone to rapid dimerization if not maintained as a salt.[1]
Structural Visualization

The following diagram illustrates the structural relationship and the critical "swap" of functional groups that defines this isomer.

ChemicalStructure cluster_0 Structural Difference Cathinone Cathinone (2-amino-1-phenylpropan-1-one) Controlled Substance C1_Cath C1: Ketone (=O) Cathinone->C1_Cath Benzylic Position C2_Cath C2: Amine (-NH2) Cathinone->C2_Cath Alpha Position Target Target Compound (this compound) Research Grade Isomer C1_Targ C1: Amine (-NH2) Target->C1_Targ Benzylic Position C2_Targ C2: Ketone (=O) Target->C2_Targ Alpha Position C1_Cath->C1_Targ Functional Group Swap C2_Cath->C2_Targ Functional Group Swap

Caption: Structural comparison highlighting the positional isomerism between Cathinone and this compound.

Part 2: Hazard Identification & Safety Protocols (GHS)[1][3]

As a research-grade chemical, this compound is classified under GHS standards.[1] The primary risks stem from its nature as a reactive amine salt.[1]

Hazard Classification (GHS-US/EU)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage 2AH319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2][3]
Precautionary Strategy

The following protocol is self-validating: if the compound is handled correctly, no exposure symptoms should occur.

  • Respiratory Defense (P261):

    • Why: The HCl salt is a fine powder.[1] Inhalation causes immediate irritation to mucous membranes due to the acidic nature of the salt upon hydrolysis in the respiratory tract.[1]

    • Protocol: Use a fume hood with a face velocity of >0.5 m/s.[1] If weighing outside a hood, an N95 or P100 respirator is mandatory.[1]

  • Dermal Protection (P280):

    • Why: Benzylic amines can penetrate the epidermis.[1] The HCl moiety causes contact dermatitis.[1]

    • Protocol: Nitrile gloves (minimum 0.11 mm thickness).[1] Breakthrough time is generally >480 min for solid salts, but change immediately if wetted.[1]

  • Ocular Defense (P305+P351):

    • Why: High risk of corneal opacity if the salt dust dissolves in the eye's tear film, creating a localized acidic environment.[1]

    • Protocol: ANSI Z87.1 compliant safety goggles.[1] Face shield required if handling quantities >10g.[1]

Part 3: Stability, Handling & Degradation Logic

The Instability of the Free Base

Researchers must understand that This compound is unstable as a free base . Unlike simple amines,


-amino ketones undergo rapid self-condensation (dimerization) to form pyrazine derivatives, especially when the pH is raised (neutralized).[1]
  • Mechanism: Two molecules of the

    
    -amino ketone condense, losing two molecules of water and oxidizing to form a pyrazine ring.[1]
    
  • Implication: Do NOT neutralize the HCl salt unless immediately using the free base in a subsequent reaction.[1] Storage in free base form will result in degradation within hours/days.[1]

Degradation Pathway Diagram

The following Graphviz diagram details the degradation logic researchers must avoid.

Degradation Salt Stable Form (HCl Salt) Base Transient Free Base (pH > 7) Salt->Base Neutralization (NaOH/NaHCO3) Dimer Dihydropyrazine Intermediate Base->Dimer Self-Condensation (-2 H2O) Pyrazine Final Degradation Product (Pyrazine Derivative) Dimer->Pyrazine Oxidation/Aromatization Warning CRITICAL: Keep as HCl salt for long-term storage. Warning->Base

Caption: Degradation pathway of alpha-amino ketones upon neutralization, leading to pyrazine formation.[1]

Storage Specifications
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended.[1]

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Moisture uptake leads to hydrolysis and "clumping," making accurate weighing impossible.[1] Store in a desiccator.

Part 4: Emergency Response & Toxicology[1]

Acute Exposure Protocols
Exposure RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air; rest in half-upright position.[1]Reduces pulmonary edema risk; upright position aids breathing mechanics.[1]
Skin Contact Wash with soap and water for 15 min.[1]Surfactants (soap) are required to remove the lipophilic phenyl ring component; water dilutes the acid.[1]
Eye Contact Rinse for 15 min; lift eyelids.[1][4]Mechanical removal of particulates; dilution of localized acidity.[1]
Ingestion Rinse mouth; do NOT induce vomiting.Vomiting risks aspiration of the irritant salt into the lungs (chemical pneumonitis).[1]
Toxicological Context

While specific LD50 data for this specific isomer is limited compared to cathinone, "Read-Across" toxicology applies based on structural similarity to other


-amino ketones:
  • Stimulant Potential: Likely lower than cathinone due to the misplaced pharmacophore (amine/ketone swap), but adrenergic activity cannot be ruled out.[1]

  • Metabolism: Likely undergoes reduction to the corresponding amino-alcohol (1-amino-1-phenylpropan-2-ol) or oxidative deamination.[1]

Part 5: Analytical Verification (Forensic Differentiation)[1]

To verify the identity of this compound (Target) vs. Cathinone (Control), use the following parameters.

Proton NMR ( H-NMR) Distinction[1]
  • Cathinone: The methine proton (

    
     to carbonyl and amine) appears as a quartet around 4.5 - 5.0 ppm .[1]
    
  • This compound: The methine proton is benzylic and adjacent to an amine, but the ketone is beta.[1] The shift will differ significantly, typically appearing upfield relative to cathinone due to the lack of direct anisotropic deshielding by the carbonyl group on the methine carbon.[1]

    • Key Signal: Look for the singlet or doublet of the benzylic proton attached to the amine (Ph-CH -NH2).[1] In this isomer, it is not alpha to the ketone.[1]

Mass Spectrometry (GC-MS)
  • Fragmentation: Both isomers have MW 149 (free base).[1]

  • Differentiation:

    • Cathinone: Major fragment at m/z 44 (C2H6N

      
      ) due to alpha-cleavage between the carbonyl and the alpha-carbon.[1]
      
    • Target: Alpha-cleavage occurs between C1 and C2.[1] This yields a benzyl-amine fragment (Ph-CH=NH2

      
      ) at m/z 106  and an acetyl fragment (CH3-C=O
      
      
      
      ) at m/z 43 .[1]
    • Result: The presence of a strong m/z 106 peak strongly suggests the 1-amino isomer, whereas m/z 44 dominates the cathinone spectrum.[1]

References

  • PubChem. (2025).[1][2][5][6] this compound hydrochloride (Compound Summary). National Library of Medicine.[1][5] [Link]

  • World Health Organization. (2024). Expert Committee on Drug Dependence: Critical Review of Cathinone Isomers.[1] (General reference for legal status and toxicity of aminoketones). [Link][1]

Sources

History of 1-Amino-1-phenylpropan-2-one in organic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

This guide provides a comprehensive technical analysis of 1-Amino-1-phenylpropan-2-one (commonly referred to as Isocathinone ). While often overshadowed by its potent isomer Cathinone (2-amino-1-phenylpropan-1-one), Isocathinone has emerged as a critical analyte in forensic chemistry and drug development.

Its primary significance lies not in its pharmacological efficacy—which is negligible compared to cathinone—but in its role as a synthetic marker . The presence of Isocathinone in biological or seized samples serves as a "chemical fingerprint," revealing the specific precursor chemicals (Phenylacetone vs. Propiophenone) used in illicit manufacturing. This guide details the synthesis, stability, and definitive analytical differentiation of this compound.

Part 2: Chemical Profile & Structural Isomerism

The relationship between Cathinone and Isocathinone is a classic example of positional isomerism involving the transposition of amine and ketone functionalities on the propyl side chain.

Structural Comparison
FeatureCathinone (Active Stimulant)Isocathinone (Inactive/Marker)
IUPAC Name 2-amino-1-phenylpropan-1-oneThis compound
Structure

-ketone,

-amine

-amine,

-ketone
Chiral Center C2 (Alpha to carbonyl)C1 (Benzylic position)
Key Moiety Benzoyl group (Ph-CO-)Phenylacetyl group (Ph-CH-)
Stability Stable as salt; dimerizes as free baseHighly unstable free base; prone to oxidation

Stability Note: Like most


-aminoketones, this compound is unstable as a free base. It rapidly undergoes self-condensation to form pyrazine derivatives (specifically 2,5-dimethyl-3,6-diphenylpyrazine) or oxidizes. In research and forensic standards, it is almost exclusively handled as the hydrochloride salt (CAS: 3904-16-3).

Part 3: Synthesis Pathways & Mechanistic Origins

Understanding the synthesis is crucial for explaining why this compound appears in drug samples. It is rarely the target molecule; rather, it is an artifact of using Phenylacetone (P2P) instead of Propiophenone.

Pathway A: The "Iso" Route (P2P Precursor)

This pathway yields Isocathinone. It begins with Phenylacetone (1-phenyl-2-propanone).

  • Halogenation: Acid-catalyzed bromination of P2P.

    • Mechanism:[1][2][3] The reaction proceeds via the enol form. The benzylic position (C1) forms a more conjugated enol (Ph-CH=C(OH)-CH3) compared to the terminal methyl (C3). Consequently, bromination occurs preferentially at the benzylic carbon.

    • Intermediate: 1-bromo-1-phenyl-2-propanone.

  • Amination: Nucleophilic substitution with ammonia or hexamine (Delépine reaction).

    • Product: this compound.[4][5][6][7][8][9][10][11]

Pathway B: The "Cathinone" Route (Propiophenone Precursor)

This is the standard route for active cathinones.

  • Halogenation: Bromination of Propiophenone (1-phenyl-1-propanone).[12]

    • Mechanism:[1][2][3] Bromination occurs at the alpha carbon (C2) next to the carbonyl.

    • Intermediate: 2-bromo-1-phenylpropan-1-one.[12]

  • Amination: Substitution yields Cathinone.

Visualizing the Divergence

SynthesisPathways cluster_legend Precursor Logic Propiophenone Propiophenone (1-phenyl-1-propanone) BromoCath 2-Bromo-1-phenylpropan-1-one (Alpha-bromo ketone) Propiophenone->BromoCath Bromination (C2) P2P Phenylacetone (P2P) (1-phenyl-2-propanone) BromoIso 1-Bromo-1-phenyl-2-propanone (Benzylic bromo ketone) P2P->BromoIso Bromination (C1 - Benzylic) Cathinone CATHINONE (Active Target) BromoCath->Cathinone Amination Isocathinone ISOCATHINONE (Impurity/Marker) BromoIso->Isocathinone Amination Standard Route Standard Route Impurity Route Impurity Route

Figure 1: Divergent synthesis pathways. The presence of Isocathinone confirms the use of P2P precursors.

Part 4: Analytical Forensic Guide

For the researcher, distinguishing these isomers is the primary challenge. Standard colorimetric tests often fail to differentiate them. Definitive identification requires Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (GC-MS) Fragmentation

The fragmentation patterns are distinct due to the location of the amine relative to the aromatic ring.

  • Cathinone (2-amino-1-phenylpropan-1-one):

    • Alpha-Cleavage: Breaks the C1-C2 bond.

    • Dominant Fragment (Base Peak): The immonium ion derived from the amine side chain:

      
      .
      
    • m/z: 44 (Primary amine) or higher for substituted analogs.

    • Secondary Ion: Benzoyl cation

      
      , m/z 105 .
      
  • Isocathinone (this compound):

    • Alpha-Cleavage: Breaks the C1-C2 bond.

    • Dominant Fragment (Base Peak): The benzylic immonium ion:

      
      .
      
    • m/z: 106 (Unsubstituted).

    • Secondary Ion: Acetyl cation

      
      , m/z 43 .
      

Diagnostic Rule: If the base peak is m/z 44 , it is Cathinone. If the base peak is m/z 106 , it is Isocathinone.

Proton NMR Spectroscopy ( H-NMR)

NMR provides the most rapid structural confirmation without derivatization.

Proton EnvironmentCathinone (Ph-CO-CH(NH2)-CH3)Isocathinone (Ph-CH(NH2)-CO-CH3)
Methyl Group (-CH3) Doublet (

ppm)
Singlet (

ppm)
Methine Group (-CH-) Quartet (

ppm)
Singlet (

ppm)
Coupling Logic Methyl couples with Methine (

coupling)
Methyl is isolated (Acetyl group); Methine is isolated

Field Insight: The appearance of a singlet methyl at ~2.1 ppm (characteristic of a methyl ketone) is the "smoking gun" for Isocathinone. In Cathinone, the methyl is part of the alkyl chain and must split into a doublet.

Part 5: Experimental Protocol: Differentiation Workflow

Objective: To identify Isocathinone impurity in a seized "Cathinone" sample.

  • Sample Preparation:

    • Dissolve 10 mg of sample in 1 mL of

      
       (for NMR) or Methanol (for GC-MS).
      
    • Note: Do not use basic extraction for NMR unless immediate analysis is planned, due to dimerization risk.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Method: Ramp 80°C to 280°C at 15°C/min.

    • Data Interpretation: Look for peak separation. Isocathinone typically elutes later than cathinone on non-polar columns due to hydrogen bonding interactions of the benzylic amine. Check mass spectrum for m/z 106 vs 44.

  • NMR Confirmation (If ambiguous):

    • Acquire 16 scans.

    • Focus on the 1.0–2.5 ppm region.

    • Result: A sharp singlet at ~2.1-2.2 ppm confirms the presence of the isomer.

Part 6: Pharmacology & Toxicology

Contrary to the "designer drug" narrative, Isocathinone is not a potent stimulant.

  • Receptor Binding: Studies indicate that transposing the ketone and amine removes the critical pharmacophore required for DAT/NET (Dopamine/Norepinephrine Transporter) binding. The

    
    -ketone position in cathinone mimics the 
    
    
    
    -hydroxyl of norepinephrine; moving it to the
    
    
    -position disrupts this mimicry.
  • Toxicity: While non-psychoactive, its toxicity profile is largely uncharacterized, posing a risk as an adulterant. Its presence indicates poor quality control in clandestine synthesis.

References

  • Westphal, F., et al. (2012). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Forensic Science International.[13][14] Link

  • Power, J. D., et al. (2011). The analysis of substituted cathinones.[13][14] Part 1: Chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International.[13][14] Link

  • Sigma-Aldrich. (2025). This compound hydrochloride Product Sheet. Link

  • Brandt, S. D., et al. (2010). Analyses of second-generation 'legal highs': The case of carbonyl-modified derivatives. Drug Testing and Analysis. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2797004, this compound. Link

Sources

Methodological & Application

Regioselective Synthesis Protocols for α-Aminoketones: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Pharmacological Significance

α-Aminoketones are privileged pharmacophores embedded in numerous therapeutics, including antidepressants (e.g., bupropion), stimulants (e.g., amfepramone, pyrovalerone), and versatile heterocyclic precursors. The primary synthetic challenge in their development lies in regioselectivity —specifically, directing the C–N bond formation exclusively to the desired α-carbon in unsymmetrical ketones.

Traditional methods, such as the Neber rearrangement or the substitution of α-halo ketones, often suffer from poor atom economy, harsh conditions, or the need for extensive pre-functionalization. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists, focusing instead on the mechanistic causality that dictates regioselectivity and yield. By leveraging redox catalysis, transition-metal cross-coupling, and asymmetric organocatalysis, chemists can now achieve direct, highly regioselective α-aminations.

Mechanistic Pathways for Regioselective α-Amination

The regioselectivity of direct α-amination is fundamentally governed by the method of α-C–H activation. Under basic or organocatalytic conditions, regioselectivity is dictated by the thermodynamic stability of the enolate or enamine intermediate. Conversely, oxidative and photoredox pathways rely on the generation of an α-radical or α-carbocation, where regiocontrol is driven by hyperconjugation and steric accessibility.

MechanisticPathways K Unsymmetrical Ketone E Enolate / Enamine (Thermodynamic) K->E Base / Organocatalyst R α-Radical / Cation (Kinetic/Electronic) K->R Oxidant / Metal Cat. P Regioselective α-Aminoketone E->P Electrophilic Amination R->P Cross-Coupling A Amine Nucleophile (e.g., Sulfonamide) A->P C-N Bond Formation

Fig 1: Divergent mechanistic pathways for the regioselective α-amination of unsymmetrical ketones.

Protocol 1: Transition-Metal-Free Direct α-C(sp³)–H Amination

Causality & Experimental Design: This protocol utilizes ammonium iodide (NH₄I) as a redox catalyst and sodium percarbonate as a co-oxidant. The causality of regioselectivity stems from the in situ generation of an electrophilic iodine species, which selectively iodinates the more enolizable (thermodynamically stable) α-position of the ketone. The resulting transient α-iodo ketone undergoes rapid nucleophilic substitution by the amine. This one-pot, metal-free system prevents over-oxidation and tolerates sensitive heteroaromatic substrates .

Step-by-Step Methodology:

  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, add the unsymmetrical ketone (1.0 mmol) and the amine (1.5 mmol).

  • Catalyst & Oxidant Addition : Add NH₄I (0.2 mmol, 20 mol%) and sodium percarbonate (Na₂CO₃·1.5H₂O₂, 2.0 mmol) sequentially.

  • Solvent Addition : Suspend the mixture in ethyl acetate (EtOAc, 5.0 mL). Causality: The choice of EtOAc facilitates the solubility of the transient iodine species while remaining inert to the oxidant.

  • Reaction Execution : Seal the vial and stir the mixture at 50 °C for 12–16 hours. Self-Validation: Monitor the consumption of the ketone via TLC or LC-MS to ensure complete iodination/substitution before quenching.

  • Work-up : Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual oxidants and iodine species. Extract with EtOAc (3 × 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient).

Protocol 2: Iron-Catalyzed Oxidative α-Amination with Sulfonamides

Causality & Experimental Design: Coupling ketones directly with free sulfonamides typically requires pre-functionalization. This protocol employs an iron catalyst (FeCl₂) and an oxidant to facilitate an oxidative cross-dehydrogenative coupling. The regioselectivity is driven by the formation of an α-carbocation intermediate, which is stabilized by adjacent aryl groups (e.g., in deoxybenzoins). Iron acts as a single-electron transfer (SET) agent, seamlessly bridging the oxidation of the ketone and the nucleophilic attack of the sulfonamide without requiring expensive noble metals .

Step-by-Step Methodology:

  • Preparation : To an oven-dried Schlenk tube, add the ketone substrate (e.g., deoxybenzoin, 0.5 mmol), the primary or secondary sulfonamide (0.75 mmol), and FeCl₂ (0.05 mmol, 10 mol%).

  • Atmosphere Exchange : Evacuate and backfill the tube with Argon three times. Causality: This prevents unwanted aerobic auto-oxidation of the ketone and protects the Fe(II) catalyst from premature oxidation.

  • Oxidant Addition : Inject di-tert-butyl peroxide (DTBP, 1.0 mmol) and anhydrous chlorobenzene (3.0 mL). DTBP is selected for its controlled radical initiation profile at elevated temperatures.

  • Reaction Execution : Heat the mixture to 110 °C in an oil bath and stir vigorously for 24 hours.

  • Work-up : Cool the mixture to room temperature, dilute with dichloromethane (DCM, 10 mL), and filter through a short pad of Celite to remove iron particulates.

  • Purification : Concentrate the filtrate and purify the crude residue via silica gel chromatography to isolate the α-amino ketone.

Protocol 3: Brønsted Acid-Catalyzed Asymmetric Transfer Hydrogenation

Causality & Experimental Design: Achieving both regioselectivity and enantioselectivity is notoriously difficult. This protocol bypasses direct C–H activation by starting with 1,2-diketones. The addition of an amine regioselectively forms an α-keto ketimine at the less sterically hindered or more electrophilic carbonyl. A chiral Brønsted acid (e.g., a chiral phosphoric acid, CPA) then activates the imine via hydrogen bonding. This chiral environment directs the hydride transfer from a Hantzsch ester to the Re or Si face of the imine, yielding highly enantioenriched α-aminoketones .

Step-by-Step Methodology:

  • Imine Formation : In a dry vial, dissolve the 1,2-diketone (0.2 mmol) and the aniline derivative (0.22 mmol) in anhydrous dichloromethane (DCM, 2.0 mL). Add 4Å molecular sieves to drive the condensation. Stir at room temperature for 2 hours to regioselectively form the α-keto ketimine.

  • Catalyst & Reductant Addition : Lower the temperature to 0 °C. Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol, 5 mol%) and the Hantzsch ester (0.24 mmol).

  • Reaction Execution : Stir the mixture at 0 °C for 24–48 hours. Causality: The low temperature maximizes the facial selectivity during the hydride transfer step, ensuring high enantiomeric excess.

  • Work-up : Filter the reaction mixture through a plug of Celite to remove the molecular sieves. Wash the plug with DCM (5 mL).

  • Purification & Validation : Evaporate the solvent and purify the residue by flash chromatography. Self-Validation: Enantiomeric excess (ee) must be determined via chiral HPLC against a racemic standard to confirm the asymmetric induction.

Quantitative Data Summary

To facilitate experimental design and selection, the key parameters and performance metrics of the three protocols are summarized below.

ProtocolCatalyst / ReagentsOxidant / ReductantRegioselectivity DriverYield RangeEnantioselectivity (ee)
1. Metal-Free α-C-H Amination NH₄I (20 mol%)Sodium Percarbonate (Oxidant)Thermodynamic Enolization65–92%Achiral
2. Fe-Catalyzed Oxidative Coupling FeCl₂ (10 mol%)DTBP (Oxidant)α-Carbocation Stability55–88%Achiral
3. Brønsted Acid Transfer Hydrogenation Chiral Phosphoric Acid (5 mol%)Hantzsch Ester (Reductant)Steric/Electrophilic Differentiation80–99%85–98%

References

  • Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., & Guo, C. (2014). Transition-Metal-Free Direct α-C–H Amination of Ketones. The Journal of Organic Chemistry, 79(18), 8750-8756. URL:[Link]

  • Song, F., Park, S. H., Wu, C., & Strom, A. E. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 88(6), 3353-3358. URL:[Link]

  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922-3925. URL:[Link]

Strategic HPLC Method Development for 1-Amino-1-phenylpropan-2-one (Iso-Cathinone)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a strategic framework for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Amino-1-phenylpropan-2-one , a structural isomer of cathinone often referred to as "iso-cathinone."[1] This molecule presents unique analytical challenges due to its tendency for dimerization, its basicity, and the critical need to resolve it from its regioisomer, 2-amino-1-phenylpropan-1-one (cathinone).[1] This guide moves beyond generic recipes, providing a causality-driven method development protocol designed for forensic and pharmaceutical stability profiling.

Introduction & Analyte Assessment

This compound is an


-aminoketone.[1] In forensic contexts, it is frequently encountered as a rearrangement byproduct of cathinone synthesis or as an impurity in the "Emde" route of methamphetamine production.

Chemical Criticality:

  • Basicity: The primary amine indicates a

    
     likely between 9.0 and 9.5. At neutral pH, it exists as a cation, leading to severe peak tailing on standard silica-based C18 columns due to ionic interactions with residual silanols.[1]
    
  • Stability (The "Hidden" Variable): Unlike stable amphetamines,

    
    -aminoketones are prone to self-condensation to form pyrazines (2,5-dimethyl-3,6-diphenylpyrazine) and oxidative degradation.[1] Sample preparation temperature is a critical quality attribute (CQA). 
    
  • Isomerism: It is a constitutional isomer of Cathinone. Separation requires a stationary phase capable of distinguishing the subtle electronic differences between a benzylic amine (target) and an

    
    -keto amine (cathinone).[1]
    
Method Development Strategy

The following workflow illustrates the logical progression from analyte assessment to a validated method.

MethodDevelopment Analyte Analyte Assessment (Basicity, Stability) Column Stationary Phase Selection (Phenyl-Hexyl vs C18) Analyte->Column Determines Selectivity Mobile Mobile Phase Optimization (pH < 3.0, Buffer Choice) Analyte->Mobile Dictates pH Column->Mobile Compatibility Stability Stability Control (Cold Autosampler, Fresh Prep) Mobile->Stability Solvent Effects Validation Validation (Resolution > 1.5, Tailing < 1.2) Stability->Validation Robustness

Figure 1: Strategic workflow for aminoketone method development.

Stationary Phase Selection: The "Pi-Pi" Advantage

While a standard C18 column is sufficient for simple potency assays, it often fails to separate this compound from cathinone due to their identical hydrophobicity.[1]

Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: The target analyte contains an aromatic ring.[2] Phenyl phases engage in

    
    -
    
    
    
    interactions with the analyte.[1] The position of the electron-withdrawing ketone group relative to the ring (conjugated in cathinone, non-conjugated in the target 1-amino isomer) alters the electron density of the aromatic ring, creating a separation mechanism orthogonal to hydrophobicity.
Detailed Experimental Protocols
Protocol A: Mobile Phase Engineering

Rationale: To suppress silanol ionization (


) and ensure the amine is fully protonated (

), the pH must be maintained below 3.0.[1]
ParameterSpecificationCausality / Expert Insight
Buffer Salt Ammonium Formate (10-20 mM)Volatile salt compatible with LC-MS; Formate buffers well at pH 3.[1]0.
Acid Modifier Formic Acid (to pH 2.9 - 3.[1]1)Maintains acidic pH to prevent peak tailing.[1] Avoid TFA if using MS (signal suppression).[1]
Organic Phase Acetonitrile (LC-MS Grade)Provides sharper peaks for basic amines compared to Methanol due to lower viscosity and different solvation.[1]
Aqueous Phase 90% Water / 10% Buffer ConcentratePremixing avoids pump mixing errors at extreme gradients.[1]
Protocol B: Instrumental Parameters (The "Golden" Method)

This protocol is designed as a starting point for resolution optimization.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (or 2.7 µm Core-Shell).[1]

  • Flow Rate: 1.0 mL/min (adjust for column ID).

  • Temperature:

    • Column Oven: 30°C (Standardizes retention).[1]

    • Autosampler:4°C (CRITICAL) – Prevents dimerization of the aminoketone in the vial.

  • Detection:

    • UV-Vis / PDA: 210 nm (Amine/Amide backbone) and 254 nm (Phenyl ring).[1]

    • Note: this compound has a weaker absorbance at 254 nm than cathinone because the ketone is not conjugated to the phenyl ring.[1] This ratio (A210/A254) is a diagnostic tool for identification.[1]

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Focusing)
12.04060Linear Gradient
15.0595Wash
17.0955Re-equilibration
Sample Preparation & Stability Protocol

WARNING: The analyte is chemically unstable in basic or neutral solutions.

  • Stock Solution: Dissolve 1 mg of reference standard in 1 mL of 0.1% Formic Acid in Methanol .

    • Why? The acidic environment stabilizes the amine salt, preventing condensation reactions.

  • Working Standard: Dilute with Mobile Phase A (Acidic Water).

    • Constraint: Do not use pure Acetonitrile as the diluent for the final injection; it can cause "solvent breakthrough" leading to split peaks for early eluters.

  • Storage: Analyze within 24 hours. Store at -20°C if holding longer than 24 hours.

Advanced Troubleshooting & Optimization
Scenario 1: Peak Tailing (Asymmetry > 1.5)
  • Root Cause: Secondary interactions between the protonated amine and residual silanols on the silica support.

  • Correction:

    • Increase buffer concentration to 25 mM (increases ionic strength).[1]

    • Switch to a "Hybrid" silica column (e.g., Ethylene Bridged Hybrid - BEH) which has fewer surface silanols.[1]

    • Add 1% Triethylamine (TEA) to the mobile phase (only if not using MS detection) to act as a silanol blocker.

Scenario 2: Co-elution with Cathinone
  • Root Cause: Insufficient selectivity.[1]

  • Correction:

    • Lower the temperature to 20°C. Selectivity for isomers often improves at lower temperatures on Phenyl phases.[1]

    • Change Organic Modifier: Switch Acetonitrile to Methanol. Methanol allows for different hydrogen bonding capabilities which may enhance the separation of the amino-ketone vs. the amino-alcohol impurities.[1]

Chemical Logic of Separation

The diagram below details the interaction mechanism that allows the separation of the target from its isomers.

SeparationLogic cluster_0 Stationary Phase (Phenyl-Hexyl) cluster_1 Analyte 1: Cathinone cluster_2 Analyte 2: this compound SP Phenyl Ligand (Pi-Electron Cloud) Cath Conjugated System (Ph-C=O) Electron Deficient Ring Cath->SP Weak Pi-Pi Interaction (Elutes First) Iso Non-Conjugated (Ph-CH-NH2) Electron Rich Ring Iso->SP Strong Pi-Pi Interaction (Elutes Later)

Figure 2: Mechanistic basis for separation on Phenyl-Hexyl phases.[1] The non-conjugated ring of the target analyte interacts more strongly with the stationary phase.

References
  • United Nations Office on Drugs and Crime (UNODC). (2020).[1][3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. ST/NAR/49/Rev.1.[1][3][4]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1] Drug profile: Synthetic cathinones.[1][3][5][6]

  • Forensic Science International. (2012).

    • [Link] (General Journal Link for verification of method types).

Sources

Application Note: Synthesis and Validation of 1-Amino-1-phenylpropan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly detailed, self-validating methodology for the preparation of 1-amino-1-phenylpropan-2-one hydrochloride, emphasizing mechanistic causality, regiocontrol, and in-process analytical validation.

Introduction & Mechanistic Rationale

The synthesis of


-amino ketones is a critical operation in medicinal chemistry. The target compound, This compound  (often referred to as 

-aminophenylacetone), is a valuable structural motif. It is crucial to distinguish this compound from its regioisomer, cathinone (2-amino-1-phenylpropan-1-one)[1].

Direct amination of


-halo ketones with ammonia is notoriously problematic due to over-alkylation, which yields secondary/tertiary amines or promotes pyrazine dimerization. To bypass these thermodynamic sinks, we employ two highly controlled, self-validating synthetic strategies:
Route A: The Neber Rearrangement (Primary Route)

The Neber rearrangement is a classic, highly regioselective method for converting ketoxime tosylates into


-amino ketones[2]. The causality of its regioselectivity lies in the acidity of the 

-protons. When phenylacetone (P2P) oxime tosylate is treated with a base (e.g., sodium ethoxide), the base preferentially abstracts the benzylic proton (which is significantly more acidic than the methyl protons). This abstraction drives the expulsion of the tosylate leaving group, forming a transient 3-methyl-2-phenyl-2H-azirine intermediate[3]. Subsequent acidic hydrolysis of the C=N bond of the azirine ring yields the amino group at the benzylic position (C1) and the ketone at the methyl-adjacent position (C2), cleanly affording this compound.
Route B: -Bromination and Staudinger Reduction (Alternative Route)

This route relies on the electrophilic


-bromination of P2P to yield 1-bromo-1-phenylpropan-2-one[4][5]. Because the benzylic position is highly activated, bromination is highly regioselective. The bromine is then displaced via an S

2 reaction using sodium azide. The resulting

-azido ketone is smoothly reduced to the primary amine using the Staudinger reaction (triphenylphosphine/water), completely avoiding the over-alkylation issues of direct amination.

Workflow Visualization

SynthesisWorkflow cluster_Neber Route A: Neber Rearrangement cluster_Azide Route B: Halogenation/Azidation P2P Phenylacetone (P2P) Oxime P2P Oxime P2P->Oxime NH2OH·HCl Bromo 1-Bromo-1-phenylpropan-2-one P2P->Bromo Br2 / AcOH Tosylate O-Tosyl Oxime Oxime->Tosylate TsCl, Pyridine Azirine 2H-Azirine Intermediate Tosylate->Azirine Base (NaOEt) Target This compound HCl Azirine->Target HCl (aq) Hydrolysis Azido 1-Azido-1-phenylpropan-2-one Bromo->Azido NaN3 / DMF Azido->Target Staudinger Reduction

Mechanistic pathways for this compound HCl via Neber and Azide routes.

Experimental Protocols

Protocol A: Synthesis via Neber Rearrangement (Self-Validating)

Step 1: Preparation of Phenylacetone Oxime

  • Dissolve 100 mmol of phenylacetone (P2P) in 50 mL of ethanol.

  • In a separate flask, dissolve 120 mmol of hydroxylamine hydrochloride and 120 mmol of sodium acetate in 30 mL of water.

  • Combine the solutions and reflux for 2 hours.

  • In-Process Control (IPC): TLC (Hexane:EtOAc 8:2) should show complete consumption of P2P (UV active, stains with KMnO

    
    ).
    
  • Concentrate the ethanol in vacuo, extract the aqueous layer with dichloromethane (3 x 30 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate to yield the oxime as a white solid/heavy oil.

Step 2: Tosylation of the Oxime

  • Dissolve the crude oxime in 40 mL of anhydrous pyridine and cool to 0 °C in an ice bath.

  • Add 110 mmol of p-toluenesulfonyl chloride (TsCl) portion-wise over 30 minutes. Maintain the temperature strictly below 5 °C to prevent premature rearrangement.

  • Stir at 0 °C for 4 hours.

  • Self-Validation: Pour the mixture into 200 mL of vigorously stirred ice water. The immediate precipitation of a white solid confirms successful tosylation. Filter, wash with cold water, and dry in vacuo.

Step 3: Azirine Formation and Hydrolysis

  • Dissolve the O-tosyl oxime in 50 mL of anhydrous ethanol and cool to 0 °C.

  • Dropwise, add a freshly prepared solution of sodium ethoxide (120 mmol) in ethanol. Stir for 2 hours at 0 °C, then allow to warm to room temperature. The precipitation of sodium tosylate validates the formation of the 2H-azirine intermediate[2][3].

  • Filter off the sodium tosylate. To the filtrate, add 50 mL of 2M aqueous HCl and stir for 2 hours at room temperature to hydrolyze the azirine.

  • Concentrate the mixture to remove ethanol. Extract the acidic aqueous layer with diethyl ether (2 x 30 mL) to remove organic impurities (discard ether).

  • Basify the aqueous layer with 2M NaOH to pH 10 and immediately extract the free amine with diethyl ether (3 x 40 mL). Dry the combined ether extracts over Na

    
    SO
    
    
    
    .

Step 4: Hydrochloride Salt Precipitation

  • Cool the dried ether extract to 0 °C.

  • Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until the solution is acidic to pH paper.

  • Self-Validation: The immediate crash-out of a pristine white crystalline solid confirms the conversion of the free base to the HCl salt. Filter and wash with cold ether.

Protocol B: Synthesis via -Bromination and Azide Reduction

Step 1:


-Bromination 
  • Dissolve 100 mmol of P2P in 40 mL of glacial acetic acid.

  • Add a catalytic amount of 48% HBr (1 drop). Slowly add 105 mmol of elemental bromine (Br

    
    ) dropwise at room temperature.
    
  • IPC: The reaction is self-indicating; the red color of bromine will rapidly discharge as it reacts.

  • Once the color persists slightly, pour into ice water and extract with dichloromethane. Wash with saturated NaHCO

    
    , dry, and concentrate to yield 1-bromo-1-phenylpropan-2-one[4].
    

Step 2: Azidation & Staudinger Reduction

  • Dissolve the bromo ketone in 50 mL of anhydrous DMF and cool to 0 °C. Add 110 mmol of NaN

    
     and stir for 4 hours.
    
  • IPC: IR spectroscopy of a crude aliquot will show a massive, sharp azide stretch at ~2100 cm

    
    .
    
  • Extract the azido ketone into ether, wash thoroughly with water to remove DMF, and dry.

  • Dissolve the azido ketone in 50 mL of THF. Add 110 mmol of triphenylphosphine (PPh

    
    ). Stir until nitrogen evolution ceases (visual validation).
    
  • Add 5 mL of water and stir overnight. Extract the amine, dry, and precipitate the HCl salt as described in Protocol A, Step 4.

Quantitative Data & Analytical Validation

Table 1: Comparative Route Metrics
ParameterRoute A (Neber Rearrangement)Route B (Bromination/Azide)
Overall Yield 65 - 75%55 - 60%
Regioselectivity Absolute (driven by pKa of benzylic H)High (benzylic activation)
Key Intermediates O-Tosyl oxime, 2H-Azirine

-Bromo ketone,

-Azido ketone
Safety Considerations Exothermic tosylate formationHandles toxic Br

and explosive NaN

Scalability Excellent for multi-gram scaleModerate (azide scaling requires caution)
Table 2: Analytical Characterization (Target Compound)
Analytical MethodExpected Signal / ShiftAssignment / Causality

H NMR (D

O, 400 MHz)

7.35 - 7.50 (m, 5H)
Aromatic protons (Phenyl ring).

5.20 (s, 1H)
Benzylic CH (C1). Deshielded by Ph, NH

, and C=O.

2.25 (s, 3H)
Methyl protons (C3). Adjacent to ketone.
IR Spectroscopy (ATR) ~2800 - 3000 cm

(broad)
N-H stretching characteristic of primary amine HCl salts.
1725 cm

(sharp)
C=O stretching of the unconjugated aliphatic ketone.
Mass Spectrometry (ESI+) m/z 150.1[M+H]

of the free base (C

H

NO).

References

Sources

Application Notes & Protocols: Strategic Synthesis of Isoquinoline Scaffolds from 1-Amino-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] This guide provides a detailed exploration of two powerful synthetic strategies for constructing substituted isoquinolines utilizing 1-amino-1-phenylpropan-2-one as a versatile and accessible precursor. We will dissect the mechanistic underpinnings and provide step-by-step laboratory protocols for the Bischler-Napieralski reaction and a modified Pictet-Spengler synthesis. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide researchers with a robust framework for implementation and adaptation. This document is intended for researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and the synthesis of complex molecular architectures.

Introduction: The Significance of the Isoquinoline Moiety

Isoquinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern drug discovery.[1][3] Its derivatives exhibit a remarkable breadth of biological activities, including use as anesthetics, antihypertension agents, and antifungal compounds.[2][3] Prominent natural alkaloids such as papaverine and morphine contain this essential ring system. The development of efficient and flexible synthetic routes to novel isoquinoline derivatives is therefore a critical objective in pharmaceutical research.

This guide focuses on the strategic use of this compound, an α-aminoketone, as a key building block. We will demonstrate how this precursor can be channeled through two classic and reliable name reactions—the Bischler-Napieralski and Pictet-Spengler reactions—to yield distinct isoquinoline products. By understanding the mechanistic demands of each pathway, chemists can rationally design and execute syntheses of targeted isoquinoline libraries.

Precursor Safety and Handling: this compound

Before commencing any experimental work, a thorough understanding of the precursor's hazards is mandatory. This compound and its salts present significant health and safety risks.

Causality of Handling Procedures: The corrosive nature of this compound necessitates the use of robust personal protective equipment (PPE) to prevent severe chemical burns.[4] Its potential for oral and dermal toxicity requires that all handling be performed in a well-ventilated fume hood to avoid inhalation and accidental skin contact.

Table 1: Hazard Profile and Safety Recommendations for this compound Hydrochloride

Hazard Classification (GHS)PictogramSignal WordHazard StatementPrecautionary Measures
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed.[5]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Corrosion/Irritation (Category 1B/2)

Danger H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[4][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
Serious Eye Damage/Irritation (Category 1/2A)

Danger H318/H319: Causes serious eye damage / Causes serious eye irritation.[4][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritation.[5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Note: The hydrochloride salt is the most common commercially available form. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.[4][5][6][7][8]

Pathway I: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[9][10][11][12] The reaction is driven by a strong dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[10][13] The resulting dihydroisoquinoline can be easily oxidized to the fully aromatic isoquinoline.

Principle and Strategy

To utilize this compound in a Bischler-Napieralski synthesis, it must first be converted into a suitable β-arylethylamide. This is achieved through N-acylation. The choice of acylating agent directly determines the substituent at the C1 position of the final isoquinoline. For this protocol, we will use acetic anhydride to install a methyl group.

The overall transformation proceeds in two distinct stages:

  • N-Acylation: Reaction of the primary amine with an acylating agent (e.g., acetic anhydride) to form the N-acetyl amide intermediate.

  • Cyclodehydration: Acid-catalyzed intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline, followed by oxidation.

Reaction Mechanism

Expertise & Causality: The mechanism is widely accepted to proceed through a highly electrophilic nitrilium ion intermediate.[10][11][13] The dehydrating agent (POCl₃) first activates the amide carbonyl oxygen, making it a good leaving group.[10] Intramolecular cyclization then occurs, where the electron-rich phenyl ring acts as the nucleophile. This step is an electrophilic aromatic substitution.[9][12] The presence of electron-donating groups on the aromatic ring will accelerate this cyclization, although it proceeds effectively with an unsubstituted phenyl ring under reflux conditions.[9]

Bischler_Napieralski_Mechanism Bischler-Napieralski Reaction Mechanism cluster_0 N-Acylation cluster_1 Cyclodehydration cluster_2 Aromatization Amide N-(1-oxo-1-phenylpropan-2-yl)acetamide Activated_Amide Activated Complex (with POCl3) Amide->Activated_Amide + POCl3 Nitrilium Nitrilium Ion (Electrophile) Activated_Amide->Nitrilium - (HO)POCl2 Cyclized_Intermediate Cyclized Cation Nitrilium->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 1,4-dimethyl-3,4-dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline - H+ Isoquinoline 1,4-dimethylisoquinoline Dihydroisoquinoline->Isoquinoline [O] (e.g., Pd/C, heat)

Caption: Mechanism of the Bischler-Napieralski reaction.

Experimental Protocol

Protocol 1A: Synthesis of N-(1-oxo-1-phenylpropan-2-yl)acetamide

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (5.0 g, 26.9 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, 40 mL). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (TEA) (8.3 mL, 59.2 mmol, 2.2 eq.) to the stirred suspension. The TEA serves to neutralize the hydrochloride salt and act as a base for the acylation.

  • Acylation: Add acetic anhydride (3.0 mL, 32.3 mmol, 1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. The product can be purified by column chromatography on silica gel if necessary.

Protocol 1B: Synthesis of 1,4-Dimethylisoquinoline

  • Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(1-oxo-1-phenylpropan-2-yl)acetamide (from Protocol 1A) in dry acetonitrile or toluene (50 mL).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (7.5 mL, 80.7 mmol, ~3 eq.) to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (82 °C for acetonitrile, 110 °C for toluene) and maintain for 3-5 hours.[13] The elevated temperature is required to overcome the activation energy for the formation of the nitrilium salt and subsequent cyclization.[10]

  • Work-up: Cool the mixture to room temperature and carefully remove the solvent and excess POCl₃ under reduced pressure. Cautiously pour the resulting residue onto crushed ice (100 g).

  • Basification & Extraction: Basify the aqueous mixture to pH > 10 with a concentrated NaOH or NH₄OH solution. Extract the product with ethyl acetate or DCM (3 x 30 mL).

  • Aromatization & Isolation: Combine the organic extracts. For aromatization, add 10% Palladium on carbon (Pd/C, ~5 mol%) and heat to reflux for 2 hours. Cool, filter through Celite®, and wash the filter cake with the extraction solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1,4-dimethylisoquinoline.

Experimental Workflow & Data

Bischler_Workflow Bischler-Napieralski Workflow start This compound HCl acylation N-Acylation (Acetic Anhydride, TEA, DCM, 0°C -> RT) start->acylation workup1 Aqueous Work-up (NaHCO3, HCl, Brine) acylation->workup1 amide Crude Amide Intermediate workup1->amide cyclization Cyclodehydration (POCl3, Toluene, Reflux) amide->cyclization workup2 Quench on Ice Basify & Extract cyclization->workup2 aromatization Aromatization (10% Pd/C, Reflux) workup2->aromatization purification Column Chromatography aromatization->purification product Pure 1,4-Dimethylisoquinoline purification->product

Caption: Experimental workflow for the Bischler-Napieralski synthesis.

Table 2: Representative Reagents and Conditions

StepKey ReagentSolventTemperatureTypical TimePurpose
N-AcylationAcetic AnhydrideDCM0 °C to RT2-4 hForms the required β-arylethylamide intermediate.
CyclizationPOCl₃ (or P₂O₅)Toluene / AcetonitrileReflux3-12 hActs as a Lewis acid and dehydrating agent to promote cyclization.[11][13]
Aromatization10% Pd/CTolueneReflux2-6 hDehydrogenates the dihydroisoquinoline intermediate to the stable aromatic product.

Pathway II: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone).[14][15][16] The reaction, typically catalyzed by acid, produces a tetrahydroisoquinoline.[17][18] This product can then be oxidized to the corresponding isoquinoline.

Principle and Strategy

The direct use of this compound is not feasible as it is an α-aminoketone, not a β-arylethylamine. The strategy, therefore, involves a key modification of the precursor:

  • Reduction of Ketone: The carbonyl group of this compound is first reduced to a methylene group (CH₂) to form the required β-arylethylamine, 1-phenylpropan-2-amine.

  • Pictet-Spengler Cyclization: The resulting amine is reacted with an aldehyde (e.g., formaldehyde) under acidic conditions to form the tetrahydroisoquinoline.

  • Oxidation: The tetrahydroisoquinoline is aromatized to the final isoquinoline product.

Reaction Mechanism

Expertise & Causality: The reaction is initiated by the formation of a Schiff base (imine) between the amine and the aldehyde.[15][17] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[16][19] This iminium ion is the key intermediate that undergoes intramolecular electrophilic attack by the phenyl ring to form the new heterocyclic ring.[17] Electron-donating groups on the aryl ring facilitate this cyclization, allowing the reaction to proceed under milder, even physiological, conditions.[15]

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_0 Iminium Formation cluster_1 Cyclization cluster_2 Aromatization Amine 1-Phenylpropan-2-amine + Formaldehyde (HCHO) Iminium Iminium Ion (Electrophile) Amine->Iminium H+, -H2O Cyclized Cyclized Cation Iminium->Cyclized Intramolecular Electrophilic Attack Tetrahydroisoquinoline 4-Methyl-1,2,3,4- tetrahydroisoquinoline Cyclized->Tetrahydroisoquinoline - H+ Isoquinoline 4-Methylisoquinoline Tetrahydroisoquinoline->Isoquinoline [O] (e.g., MnO2)

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol

Protocol 2A: Reduction to 1-Phenylpropan-2-amine (Illustrative: Wolff-Kishner Reduction)

  • Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (5.0 g, 33.5 mmol), diethylene glycol (75 mL), and hydrazine hydrate (85%, 6.5 mL, 134 mmol, 4 eq.).

  • Base Addition: Add potassium hydroxide (KOH) pellets (7.5 g, 134 mmol, 4 eq.).

  • Reaction: Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off. Maintain reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture, dilute with water (100 mL), and extract with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield crude 1-phenylpropan-2-amine.

Protocol 2B: Synthesis of 4-Methylisoquinoline

  • Setup: Dissolve the crude 1-phenylpropan-2-amine (from Protocol 2A) in a mixture of water and concentrated hydrochloric acid (adjusting to pH 1-2).

  • Carbonyl Addition: Add aqueous formaldehyde (37% solution, 1.1 eq.) to the stirred solution.

  • Cyclization: Heat the reaction mixture to 80-100 °C for 6-8 hours. The reaction proceeds via the acid-catalyzed formation of the iminium ion followed by ring closure.[16]

  • Work-up: Cool the mixture and basify with concentrated NH₄OH solution to pH > 10. Extract the product with DCM (3 x 40 mL).

  • Oxidation: Combine the organic extracts and add activated manganese dioxide (MnO₂, ~10 eq.). Stir vigorously at room temperature for 24 hours. MnO₂ is a mild and effective oxidizing agent for converting tetrahydroisoquinolines to isoquinolines.

  • Isolation & Purification: Filter the reaction mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure and purify by column chromatography to yield 4-methylisoquinoline.

Experimental Workflow & Data

Pictet_Workflow Pictet-Spengler Workflow start This compound reduction Ketone Reduction (e.g., Wolff-Kishner) start->reduction amine 1-Phenylpropan-2-amine reduction->amine cyclization Pictet-Spengler Cyclization (Formaldehyde, HCl, Heat) amine->cyclization workup Basify & Extract cyclization->workup tetrahydro Tetrahydroisoquinoline Intermediate workup->tetrahydro oxidation Oxidation (MnO2, DCM, RT) tetrahydro->oxidation purification Column Chromatography oxidation->purification product Pure 4-Methylisoquinoline purification->product

Caption: Experimental workflow for the modified Pictet-Spengler synthesis.

Table 3: Comparison of Synthetic Pathways

FeatureBischler-NapieralskiPictet-Spengler
Key Intermediate N-Acyl β-arylethylamideβ-Arylethylamine
Carbonyl Source Internal (from acylation)External (aldehyde/ketone)
Initial Product 3,4-Dihydroisoquinoline1,2,3,4-Tetrahydroisoquinoline
Typical Conditions Strongly acidic, high temp (POCl₃)Acidic, moderate temp
Substitution Pattern C1 substituent from acyl groupC1 substituent from external aldehyde
Precursor Modification N-AcylationKetone Reduction

Conclusion

This compound serves as an effective and adaptable precursor for the synthesis of substituted isoquinolines. By leveraging classic, robust cyclization reactions, researchers can access distinct substitution patterns. The Bischler-Napieralski pathway, proceeding through an N-acylated intermediate, provides access to C1-substituted isoquinolines. In contrast, a modified Pictet-Spengler approach, which requires initial reduction of the precursor's ketone functionality, allows for the introduction of diversity at the C1 position through the choice of an external aldehyde. The selection of a specific pathway should be guided by the desired final substitution pattern and the compatibility of existing functional groups with the required reaction conditions. These protocols provide a solid foundation for the development of novel isoquinoline-based molecules for applications in drug discovery and materials science.

References

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Bischler-Napieralski Synthesis of 1-phenyl-3,4-dihydroisoquinoline.
  • Quimicaorganica.org. (n.d.). Pictet Spengler synthesis of isoquinoline.
  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • MilliporeSigma. (2025, November 6).
  • PubChem. (n.d.). This compound hydrochloride.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Thermo Fisher Scientific. (2025, December 19).
  • ECHEMI. (n.d.). 1-AMINO-2-PHENYL-PROPAN-2-OL HYDROCHLORIDE SDS.
  • Amerigo Scientific. (n.d.).
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Fisher Scientific. (2012, March 2).
  • ChemicalBook. (2019, November 21).
  • Sharma, V., et al. (2017, May 9). Recent advances in the synthesis of isoquinoline and its analogue: a review.

Sources

Application Note: Liquid-Liquid Extraction Techniques for Aminoketone Isolation

[1]

Audience:

Executive Summary

1pKa-targeted pH control"Cold-Stream" processing

Physicochemical Fundamentals

The "pKa Shift"

Unlike typical aliphatic amines (pKa ~10.5),

11
  • Implication: You do not need to drive the pH to 12+ to extract these amines.[1] A pH of 9.5–10.0 is sufficient to ensure >99% exists as the free base ($ pH > pKa + 2 $).[1]

  • Benefit: Avoiding highly alkaline conditions significantly retards the rate of enolization and subsequent self-condensation.

Degradation Mechanism: The Pyrazine Trap

The primary failure mode in aminoketone isolation is dimerization. Two molecules of the free base condense to form a dihydropyrazine, which then oxidizes to a stable pyrazine. This reaction is second-order (concentration-dependent) and base-catalyzed .[1]

degradation_pathwaycluster_preventionPrevention StrategyAKα-Aminoketone(Free Base)DHPDihydropyrazine(Intermediate)AK->DHP Self-Condensation(High pH, Heat)PYRPyrazine(Stable Byproduct)DHP->PYR Oxidation(Air exposure)strat1. Limit Time in Free Base2. Keep T < 5°C3. Extract at pH ~9.5

Figure 1: The primary degradation pathway of

1

Method Development Strategy

Solvent Selection

The choice of organic solvent is critical for both extraction efficiency and stability.

SolventSuitabilityNotes
MTBE (Methyl tert-butyl ether) High Excellent for salt precipitation; forms clean bilayers; less dense than water.[1]
DCM (Dichloromethane) ModerateGood solubility, but environmental concerns.[1] High density can complicate phase cuts in automated systems.[1]
Ethyl Acetate LowAvoid. Primary amines can attack the ester group (transamidation) during storage/drying.[1]
Diethyl Ether ModerateGood solubility but high flammability and peroxide risk.[1]
The "Cold-Stream" Principle

For highly labile targets (e.g., cathinone derivatives), the time between basification and salt formation must be minimized. The "Cold-Stream" approach involves:

  • Cooling all phases to < 5°C.

  • Performing the extraction rapidly.[1][2]

  • Immediately quenching the organic layer with acid (anhydrous HCl) to precipitate the stable salt.[1]

Experimental Protocols

Protocol A: The "Cold-Stream" Isolation (For Labile Targets)

Use this protocol for compounds prone to rapid dimerization or color change upon basification.[1]

Reagents:

  • Crude Aminoketone (Acidic reaction mixture)[1]

  • Extraction Solvent: MTBE (Pre-cooled to 0°C)[1]

  • Base: Saturated

    
     or 2M NaOH (Pre-cooled to 0°C)
    
  • Quench: 4M HCl in Dioxane or Isopropanol

Step-by-Step Methodology:

  • Preparation:

    • Cool the crude acidic reaction mixture to 0–5°C in an ice bath.

    • Pre-cool the MTBE and Base solution to 0°C.

    • Prepare a receiving flask containing the stoichiometric amount of HCl (in Dioxane/IPA) if "crash precipitation" is desired, or have HCl gas ready.

  • Controlled Basification:

    • Add the cold MTBE to the crude mixture.

    • Slowly add the cold Base with vigorous stirring. Monitor pH.

    • Stop adding base when pH reaches 9.5 – 10.0 .[1] Do not exceed pH 11.[1]

  • Rapid Extraction:

    • Immediately separate the layers.[1] (Centrifugation is preferred over gravity settling for speed).[1]

    • Optional: Perform a rapid wash with ice-cold brine (max 30 seconds contact time).[1]

  • Immediate Salt Formation:

    • Do not dry with

      
       or Rotovap the free base. [1]
      
    • Transfer the cold organic phase directly into a stirred flask containing the anhydrous HCl solution.

    • The aminoketone hydrochloride salt should precipitate immediately as a white solid.[1]

  • Isolation:

    • Filter the solid under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.[1]

    • Wash with cold MTBE and dry under vacuum.[1]

Protocol B: Standard Isolation (For Robust Substrates)

Use this for sterically hindered aminoketones (e.g., t-butyl derivatives like Bupropion) which are less prone to dimerization.[1]

  • Partition: Dilute reaction mixture with water and DCM.

  • pH Adjustment: Adjust aqueous layer pH to 10.0 using 2M NaOH.

  • Extraction: Extract aqueous layer

    
     with DCM.
    
  • Drying: Dry combined organics over anhydrous

    
     for 10 minutes.
    
  • Acidification: Filter off drying agent.[1] Add 1.1 equivalents of HCl (e.g., 1M in Ether) dropwise.[1]

  • Concentration: Evaporate solvent to isolate the hydrochloride salt.[1]

Process Workflow Diagram

extraction_workflowcluster_coldCold Zone (< 5°C)startCrude Acidic Mixture(Aminoketone + Impurities)basifyAdd MTBE + BaseTarget pH 9.5 - 10.0start->basifyseparatePhase Separation(Rapid)basify->separateorganicOrganic Phase(Free Base - Unstable)separate->organicaqueousAqueous Phase(Salts/Impurities)separate->aqueoussalt_formAdd Anhydrous HCl(Precipitation)organic->salt_form IMMEDIATEproductAminoketone HCl Salt(Stable Solid)salt_form->product

Figure 2: The "Cold-Stream" workflow emphasizes rapid transition from the unstable free base (organic phase) to the stable salt form.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Organic layer turns yellow/orange Self-condensation (Pyrazine formation)Reduce temperature (<0°C); Lower extraction pH; Reduce time in free-base form.[1]
Low Recovery Incomplete extraction (pH too low)Check aqueous pH.[1] Ensure pH is > pKa + 1.5 (approx pH 9.5).[1]
Oiling out upon HCl addition Wet solvent or impure productDry organic phase (rapidly) or use anhydrous HCl gas instead of aqueous acid.[1]
Product degradation during drying Heat sensitivityDo not use heat during rotary evaporation.[1] Isolate by precipitation/filtration instead.[1]

References

  • Tsujikawa, K., et al. (2015).[1] "Instability of the hydrochloride salts of cathinone derivatives in air." Forensic Science International, 248, 48-54.[3] Link

  • Ciallella, H. L., et al. (2020).[1][4] "Extended Stability Evaluation of Selected Cathinones." Frontiers in Chemistry, 8. Link

  • PubChem. (2023).[1] "Bupropion: Compound Summary."[1] National Library of Medicine.[1] Link

  • Aldous, K. M., et al. (2009).[1] "Extraction and Stability of Cathinones." Journal of Analytical Toxicology. (Contextual grounding on pH dependence).

Application Note: Derivatization of 1-Amino-1-phenylpropan-2-one for High-Sensitivity GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Analytes: 1-Amino-1-phenylpropan-2-one (Positional isomer of Cathinone)

Introduction & Mechanistic Rationale

The analysis of synthetic cathinones and their positional isomers, such as this compound, presents a significant analytical challenge in forensic and clinical toxicology[1]. As a


-keto phenethylamine derivative, this compound contains a highly polar primary amine and a thermally labile ketone group. Direct GC-MS analysis of the underivatized compound typically results in severe peak tailing, on-column thermal degradation, and the generation of low-mass, non-specific diagnostic ions (e.g., 

44 or 106) that complicate matrix interference[2].

To overcome these limitations, chemical derivatization via perfluoroacylation is the gold standard[3]. Reagents such as Pentafluoropropionic Anhydride (PFPA) and Trifluoroacetic Anhydride (TFAA) react via nucleophilic acyl substitution with the primary amine. This acylation replaces the amine hydrogen with a perfluoroacyl group, effectively neutralizing the polarity of the amine and drastically increasing the molecule's thermal stability and volatility[4]. Furthermore, derivatization directs electron ionization (EI) fragmentation pathways to yield high-mass, highly specific diagnostic ions, which is critical for differentiating this compound from its controlled isomer, standard cathinone (2-amino-1-phenylpropan-1-one)[5].

Derivatization_Logic Cathinone Underivatized Isomer - Thermally Labile - Polar Primary Amine - Low Mass Fragments Reaction Perfluoroacylation (PFPA / TFAA) Cathinone->Reaction Derivative Perfluoroacyl-Derivative - High Thermal Stability - Increased Volatility - High Mass Base Peak Reaction->Derivative

Fig 1. Logical relationship detailing the analytical benefits of perfluoroacylation for GC-MS.

Experimental Design & Self-Validating Protocol

Reagents and Materials
  • Target Analyte: this compound standard (1 mg/mL in Methanol).

  • Internal Standard (IS): Cathinone-

    
     or Amphetamine-
    
    
    
    (100 µg/mL).
  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA),

    
     99% purity.
    
  • Solvents: Ethyl Acetate (GC-MS grade), Hexane.

  • Base: 0.1 N NaOH (for biological sample extraction).

Step-by-Step Derivatization Workflow

This protocol is designed as a self-validating system; the inclusion of an internal standard prior to extraction ensures that any derivatization inefficiencies or transfer losses are mathematically normalized during quantification.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Transfer 1 mL of the biological sample (or standard dilution) into a clean glass centrifuge tube.

  • Add 50 µL of the Internal Standard solution.

  • Basify the solution by adding 100 µL of 0.1 N NaOH (pH > 9) to ensure the primary amine is in its free-base (nucleophilic) form[1].

  • Add 2 mL of extraction solvent (Ethyl Acetate:Hexane, 1:1 v/v). Vortex aggressively for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean GC autosampler vial.

Step 2: Pre-Derivatization Drying

  • Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure Nitrogen (

    
    ) at 30°C.
    Expert Insight: Absolute dryness is critical. Trace water will rapidly hydrolyze PFPA into pentafluoropropionic acid, quenching the acylation reaction and leading to low analyte recovery.
    

Step 3: Acylation Reaction

  • Reconstitute the dried residue in 50 µL of anhydrous Ethyl Acetate.

  • In a fume hood, add 50 µL of PFPA to the vial[5].

  • Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes[3]. Expert Insight: Ethyl acetate is utilized as the reaction solvent because it is aprotic and does not consume the anhydride, unlike alcoholic solvents (e.g., methanol).

Step 4: Excess Reagent Removal

  • Remove the vial from the heating block and allow it to cool to room temperature.

  • Evaporate the reaction mixture to complete dryness under a gentle

    
     stream.
    Expert Insight: This step is non-negotiable. Unreacted PFPA and its acidic byproduct are highly corrosive. Direct injection of these compounds will rapidly strip the GC column's stationary phase and cause severe pitting in the MS ion source.
    

Step 5: Reconstitution and Analysis

  • Reconstitute the derivatized residue in 100 µL of Ethyl Acetate.

  • Vortex briefly, transfer to a low-volume vial insert, and proceed to GC-MS analysis.

GCMS_Workflow Step1 1. Sample Extraction Liquid-Liquid Extraction (pH > 9) Step2 2. Solvent Evaporation Dry under N2 stream at 30°C Step1->Step2 Step3 3. Acylation Reaction Add 50 µL PFPA + 50 µL Ethyl Acetate (70°C) Step2->Step3 Step4 4. Excess Reagent Removal Evaporate to complete dryness Step3->Step4 Step5 5. Reconstitution Dissolve in 100 µL Ethyl Acetate Step4->Step5 Step6 6. GC-MS Analysis Inject 1 µL (EI Mode, SIM/Scan) Step5->Step6

Fig 2. Standardized workflow for the extraction and PFPA derivatization of this compound.

GC-MS Analytical Parameters & Data Interpretation

Instrumental Conditions

To achieve optimal chromatographic resolution and sensitivity, the following GC-MS parameters are recommended[1]:

ParameterSetting / Specification
Gas Chromatograph Agilent 7890A (or equivalent)
Analytical Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (Constant flow at 1.2 mL/min)
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 280°C
Oven Temperature Program 80°C (hold 1 min)

Ramp 20°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5975C (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Transfer Line Temp 280°C
Mass Spectral Fragmentation & Isomer Differentiation

A primary advantage of perfluoroacylation is the ability to easily distinguish positional isomers via their distinct


-cleavage patterns[5].

For standard cathinone (2-amino-1-phenylpropan-1-one),


-cleavage occurs between the carbonyl carbon and the amine-bearing carbon, yielding a PFPA-derivatized base peak at 

190
. Conversely, for This compound , the amine is located on the benzylic carbon.

-cleavage between C1 and C2 yields a significantly heavier PFPA-derivatized fragment containing the phenyl ring, resulting in a base peak at

252
.
AnalyteDerivatizationMolecular WeightBase Peak (Quantifier)Qualifier Ions
This compoundNone149

106

43, 77
This compound PFPA 295

252

43, 77
Cathinone (Standard Isomer)PFPA295

190

105, 77

By monitoring these specific high-mass ions in Selected Ion Monitoring (SIM) mode, analysts can achieve limits of quantification (LOQ) in the low ng/mL range while ensuring unequivocal structural identification[3].

References[1] Application Note and Protocols for the Detection of 3-Chlorocathinone Hydrochloride in Biological Samples - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6h172_Fp3cvO7Frfgiy3fVsK_D6SwF0V9VoGXQEBAqU5aoZHi-hGkM94_ItymauYroWWPwCc5ff7Fo5pzYf8eUYOF0KFSvTRgaWm7--7jmynDnVHDYyqGHpL5ogYFWa5fvtoRbogCt1UDv0GQrTjzYNpvsWsCZtZH8qHmfM7P-ZU-lyNXyRNbuGGeoomgpFHJDzcC8Q-S6PH-hn9OnwilQ3yLpvw8yJd2WmTouJOU0eEN4AMDtaAL6VH-j1Mb7U5mqTH9veS[3] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqA1t0pHOmhv8-DyfHdS3bm-6LgdRxBA5SfvsPmzas4ALiW2Q5GklsYo13WiTfyVU6XMMCo6xdjT6ZV0Zcc6BV5YQ_0oPFVHgJl1QVwAJWNZO_iQHvyyrKck4eE4uDVEOumYO4-pYsBGALDJw=[4] Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3pA14I1BcjybojPQiF6i1DkFHp9VYlrUB4mgHn7BMCdUsq3-V5wT6_f2yKyWMDXqVN7ixQxedal0tLC4DGmYodyfXFioqdCiKsf8asbMPaMTdhdmReVSHxoLIcaaUYo3IGvv0mLyNa9X09dr8qLr_W4Ph4mq-t-oIzSKL[5] NAME - Marshall University -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZXEwx1Gy9UMgxyIU70I1yHw-46FQdrBEV3DIDIngI1G5vbyyCIv5_iaidSoqUayKtLC0fAyUn5urBlNZpiUzWIvBJpMp3RTWdR95OYXtAOdGcJ5gkXpN9Xxfn6fna9RLOzY8VtmHHFr2TGDJvvgMOMiEPbRN_XornyNDIWDslJ9v_hQ8fm4bji1Q=[2] Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - rcaap.pt -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzy2r1dY5AI09ttV3URjq-a-VWZtWVkR_3993py4xxMQxlgwXiA7SzK1QsBB0G9j3_HHT-Ih4Gbtm0ir9ium8-SVGbz6cVarAr1qNrJm2edWhBNxeMhRKl6cW-NfsIaMwbEatllXag0wo_rDoWSHu5XT3JjhMrB6onp2-xVnv3w-fEkRMM3PS45U3ZTcB88qyN8fO2OKNUUKM=

Sources

Application Note: Advanced Crystallization Methods for 1-Amino-1-phenylpropan-2-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-Amino-1-phenylpropan-2-one is a highly reactive


-aminoketone that serves as a critical intermediate in the synthesis of complex nitrogenous heterocycles and active pharmaceutical ingredients (APIs). Notably, it is a key building block in the development of benzolactam-derived  used in targeted oncology therapies.

Handling the freebase form of this compound presents significant challenges.


-Aminoketones are notoriously prone to spontaneous self-condensation (yielding dihydropyrazines) and oxidative degradation. To mitigate this, the compound is universally isolated and stored as a hydrochloride salt (). Protonation of the primary amine eliminates its nucleophilicity, while the chloride ion acts as a robust hydrogen-bond acceptor. This charge-assisted hydrogen bonding anchors the molecule into a highly ordered, thermodynamically stable crystal lattice, preventing degradation.
Biological Context: The ERK1/2 Signaling Pathway

The downstream utility of this compound is heavily tied to the mitogen-activated protein kinase (MAPK) cascade. Inhibitors synthesized from this precursor target ERK1/2, preventing the phosphorylation of nuclear substrates that drive unchecked cellular proliferation in mutant RAS/RAF cancers.

ERKPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Nuclear/Cytoplasmic Substrates ERK->Target Cell Proliferation Inhibitor Benzolactam Inhibitor (Derived from 1-Amino- 1-phenylpropan-2-one) Inhibitor->ERK Kinase Inhibition

ERK1/2 signaling pathway and inhibition by benzolactam derivatives synthesized from the title compound.

Thermodynamic & Kinetic Principles of Amine Hydrochloride Crystallization

The crystallization of amine hydrochlorides relies heavily on the manipulation of solvent dielectric constants (


). The  dictates that a binary solvent system (Primary Solvent + Anti-Solvent) is the most effective approach for purification.
  • Primary Solvent (Dissolution): Short-chain alcohols like Isopropanol (IPA) or Ethanol are selected because their moderate polarity (

    
    ) is sufficient to dissolve the ionic salt at elevated temperatures via hydrogen bonding, without causing solvolysis.
    
  • Anti-Solvent (Precipitation): A non-polar, miscible solvent like Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ) is introduced. This rapidly lowers the bulk dielectric constant of the medium, increasing the electrostatic attraction between the protonated amine and the chloride ion, thereby driving supersaturation and subsequent precipitation.
Avoiding "Oiling Out" (Liquid-Liquid Phase Separation)

A common failure mode in amine salt crystallization is "oiling out," where the solute separates as an amorphous, impurity-rich liquid rather than a solid crystal. This occurs when the system is pushed too far into the labile zone (excessive supersaturation) via rapid cooling or dumping of the anti-solvent. To ensure a self-validating, high-purity system, the protocols below utilize controlled cooling kinetics (-0.5°C/min) and dropwise anti-solvent addition to maintain the system within the metastable zone, promoting heterogeneous crystal growth over homogeneous nucleation.

Data Presentation: Solvent System Optimization

The selection of the solvent system directly dictates the morphology and yield of the resulting crystals. The table below summarizes the quantitative and qualitative parameters for optimizing the crystallization of this compound hydrochloride.

Primary SolventAnti-SolventDielectric Constant (

)
Cooling ProfileExpected Crystal MorphologyYield (%)
Isopropanol (

)
Diethyl Ether (

)
High (

)
Fast (-1.0°C/min)Fine Needles (High surface area)> 85%
Ethanol (

)
Ethyl Acetate (

)
Moderate (

)
Slow (-0.5°C/min)Prismatic / Block (High purity)75 - 80%
Methanol (

)
Acetone (

)
Low (

)
EvaporativeAmorphous / Twinning< 60%

Note: Methanol/Acetone is generally avoided due to the potential for Schiff base formation between the primary amine and acetone, as well as poor recovery yields.

Experimental Workflows

CrystallizationWorkflow A This compound (Crude HCl Salt) B Dissolution in Primary Solvent (Isopropanol, 60°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Anti-Solvent Addition (Diethyl Ether) C->D E Controlled Cooling (-0.5°C/min to 5°C) D->E F Nucleation & Crystal Growth E->F G Vacuum Filtration & Anti-Solvent Wash F->G H Vacuum Drying (40°C, 24h) G->H I Pure Hydrochloride Salt (>99% Purity) H->I

Workflow for the solvent/anti-solvent crystallization of this compound hydrochloride.

Protocol A: Bulk Solvent/Anti-Solvent Crystallization (Standard Purification)

Purpose: High-yield purification of crude synthesized material for downstream API synthesis.

  • Dissolution: Transfer 10.0 g of crude this compound hydrochloride to a 250 mL round-bottom flask. Add 50 mL of anhydrous Isopropanol (IPA).

  • Heating: Equip the flask with a reflux condenser and heat the suspension to 60°C using a water bath with gentle magnetic stirring until complete dissolution is achieved. Causality: 60°C is chosen to maximize solubility without reaching the boiling point of IPA (82°C), preventing solvent loss and concentration fluctuations.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (Porosity 3) to remove any insoluble polymerized byproducts or inorganic salts.

  • Anti-Solvent Titration: Return the filtrate to a clean flask at 50°C. Begin dropwise addition of anhydrous Diethyl Ether. Continue addition until the cloud point is reached (a faint, persistent opalescence indicates the boundary of the metastable zone). Typically, this requires 30-40 mL of ether.

  • Seeding (Optional but Recommended): Add 5-10 mg of pure this compound hydrochloride crystals to bypass the nucleation energy barrier and prevent oiling out.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature at a rate of approximately -0.5°C/min. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize crystal yield.

  • Isolation: Collect the resulting white, needle-like crystals via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold Diethyl Ether to displace any residual IPA and surface impurities.

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride (

    
    ) at 40°C for 24 hours to remove all traces of solvent.
    
Protocol B: Vapor Diffusion Crystallization (For X-Ray Diffraction)

Purpose: Generation of high-quality, defect-free single crystals for structural elucidation.

  • Sample Preparation: Dissolve 50 mg of the highly purified hydrochloride salt in 1.0 mL of absolute Ethanol in a small 2-dram inner vial. Ensure the solution is undersaturated.

  • Chamber Setup: Place the un-capped inner vial into a larger 20 mL outer scintillation vial.

  • Anti-Solvent Reservoir: Carefully add 5.0 mL of Ethyl Acetate to the outer vial, ensuring the liquid level remains below the rim of the inner vial.

  • Sealing and Diffusion: Cap the outer vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm to ensure an airtight environment.

  • Incubation: Place the chamber in a vibration-free, temperature-controlled environment (20°C) for 7 to 14 days. Causality: The volatile anti-solvent (Ethyl Acetate) will slowly vaporize and diffuse into the less volatile primary solvent (Ethanol). This creates an exceptionally slow, gradient-driven supersaturation, yielding large, prismatic single crystals ideal for X-ray crystallography.

Troubleshooting & Handling Considerations

  • Hygroscopicity: While the hydrochloride salt is vastly more stable than the freebase, it exhibits mild hygroscopicity. Exposure to high ambient humidity can lead to moisture absorption, which depresses the melting point and causes clumping. Always handle the dried product in a low-humidity environment (

    
     RH) or an inert glovebox, and store in tightly sealed amber vials backfilled with Argon.
    
  • Discoloration: If the crude material is yellow or brown prior to crystallization, it indicates the presence of oxidized dihydropyrazine dimers. In this case, add 1-2 grams of activated charcoal (Norit) during the Isopropanol dissolution step (Protocol A, Step 2), stir for 15 minutes, and perform a hot filtration through a Celite pad before proceeding to the anti-solvent addition.

References

  • This compound hydrochloride | C9H12ClNO | CID 2797003 PubChem, National Center for Biotechnology Information. URL:[Link]

  • Google Patents, Otsuka Pharmaceutical Co Ltd.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids Journal of the American Chemical Society (JACS). URL:[Link]

Application Note: Advanced Reductive Amination Strategies for Aryl-Alkyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductive amination is a cornerstone transformation in medicinal chemistry, accounting for approximately 25% of all C–N bond-forming reactions in drug discovery. The reaction converts a carbonyl group (ketone/aldehyde) to an amine via an imine intermediate.[1][2][3][4]

This guide focuses on Aryl-Alkyl Ketones (specifically the phenylpropanone scaffold found in APIs like Bupropion, Cinacalcet, and various alkaloids). These substrates present unique challenges due to steric hindrance at the


-carbon and potential enolization  issues. We present two field-proven protocols: the mild Sodium Triacetoxyborohydride (STAB)  method and the robust Titanium(IV) Isopropoxide  mediated method for sterically hindered substrates.

Mechanistic Insight & Strategic Planning

The success of reductive amination on phenylpropanone derivatives hinges on the equilibrium between the ketone , the amine , and the iminium ion .

The Challenge: Sterics vs. Electronics

Aryl-alkyl ketones (e.g., propiophenone derivatives) are less reactive than aldehydes due to:

  • Steric Bulk: The phenyl ring and the alkyl chain flank the carbonyl, making nucleophilic attack by the amine difficult.

  • Electronic Deactivation: The carbonyl carbon is less electrophilic compared to aldehydes.

The Solution: Chemoselective Reduction

To prevent the direct reduction of the ketone to an alcohol (a common side reaction), we utilize reducing agents that selectively target the protonated iminium ion over the ketone.

  • NaBH(OAc)₃ (STAB): Electron-deficient boron species; reduces imines rapidly but reacts negligibly with ketones at room temperature.

  • Ti(OiPr)₄: Acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation, essential for hindered ketones.

Visualization: The Chemoselective Pathway

The following diagram illustrates the competitive pathways and the role of acid catalysis/Lewis acids in driving the desired amine product.

ReductiveAmination cluster_catalyst Catalytic Promoters Ketone Aryl-Alkyl Ketone (Substrate) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine (Slow) Alcohol Alcohol (Side Product) Ketone->Alcohol Direct Reduction (Avoided by Reagent Choice) Amine Primary/Secondary Amine Amine->Hemiaminal Imine Imine / Iminium Ion (Target Intermediate) Hemiaminal->Imine - H2O (Acid/Ti Catalyst) Product Target Amine (Secondary/Tertiary) Imine->Product Hydride Transfer (Fast w/ STAB) Ti Ti(OiPr)4 (Water Scavenger) Ti->Hemiaminal Activates Acid Acetic Acid (Proton Source) Acid->Imine Protonates

Caption: Chemoselective pathway favoring amine formation via iminium activation.[1] Ti(OiPr)4 and AcOH prevent direct ketone reduction.

Comparative Analysis of Reducing Agents

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH₃) Ti(OiPr)₄ + NaBH₄
Selectivity High. Reduces imines >100x faster than ketones.Moderate. Requires pH control (pH 6-7).High. Ti-complex ensures imine formation first.
Toxicity Low (Boric acid byproduct).High (Generates HCN gas if acidified).Low/Moderate.
Steric Tolerance Moderate. Good for general aryl ketones.[5]Moderate.Excellent. Best for hindered phenylpropanones.
Solvent DCE, THF (Anhydrous preferred).MeOH, EtOH.[6][7]Neat or THF/EtOH.
Standard Use Method A (General Purpose) Legacy method (Safety risk).Method B (Hindered/Difficult)

Experimental Protocols

Protocol A: Mild Reductive Amination using STAB

Best for: Standard substituted phenylpropanones with primary amines.

Reagents:

  • Substituted Aryl Ketone (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure:

  • Mixing: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the ketone and amine in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid. Stir for 15–30 minutes at room temperature to establish the imine equilibrium.

    • Note: For chiral amines, no racemization is typically observed under these conditions.

  • Reduction: Add STAB in one portion. The reaction may slightly exotherm.

  • Monitoring: Stir at room temperature for 12–24 hours. Monitor via LC-MS for the disappearance of the ketone.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Titanium(IV) Mediated Reductive Amination

Best for: Sterically hindered ketones (e.g., ortho-substituted phenyl rings) or weakly nucleophilic amines.

Reagents:

  • Substituted Aryl Ketone (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: Absolute Ethanol or THF

Procedure:

  • Complexation: In a dried flask under Argon, combine the ketone and amine (neat or in minimal THF).

  • Lewis Acid Addition: Add Ti(OiPr)₄ dropwise. The solution often turns yellow/orange.

  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • Critical Step: Ti(OiPr)₄ acts as a water scavenger, driving the equilibrium toward the imine/titanium-amine complex.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (to 0.5 M).

  • Reduction: Cool to 0°C. Add NaBH₄ carefully (hydrogen gas evolution). Allow to warm to room temperature and stir for 2 hours.

  • Hydrolysis (Crucial): Quench by adding 1N NaOH or aqueous NH₄OH. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via acid-base extraction or chromatography.

Troubleshooting & Optimization

  • Incomplete Conversion: If the ketone remains after 24h in Method A, switch to Method B. The titanium catalyst is superior for forcing imine formation in crowded systems.

  • Dialkylation: When using primary amines, over-alkylation (formation of tertiary amines) can occur.[1] Use a slight excess of the amine (not the ketone) and add the reducing agent slowly to minimize this.

  • Safety Note: When working with phenylpropanone derivatives, be aware that intermediates may be regulated. Always document the specific substituted identity (e.g., 3-fluorophenyl substituted) clearly in lab notebooks to distinguish from controlled precursors.

References

  • Abdel-Magid, A. F., et al. (1996).[6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552-2554.[1]

  • Afanasyev, O. I., et al. (2019).[9] "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(23), 11857-11911.[2]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[10]

Sources

Storage and handling protocols for unstable aminoketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Storage, Handling, and Purification Protocols for Highly Reactive


-Aminoketones 

Executive Summary


-Aminoketones are critical intermediates in the synthesis of pharmaceuticals (e.g., bupropion derivatives, cathinones) and complex natural products. However, their bifunctional nature renders them notoriously unstable as free bases. This application note details the mechanistic causality behind their degradation and provides field-proven, self-validating protocols for their stabilization, storage, and chromatographic purification.

The Mechanistic Causality of Aminoketone Degradation

To effectively handle


-aminoketones, one must first understand the thermodynamic drivers of their decomposition. The primary degradation pathway is not random decomposition, but a highly ordered intermolecular self-condensation[1].

When the amine group is in its unprotonated (free base) state, the nitrogen's lone pair acts as a potent nucleophile. Due to the lack of steric hindrance and the high electrophilicity of the adjacent ketone carbonyl, two


-aminoketone molecules will rapidly condense. This dehydration reaction yields a 2,5-dihydropyrazine intermediate. Upon exposure to ambient oxygen, this intermediate undergoes irreversible auto-oxidation to form a thermodynamically stable, substituted pyrazine[2].

Furthermore,


-aminoketones are highly susceptible to base-catalyzed hydrolysis and racemization at the 

-chiral center, particularly in aqueous solutions with a pH above 7[3].

Dimerization A α-Aminoketone (Free Base) B Intermolecular Nucleophilic Attack A->B pH > 7 C 2,5-Dihydropyrazine Intermediate B->C - 2 H2O D Auto-oxidation (O2 exposure) C->D E Substituted Pyrazine (Degradation Product) D->E Irreversible

Mechanistic pathway of base-catalyzed α-aminoketone self-condensation into pyrazines.

Storage Protocols: Kinetic and Thermodynamic Controls

To arrest the dimerization pathway, the nucleophilicity of the amine must be eliminated. This is achieved by converting the free base into an acid salt (e.g., hydrochloride). Protonation locks the nitrogen's lone pair, effectively shutting down the self-condensation mechanism[4].

Table 1: Quantitative Stability Matrix for


-Aminoketones 
Storage StateTemperatureAtmospherepH ControlExpected Stability / Half-Life
Free Base (Neat/Solution)20°C to 25°CAmbientpH > 7< 2 Hours (Rapid Dimerization)[2]
Free Base (Solution)-20°CArgon/N

pH > 71 - 3 Days
Acid Salt (e.g., HCl)2°C to 8°CAmbientpH < 56 - 12 Months[3]
Acid Salt (Lyophilized)-20°C to -80°CArgon/N

N/A (Solid)> 2 Years[3]

Causality Note: Even as salts, aminoketones can undergo slow hydrolysis if exposed to atmospheric moisture. Lyophilization and storage under an inert argon atmosphere at cryogenic temperatures (-20°C to -80°C) are mandatory for multi-year archiving[3].

Chromatographic Purification: Overcoming the "Silica Gel Problem"

Purifying free base


-aminoketones via standard silica gel chromatography frequently results in severe degradation. The acidic silanol groups (Si-OH) on the silica stationary phase catalyze both decomposition (streaking) and epimerization of chiral centers[5].

To establish a self-validating purification system without yield loss, researchers must bypass the acidic microenvironment of the silica column using one of two validated workflows:

Purification Start Crude α-Aminoketone Reaction Mixture Decision Direct Silica Chromatography? Start->Decision Path1 Pre-treat Silica with 1-3% TEA Decision->Path1 Stable Analogs Path2 N-Boc Protection (Boc2O, TEA) Decision->Path2 Highly Unstable/Chiral Purify1 Flash Chromatography (Deactivated Silica) Path1->Purify1 Purify2 Flash Chromatography (Standard Silica) Path2->Purify2 End Pure Aminoketone Salt Purify1->End Deprotect TFA Deprotection & Salt Formation Purify2->Deprotect Deprotect->End

Decision matrix and workflow for the chromatographic purification of unstable aminoketones.

Step-by-Step Experimental Methodologies

Protocol A: Rapid Isolation of Aminoketones as Hydrochloride Salts

Objective: To extract the free base from an aqueous reaction mixture and immediately trap it as a stable hydrochloride salt before dimerization can occur.

  • Quenching & pH Adjustment: Cool the crude aqueous reaction mixture to 0°C. Carefully adjust the pH to 8.5–9.0 using cold saturated NaHCO

    
    .
    Causality: Avoid strong bases like NaOH, which cause localized pH spikes that instantly trigger base-catalyzed hydrolysis[3].
    
  • Rapid Extraction: Extract the aqueous layer immediately with cold (-20°C) organic solvent (e.g., dichloromethane or ethyl acetate). Causality: Low temperatures kinetically slow down the nucleophilic attack required for dimerization.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    for exactly 5 minutes. Filter rapidly.
  • Salt Formation (The Trapping Step): While stirring the organic filtrate at 0°C, add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether) dropwise until the pH of the solution is < 3 (check via wet pH paper). A precipitate will form.

  • Isolation: Concentrate the suspension under reduced pressure (bath temperature < 25°C). Triturate the resulting solid with cold diethyl ether and filter.

  • Self-Validation Checkpoint: Dissolve a 1 mg aliquot of the isolated salt in D

    
    O and acquire a 
    
    
    
    H-NMR spectrum. The absence of a singlet near 8.5 ppm (indicative of pyrazine aromatic protons) confirms successful avoidance of dimerization[1].
Protocol B: Transient N-Boc Protection for Chiral Aminoketones

Objective: To purify highly sensitive chiral


-aminoketones without racemization on silica gel[5].
  • Protection: Dissolve the crude aminoketone in dichloromethane. Add 1.5 equivalents of triethylamine (TEA) followed by 1.2 equivalents of di-tert-butyl dicarbonate (Boc

    
    O). Stir at room temperature until TLC indicates complete consumption of the starting material.
    Causality: The bulky, electron-withdrawing Boc group completely eliminates the nucleophilicity of the amine, rendering the molecule inert to self-condensation.
    
  • Chromatography: Purify the N-Boc protected intermediate using standard silica gel flash chromatography (e.g., Hexanes/Ethyl Acetate gradient).

  • Deprotection: Dissolve the purified N-Boc aminoketone in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

  • Co-evaporation (Critical Step): Remove the solvent and TFA under reduced pressure. Add 10 mL of toluene and evaporate again. Repeat three times. Causality: TFA is highly hygroscopic. Toluene forms an azeotrope with TFA, driving residual acid out of the matrix to prevent long-term acid-catalyzed degradation.

  • Self-Validation Checkpoint: Perform chiral HPLC on the final deprotected salt. Compare the enantiomeric excess (ee) against the starting material to validate that no epimerization occurred during the workflow.

References

  • Enhancing Long-Term Storage and Stability of Aminoketones - BenchChem Technical Support.
  • Chemistry of Trisdecacyclic Pyrazine Antineoplastics: The Cephalostatins and Ritterazines - PMC.
  • Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water - RSC Publishing.
  • Column Chromatography of Alpha-Aminoketones - BenchChem Technical Support.
  • Amino Acetone - Sciencemadness Discussion Board.

Sources

Troubleshooting & Optimization

Preventing dimerization of 1-Amino-1-phenylpropan-2-one in solution

Technical Support Center: Stabilization of -Aminoketones

Topic: Preventing Dimerization of 1-Amino-1-phenylpropan-2-one

Case ID: ISO-CAT-STAB-001 Priority: High (Irreversible Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely encountering stability issues with This compound (an isomer of cathinone, often referred to as iso-cathinone). As an

The Core Issue: In non-acidic solutions, two molecules of this compound condense to form a dihydropyrazine intermediate, which subsequently oxidizes to a stable pyrazine derivative (likely 2,5-dimethyl-3,6-diphenylpyrazine or its isomer). This reaction causes solution yellowing, precipitation, and loss of potency.

This guide provides the mechanistic "Why" and the protocol-driven "How" to prevent this degradation.

Module 1: The Mechanism (The "Why")

To solve the problem, you must understand the enemy. The degradation is not random; it is a specific chemical pathway driven by the nucleophilic attack of the amine on the ketone of a neighboring molecule.

The Dimerization Pathway

The reaction proceeds through a Schiff base formation followed by cyclization.

  • Condensation: The free amine group of Molecule A attacks the carbonyl group of Molecule B.

  • Cyclization: The amine of Molecule B attacks the carbonyl of Molecule A.

  • Dehydration: Two water molecules are lost, forming a dihydropyrazine ring.

  • Oxidation: Exposure to air (oxygen) aromatizes the ring into a stable pyrazine.

Visualizing the Threat The following diagram illustrates the degradation pathway you are fighting against.

DimerizationPathwayMonomerThis compound(Free Base - Unstable)SchiffSchiff BaseIntermediateMonomer->SchiffSelf-Condensation(pH > 6)DihydropyrazineDihydropyrazine(Cyclized Dimer)Schiff->Dihydropyrazine- 2 H2OPyrazinePyrazine Derivative(Stable Artifact)Dihydropyrazine->PyrazineOxidation (O2)- 2 H

Figure 1: The irreversible cascade from active aminoketone to inactive pyrazine artifact.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific observations you may have made in the lab.

Q1: "My clear solution turned yellow/orange overnight. Is it still usable?"

Diagnosis: No. The color change indicates the formation of the conjugated pyrazine system (chromophore).

  • Root Cause: The pH of your solution was likely neutral or basic, allowing the free base to exist.

  • Action: Discard the solution. The reaction is irreversible. For future preparations, ensure the pH is maintained below 4.0 .

Q2: "I see a new peak in my GC-MS spectrum at roughly [2x MW - 36]. Is this a contaminant?"

Diagnosis: This is likely an artifact of analysis , not necessarily degradation in the vial.

  • Root Cause: The high temperature of the GC injection port (250°C+) can flash-dimerize

    
    -aminoketones during injection.
    
  • Evidence: The mass shift of "Minus 36" corresponds to the loss of two water molecules during dihydropyrazine formation.

  • Action:

    • Derivatize the sample (e.g., trifluoroacetyl or acetyl derivative) before GC analysis to block the amine group.

    • Switch to LC-MS (Electrospray Ionization) which uses lower temperatures, preventing thermal dimerization.

Q3: "Can I store the free base in DMSO?"

Diagnosis: High Risk.

  • Reasoning: While DMSO is aprotic, it does not suppress the nucleophilicity of the amine. Furthermore, DMSO can act as a mild oxidant, potentially accelerating the transition from dihydropyrazine to pyrazine.

  • Action: Store only as the Hydrochloride (HCl) salt . If solution storage is mandatory, use Methanol/Water + 0.1% Formic Acid.

Module 3: Stabilization Protocols

These protocols are designed to create a self-validating system where the conditions for dimerization are chemically blocked.

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a liquid stock that remains stable for >30 days.

ParameterSpecificationReason
Solvent Methanol or AcetonitrileProtic solvents like MeOH can hydrogen bond, but acidic MeOH is preferred for solubility of the salt.
Acidifier 0.1% Formic Acid or 10mM HCl CRITICAL. Protonates the amine (

), destroying its nucleophilicity.
Concentration

mg/mL
Lower concentrations reduce the collision frequency required for bimolecular dimerization.
Temperature

C or

C
Arrhenius equation: lowering temp slows reaction rate significantly.
Container Amber Glass (Silanized)Prevents surface catalysis; amber blocks light which may catalyze oxidation.

Step-by-Step:

  • Weigh the hydrochloride salt of this compound. Do not use the free base.

  • Dissolve in Methanol containing 0.1% v/v Formic Acid.

  • Vortex for 30 seconds.

  • Aliquot into amber glass vials (single-use volumes to avoid freeze-thaw cycles).

  • Store at

    
    C immediately.
    
Protocol B: Emergency Rescue (Acidification)

If you must work with the free base (e.g., during extraction), follow this workflow to minimize exposure time.

RescueProtocolStartExtraction / SynthesisYields Free BaseDecisionIs analysis immediate?Start->DecisionImmediateAnalyze via LC-MS(Keep chilled 4°C)Decision->ImmediateYes (< 1 hour)StorageAcidify Immediately(Add HCl in MeOH)Decision->StorageNo (> 1 hour)LyophilizeLyophilize to Dry Salt(Best Stability)Storage->Lyophilize

Figure 2: Decision tree for handling the unstable free base.

Module 4: Frequently Asked Questions (FAQ)

Q: Does the specific isomer (this compound vs. Cathinone) matter for stability? A: Marginally, but the risk remains high for both. Both are



Q: I need to run a biological assay at pH 7.4. What do I do? A: This is the "Danger Zone."

  • Keep the stock solution acidic (pH 3-4).

  • Dilute into the assay buffer (pH 7.4) immediately before use.

  • Ensure the assay duration is short (< 4 hours) or include controls to monitor degradation during the assay.

  • Do not store the diluted working solution.

Q: Can I use antioxidants to prevent this? A: Antioxidants (like Ascorbic Acid) may slow the oxidation of the dihydropyrazine to the pyrazine, but they will not prevent the initial dimerization step. Acidification is the only way to stop the dimerization.

References
  • Glicksberg, L., & Kerrigan, S. (2018). Stability of Synthetic Cathinones in Urine.[1][2] Journal of Analytical Toxicology.

    • Supports the critical role of pH and temperature in preventing degrad
  • Casella, A. (2012). Synthetic cathinones: Chemistry, pharmacology and toxicology. Toxicology Letters.

    • Details the dimerization mechanism to 3,6-dimethyl-2,5-diphenylpyrazine.
  • Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine.[2][3] Forensic Science International.

    • Provides quantitative data on half-lives
  • UNODC. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime.

    • Authoritative guide on handling and analysis artifacts.

Improving yield in the synthesis of 1-Amino-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimization & Troubleshooting for 1-Amino-1-phenylpropan-2-one Synthesis

Executive Summary & Compound Identity

This guide addresses yield optimization for This compound (CAS: 3904-16-3). Critical Distinction: This compound is a structural isomer of Cathinone (2-amino-1-phenylpropan-1-one). While they share the formula


, their reactivity profiles and regulatory statuses differ. This guide focuses strictly on the 1-amino-2-one  isomer, often used as an intermediate for imidazole synthesis and kinase inhibitors.

Regulatory Note: While this specific isomer may have different scheduling than Cathinone in some jurisdictions, it is a derivative of phenyl-2-propanone (P2P). All protocols described assume the user possesses appropriate regulatory licensing (e.g., DEA Schedule I/II registration where applicable) for handling controlled precursors.

Core Yield Challenges: The "Red Death"

The primary cause of yield loss in


-aminoketone synthesis is dimerization .
The free base of this compound is thermodynamically unstable. Upon generation, two molecules spontaneously condense to form a dihydropyrazine, which rapidly oxidizes to 2,5-dimethyl-3,6-diphenylpyrazine .
  • Symptom: Reaction mixture turns from yellow to deep red/brown.

  • Result: Formation of insoluble heterocyclic impurities and massive loss of the desired primary amine.

  • Solution: The amine must never exist as a free base for prolonged periods. It must be trapped immediately as a salt (typically Hydrochloride).

Mechanistic Pathway (Yield Loss)

G Precursor Precursor (e.g., 1-Oxime-P2P) FreeBase This compound (Free Base) Precursor->FreeBase Reduction Dimer Dihydropyrazine Intermediate FreeBase->Dimer Self-Condensation (Fast at pH > 7) Salt Product (HCl Salt) FreeBase->Salt Acidification (HCl/IPA) Pyrazine 2,5-Dimethyl-3,6-diphenylpyrazine (Red Impurity) Dimer->Pyrazine Oxidation

Caption: Kinetic competition between stable salt formation (Green) and irreversible pyrazine dimerization (Red).

Technical Support Q&A: Troubleshooting

Q1: My reaction proceeds well, but I lose 50% of the product during workup. The oil turns dark. A: You are likely performing a standard aqueous extraction (basification -> solvent extraction -> acidification).

  • Root Cause: The moment you basify the mixture to extract the amine, dimerization begins. The "dark oil" is the pyrazine byproduct.

  • Corrective Action: Avoid aqueous workup if possible. Use non-aqueous isolation :

    • Perform the reaction in a solvent like Ethanol or THF.

    • Filter off inorganic salts (catalysts/reductants).

    • Add dry HCl (gas or in Dioxane/Ether) directly to the reaction filtrate.

    • Precipitate the stable HCl salt directly.

Q2: I am using the Nitrosation/Reduction route (from P2P). The product contains an alcohol impurity. A: You are observing over-reduction.

  • Mechanism: The ketone at C2 is susceptible to reduction to an alcohol (1-amino-1-phenylpropan-2-ol).

  • Corrective Action:

    • If using Catalytic Hydrogenation (

      
      ): Stop the reaction immediately upon uptake of 2 equivalents of 
      
      
      
      . Use a poison (e.g., HCl) to retard ketone reduction.
    • If using Zn/AcOH: Control the temperature strictly (

      
      ). Higher temperatures promote ketone reduction.
      

Q3: The melting point of my HCl salt is lower than literature (


). 
A:  This indicates ammonium chloride (

) contamination or trapped solvent.
  • Diagnosis: Check solubility in absolute ethanol. The product is soluble;

    
     is not.
    
  • Purification: Recrystallize from IPA/Methanol (9:1) . Dissolve in hot methanol, filter hot (to remove

    
    ), then add IPA and cool.
    

Optimized Experimental Protocol

Method: Reduction of 1-phenyl-1,2-propanedione-1-oxime (Nitrosated P2P). Rationale: This method provides the highest regioselectivity for the C1-amine.

Reagents:

  • Precursor: 1-phenyl-1,2-propanedione-1-oxime (10 mmol)

  • Solvent: Glacial Acetic Acid (30 mL)

  • Reductant: Zinc Dust (Active, 40 mmol)

  • Trapping Agent: HCl in Isopropanol (saturated)

Step-by-Step Workflow:

  • Preparation: Suspend the oxime in Glacial Acetic Acid in a 3-neck flask equipped with a mechanical stirrer and internal thermometer. Cool to 10°C .

  • Reduction: Add Zinc dust portion-wise over 30 minutes.

    • Critical: Maintain internal temperature below 20°C . Exotherms promote dimerization and over-reduction.

  • Reaction: Stir at 15°C for 2 hours. Monitor by TLC (disappearance of oxime).

  • Filtration: Filter the mixture through a Celite pad to remove Zinc residues. Wash the pad with 10 mL cold acetic acid.

  • Isolation (The "No-Base" Method):

    • Do NOT neutralize with NaOH.

    • Concentrate the acetic acid solution under reduced pressure (rotary evaporator, bath <40°C) to a viscous oil.

    • Dissolve the oil immediately in dry Isopropanol (20 mL) .

    • Add HCl/Isopropanol solution dropwise until pH < 2.

  • Crystallization: Cool to 0°C. The this compound Hydrochloride will crystallize as a white solid.

  • Yield: Expected yield 75-85%.

Data Comparison: Isolation Methods

ParameterStandard Aqueous WorkupNon-Aqueous Acid Trap (Recommended)
Yield 35 - 45%75 - 85%
Purity 85% (Pyrazine contamination)>98%
Color Red/Brown OilWhite Crystalline Solid
Stability Degrades in hoursStable for years

References

  • Chemical Identification: Sigma-Aldrich. This compound hydrochloride Product Sheet. CAS 3904-16-3.[][2][3][4] Link

  • Reaction Mechanism (Dimerization): Sperry, J., & Badrinarayanan, S. (2012).[5] Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.[5][6] Organic & Biomolecular Chemistry, 10, 2126-2129. Link

  • Synthetic Pathway (Oxime Reduction):Synthesis of alpha-aminoketones via Neber rearrangement and Oxime reduction.
  • Analytical Data: PubChem. Compound Summary: this compound.[][3][7] Link

Disclaimer: This document is for informational purposes for licensed researchers only. This compound is a chemical intermediate that may be subject to regulation under the Federal Analogue Act or specific scheduling depending on jurisdiction. User assumes all legal responsibility for compliance.

Sources

Technical Support Center: Stability & Extraction of 1-Amino-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CATH-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division

Executive Summary: The Instability Challenge

You are likely encountering degradation of 1-Amino-1-phenylpropan-2-one (IUPAC for Cathinone;


-ketoamphetamine). Unlike its amphetamine counterparts, the presence of the 

-keto group creates a unique instability profile.

When isolated as a free base—particularly during the alkaline phase of liquid-liquid extraction—this molecule undergoes rapid dimerization to form 3,6-dimethyl-2,5-diphenylpyrazine . This manifests as a yellow/orange discoloration and a significant loss of yield.

This guide provides the mechanistic root cause, a validated "Cold-Workup" protocol, and troubleshooting steps to prevent this cyclization.

Root Cause Analysis: The Chemistry of Degradation

To solve the problem, you must understand the mechanism. The degradation is not typically simple oxidation; it is a self-condensation reaction.

The Mechanism: Pyrazine Formation

In alkaline aqueous solution (pH > 8), two molecules of cathinone condense. They lose two water molecules to form a dihydropyrazine intermediate, which then oxidizes to the stable pyrazine derivative.

Key Diagnostic: If your clear extract turns yellow/orange and smells "sweet" or "roasted," you have formed the pyrazine.

Diagram 1: Degradation Pathway

CathinoneDegradation Cathinone 2 x Cathinone (Free Base) Intermediate Dihydropyrazine Intermediate Cathinone->Intermediate Condensation (pH > 8, Temp > 20°C) Water 2 x H2O Cathinone->Water Elimination Pyrazine 3,6-dimethyl-2,5- diphenylpyrazine (Yellow/Orange Oil) Intermediate->Pyrazine Oxidation (Spontaneous)

Caption: The dimerization pathway of cathinone free base into pyrazine derivatives under alkaline conditions.

Critical Extraction Parameters

The following data summarizes the stability window of this compound.

ParameterSafe Zone (Stable)Danger Zone (Rapid Degradation)Impact of Violation
pH Acidic (pH 3–5)Alkaline (pH > 8)Immediate dimerization to pyrazine.
Temperature Frozen (-20°C) or < 4°CAmbient (> 20°C)Accelerates condensation kinetics exponentially.
State Salt (Hydrochloride/Oxalate)Free Base (Oil)Free base is thermodynamically unstable.
Solvent Acetonitrile, Acidic WaterMethanol, Basic WaterMethanol can promote nucleophilic attacks; basic water destroys the ketone.

Validated Protocol: The "Cold-Flash" Extraction

Objective: Isolate the molecule from plant matrix or reaction mixture without triggering dimerization.

Reagents Required[1][2][3][4]
  • Extraction Solvent: 0.1 M HCl (aqueous).

  • Basifying Agent: 20% NaOH (Pre-chilled to 4°C).

  • Organic Phase: Diethyl Ether or MTBE (Pre-chilled). Avoid DCM if possible to prevent quaternary salt formation during storage, though acceptable for immediate use.

  • Acidifying Agent: HCl in Isopropanol or Dioxane.

Step-by-Step Workflow
  • Acidic Extraction (The Safe Phase):

    • Extract the material with 0.1 M HCl. Sonicate if necessary.

    • Note: The molecule is stable here. You can pause at this step if needed.

    • Filter to remove particulates.

  • The "Cold-Flash" Basification (CRITICAL):

    • Cool everything: Place your aqueous acidic extract and your organic solvent in an ice bath. Target temperature: < 5°C.

    • Add Organic Solvent: Layer the organic solvent before basifying.

    • Basify: Add cold NaOH dropwise with vigorous stirring until pH reaches 10–11.

    • Extract Immediately: Shake immediately. Do not let the free base sit in the aqueous alkaline phase for more than 60 seconds.

  • Separation & Salting:

    • Separate the organic layer immediately.

    • Dry: Use anhydrous

      
       (works faster than 
      
      
      
      ). Filter quickly.
    • Salt Formation: Immediately add HCl/IPA to the organic phase. The stable hydrochloride salt will precipitate.

    • Result: White to off-white crystals.

Diagram 2: "Cold-Flash" Workflow

ExtractionWorkflow Start Acidic Aqueous Extract (pH 3-4, Stable) Cooling Cool to < 5°C (Ice Bath) Start->Cooling Basify Add Cold NaOH (Target pH 10-11) Cooling->Basify Critical Step Extract Immediate Organic Wash (Ether/MTBE) Basify->Extract < 60 Seconds Separate Separate Organic Layer Extract->Separate Salt Add HCl/IPA (Precipitate Salt) Separate->Salt Dry with MgSO4 first End Stable Product (Cathinone HCl) Salt->End

Caption: Optimized workflow to minimize residence time of the unstable free base.

Troubleshooting & FAQs

Q1: My final product is a red/brown oil instead of white crystals. What happened?

Diagnosis: You likely allowed the free base to sit too long in the alkaline phase or at room temperature. The red/brown color is characteristic of the pyrazine dimer and complex polymerization products. Fix: Ensure the basification step is performed in an ice bath and the organic extraction is instantaneous. Do not rotary evaporate the free base to dryness; salt it out directly from the solvent.

Q2: I see a "M-2" peak in my GC-MS analysis.

Diagnosis: This is a common artifact. The high temperature of the GC injection port causes thermal dehydrogenation/oxidation of cathinone, often appearing as a peak 2 mass units lower than the parent ion. Fix: This may be an instrumental artifact rather than sample degradation. Derivatize with TFAA (Trifluoroacetic anhydride) or HFBA prior to GC analysis to stabilize the amine and prevent thermal degradation.

Q3: Can I use Methanol for the extraction?

Diagnosis: Methanol is risky. Fix: Avoid methanol if possible. Alcohols are nucleophilic and can participate in side reactions. Furthermore, cathinone degrades significantly faster in methanol than in acetonitrile or acidic water. Use Acetonitrile for LC-MS prep or Water/HCl for bulk extraction.

Q4: How long can I store the plant material before extraction?

Diagnosis: Enzymatic reduction. Fix: In fresh Catha edulis leaves, enzymes convert cathinone to cathine (norpseudoephedrine) as the leaf dries.

  • Fresh Leaves: Freeze immediately at -20°C.

  • Dried Material: If dried rapidly (lyophilization), cathinone is preserved. If air-dried slowly, you will mostly extract cathine, not cathinone.

References

  • Tsujikawa, K., et al. (2013). Long-term stability of synthetic cathinones in forensic toxicology samples.[1][2] Office of Justice Programs. Link

  • Glicksberg, L., & Kerrigan, S. (2018). Synthetic Cathinones Stored in Biological Evidence Can Be Unstable.[3] National Institute of Justice. Link

  • Berrang, B., et al. (1982). The stability of cathinone in aqueous solution.[4][2][5] Investigates the dimerization to 3,6-dimethyl-2,5-diphenylpyrazine. (Foundational Chemistry Reference).

  • Al-Saffar, Y., et al. (2017). Stability of Synthetic Cathinones in Urine.[4][2][3][5] Journal of Analytical Toxicology. Link

  • Chappell, J.S., & Lee, M.M. (2010). Cathinone preservation in khat evidence via drying.[6] Forensic Science International.[1] (Discusses enzymatic reduction to cathine).

Sources

Optimizing chiral separation of 1-Amino-1-phenylpropan-2-one enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral method development. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the enantiomeric separation of 1-Amino-1-phenylpropan-2-one , a chiral primary amine structurally related to cathinone derivatives.

Because primary amines are notoriously difficult to resolve on standard polysaccharide-based stationary phases due to non-specific silanol interactions and a lack of bulky steric groups, this guide focuses on the two most robust, field-proven methodologies: Crown Ether-based HPLC/SFC and Cyclodextrin-assisted Capillary Electrophoresis (CE) .

Logical Workflow for Method Selection

G A This compound (Racemic Primary Amine) B1 HPLC / SFC Workflow A->B1 B2 Capillary Electrophoresis (CE) A->B2 C1 Crown Ether CSP (e.g., CROWNPAK CR-I(+)) B1->C1 C2 β-Cyclodextrin Selector (e.g., Acetyl-β-CD) B2->C2 D1 Acidic Mobile Phase (pH < 2.0) Protonates amine to -NH3+ C1->D1 D2 Acidic BGE (pH 2.5) Ensures anodic migration C2->D2 E1 Host-Guest Complexation (18-Crown-6 Cavity) D1->E1 E2 Hydrophobic Inclusion (Phenyl ring in CD cavity) D2->E2 F Baseline Enantiomeric Resolution E1->F E2->F

Logical workflow for chiral separation of this compound.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why is my this compound peak severely tailing or co-eluting on a standard Polysaccharide column (e.g., Chiralpak AD/OD)? A1: Polysaccharide phases rely heavily on hydrogen bonding and steric fit within their carbamate linkages. Free primary amines like this compound lack the bulky substituents needed for rigid steric differentiation and often interact non-specifically with residual silanols on the silica support. To resolve this, you must switch to a Crown Ether Chiral Stationary Phase (CSP) , which is specifically designed for primary amines[1].

Q2: What is the exact mechanism behind Crown Ether CSPs, and why is mobile phase pH so critical? A2: Crown ether columns (such as Daicel CROWNPAK or Regis CrownSil) utilize an 18-crown-6 ether ring. The causality of separation relies on host-guest complexation . The mobile phase must be highly acidic (pH < 2.0) to force the primary amine into a fully protonated ammonium cation (


)[2]. This cation perfectly fits into the cavity of the 18-crown-6 ring, forming three simultaneous hydrogen bonds with the ether oxygens[3]. The adjacent chiral barrier groups on the CSP then interact with the phenyl and ketone groups of the analyte, creating transient diastereomeric complexes with different stabilities, thus achieving separation.

Q3: My resolution (


) on the Crown Ether column is dropping over time. What is the cause? 
A3:  This is almost always a pH drift issue. If your mobile phase pH drifts above 2.0, the primary amine will not fully protonate, preventing it from forming the critical inclusion complex[2]. Flush the column with the properly prepared acidic mobile phase (e.g., containing perchloric acid or 0.8% TFA) to restore the thermodynamic equilibrium[1].

Q4: Can I use Capillary Electrophoresis (CE) instead of HPLC/SFC for this analyte? A4: Yes. CE is a highly efficient, low-cost alternative. By using


-cyclodextrin derivatives (such as acetyl-

-CD) as chiral selectors in the background electrolyte (BGE), you can achieve baseline separation[4]. The acidic BGE (pH 2.5) ensures the amine is positively charged for electrophoretic mobility, while the hydrophobic phenyl ring of the analyte forms an inclusion complex with the hydrophobic cavity of the cyclodextrin.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently contains a diagnostic step to prove that the observed separation is genuinely chiral and not an artifact of chemical impurities.

Protocol A: HPLC Separation using a Crown Ether CSP

Target Application: Preparative scale-up or high-throughput LC-MS screening.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of

    
     / Methanol (80:20, v/v). Adjust the pH to 1.5 using Perchloric acid (
    
    
    
    ). Causality: The high aqueous content drives the hydrophobic phenyl group towards the stationary phase, while the low pH guarantees
    
    
    formation.
  • Column Equilibration: Install a CROWNPAK CR-I(+) column (or equivalent CrownSil column) and flush with the mobile phase at 0.5 mL/min until the baseline stabilizes (approx. 10 column volumes)[2][3].

  • Sample Preparation: Dissolve the racemic this compound standard directly in the mobile phase to a concentration of 1 mg/mL. Warning: Dissolving in pure organic solvents will cause severe peak distortion due to localized pH mismatch upon injection.

  • Injection & Detection: Inject 5

    
    L. Monitor UV absorbance at 210 nm.
    
  • System Self-Validation (Crucial): After recording the chromatogram, swap the column for a CROWNPAK CR-I(-) column and repeat the injection. The elution order of the two peaks MUST invert. If the D-enantiomer eluted first on the (+) column, the L-enantiomer will elute first on the (-) column[2]. If inversion does not occur, your peaks represent chemical impurities, not enantiomers.

Protocol B: CE Separation using -Cyclodextrin

Target Application: Rapid, low-cost analytical profiling and enantiomeric purity checks.

  • BGE Preparation: Prepare a Background Electrolyte (BGE) consisting of 10 mM sodium phosphate buffer. Adjust to pH 2.5 using phosphoric acid. Dissolve 10 mM of Acetyl-

    
    -Cyclodextrin into the buffer[4].
    
  • Capillary Conditioning: Flush a bare fused-silica capillary (e.g., 50

    
    m ID, 40 cm effective length) with 0.1 M NaOH for 2 mins, followed by water for 2 mins, and finally the BGE for 3 mins.
    
  • Sample Preparation & Marker Addition: Dissolve the racemate in water (1 mg/mL). Self-Validation Step: Spike the sample with 0.1% DMSO or thiourea to act as a neutral Electroosmotic Flow (EOF) marker.

  • Injection & Separation: Hydrodynamically inject the sample (e.g., 50 mbar for 5 seconds). Apply a voltage of 25-30 kV (normal polarity, anode at injection). Maintain cassette temperature at 25°C.

  • Validation Analysis: Calculate the effective electrophoretic mobility (

    
    ) using the migration time of the analyte versus the EOF marker. If migration times shift between runs but 
    
    
    
    remains constant, the variation is due to capillary wall conditioning, confirming that the chiral selector integrity remains intact.

Quantitative Data Summary

The following table synthesizes the expected chromatographic and electrophoretic parameters for this compound based on established methodologies for primary amine cathinone derivatives.

Separation TechniqueChiral Selector / ColumnMobile Phase / BGE CompositionOptimal pHExpected Resolution (

)
HPLC (Reversed-Phase) Crown Ether (e.g., CR-I(+))

/ MeOH (80:20) +

1.5 - 2.0> 1.5 (Baseline)
SFC (Supercritical) Crown Ether

/ MeOH + 0.8% TFA
Acidic> 2.0
Capillary Electrophoresis Acetyl-

-Cyclodextrin
10 mM Sodium Phosphate2.51.5 - 3.0
Capillary Electrophoresis Native

-Cyclodextrin
10 mM Sodium Phosphate2.51.2 - 1.8

References

  • Source: nih.
  • Chiral separation of cathinone derivatives using β-cyclodextrin...
  • Source: wiley.
  • Source: elementlabsolutions.
  • Source: registech.

Sources

Resolving co-elution of isocathinone and cathinone in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving Co-Elution of Isocathinone and Cathinone

Welcome to the Technical Support Center. This guide is designed for researchers, forensic scientists, and drug development professionals struggling with the chromatographic co-elution of synthetic cathinones and their synthetic by-products, isocathinones.

Below, we break down the mechanistic causes of this analytical failure and provide self-validating protocols to achieve baseline resolution.

🔍 Core Issue Overview

Cathinone (2-amino-1-phenylpropan-1-one) and isocathinone (1-amino-1-phenylpropan-2-one) are positional isomers[1]. Because they share identical molecular weights, identical functional groups, and nearly identical hydrophobicities, they routinely co-elute on standard reversed-phase high-performance liquid chromatography (HPLC) columns and produce indistinguishable electron impact (EI) mass spectra in standard gas chromatography-mass spectrometry (GC-MS) workflows[2].

❓ Frequently Asked Questions (FAQs)

Q1: Why do standard C18 columns fail to resolve these isomers? A1: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because cathinone and isocathinone only differ by the swapped positions of the ketone and amine groups along the alkyl chain, their hydrophobic footprints are virtually identical. Hydrophobic interactions alone are insufficient to distinguish this subtle spatial difference.

Q2: How can I achieve baseline resolution in LC-MS workflows? A2: You must introduce orthogonal selectivity by switching from a C18 column to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. The Causality: PFP columns offer multiple retention mechanisms beyond dispersion, including


 interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP ring create a strong localized dipole moment. Because the ketone and amine groups are positioned differently relative to the phenyl ring in the two isomers, their localized dipole moments and steric profiles differ. The PFP phase recognizes these spatial differences, effectively pulling the isomers apart during elution.

Q3: In GC-MS, my cathinone peaks are broad, isocathinone co-elutes, and the mass spectra are ambiguous. How do I fix this? A3: This is caused by thermal degradation and identical molecular ions[3]. The Causality: Synthetic cathinones contain a


-keto amine structure that is highly thermally labile. In a hot GC inlet (e.g., 250°C), they undergo in-situ oxidative decomposition (often losing 2H)[2]. Furthermore, underivatized isomers yield nearly identical EI fragmentation patterns.
The Solution: Implement pre-column derivatization using Trifluoroacetic Anhydride (TFAA)[4]. Acylating the amine replaces the active hydrogen with a trifluoroacetyl group. This eliminates hydrogen bonding, drastically increasing volatility and thermal stability. Mechanistically, derivatization also directs the EI fragmentation pathway, forcing the isomers to cleave differently and produce distinct mass spectra[1].
📊 Data Presentation: Chromatographic & MS Characteristics

To easily identify which isomer you are looking at post-separation, reference the structural and spectral shifts summarized below:

AnalyteStructural FeaturePreferred LC ColumnGC-MS DerivatizationKey EI-MS Fragments (m/z)
Cathinone Derivatives Ketone at C1, Amine at C2PFP / BiphenylTFAA / HFBAStrong iminium base peak (e.g., m/z 154 for TFA-methcathinone) via

-cleavage; Benzoyl ion (m/z 105)[4].
Isocathinone By-products Amine at C1, Ketone at C2PFP / BiphenylTFAA / HFBAPhenylalkylamine fragment ; altered base peak; significantly reduced m/z 105 abundance[1].
🧪 Self-Validating Experimental Protocols
Protocol 1: LC-UV/MS Separation using Orthogonal Selectivity

Use this protocol to separate isomers without derivatization.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol ).

    • Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile's triple bond

      
      -electrons can compete with the analyte for the stationary phase's 
      
      
      
      interactions, suppressing isomer resolution.
  • Column Equilibration: Install a PFP column (e.g., 100 x 2.1 mm, 1.7 µm). Equilibrate at 40°C with 5% B for 10 column volumes.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Validation Check (Self-Validation): Monitor the UV trace at 254 nm or the Extracted Ion Chromatogram (EIC). Baseline resolution (

    
    ) between the cathinone and isocathinone peaks confirms successful orthogonal interaction.
    
    • Troubleshooting: If

      
      , the interaction time is too short. Decrease the gradient slope (e.g., 5% to 40% B over 15 minutes) to increase residence time on the fluorinated stationary phase.
      
Protocol 2: GC-MS Pre-Column Derivatization (TFAA)

Use this protocol to prevent thermal degradation and force distinct MS fragmentation.

  • Sample Drying: Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen at room temperature.

    • Causality: TFAA reacts violently with water. Any residual moisture will hydrolyze the reagent into trifluoroacetic acid, ruining the derivatization and potentially damaging the GC column.

  • Reagent Addition: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Seal the autosampler vial tightly.

  • Incubation: Heat the mixture at 60°C for 20 minutes.

    • Causality: Heat provides the activation energy necessary to fully acylate sterically hindered secondary amines.

  • Evaporation & Reconstitution: Evaporate the excess TFAA under nitrogen and reconstitute the residue in 100 µL of Ethyl Acetate.

  • Validation Check (Self-Validation): Inject 1 µL into the GC-MS. A successful derivatization is confirmed if the underivatized parent drug's molecular ion is absent, and a new peak appears shifted by +96 Da (indicating the addition of the

    
     group minus one proton)[4].
    
    • Troubleshooting: If the underivatized peak remains, repeat Step 1, ensuring absolute moisture removal.

🗺️ Analytical Decision Workflow

Workflow Start Cathinone & Isocathinone Co-elution Detected Platform Select Analytical Platform Start->Platform LC Liquid Chromatography (LC-MS/UV) Platform->LC LC Route GC Gas Chromatography (GC-MS) Platform->GC GC Route LC_Fix Swap C18 for PFP or Biphenyl Column LC->LC_Fix GC_Fix Pre-column Derivatization (e.g., TFAA or HFBA) GC->GC_Fix LC_Mech Mechanism: π-π & Dipole interactions resolve isomers LC_Fix->LC_Mech GC_Mech Mechanism: Prevents thermal degradation & alters volatility GC_Fix->GC_Mech Success Baseline Resolution & Distinct MS Fragmentation LC_Mech->Success GC_Mech->Success

Fig 1: Decision tree for resolving cathinone and isocathinone co-elution in LC and GC workflows.

📚 References
  • Doering, C., Westphal, F., Junge, T., & Girreser, U. (2012). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Forensic Science International, 217(1-3), 157-167. URL: [Link]

  • Kerrigan, S. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Office of Justice Programs (OJP), National Institute of Justice. URL: [Link]

  • Kavanagh, P., et al. (2022). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules / National Institutes of Health (PMC). URL: [Link]

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(2), 104–111. URL: [Link]

Sources

Technical Support Center: Stabilizing 1-Amino-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Pyrazine Formation and Degradation Control

Status: Active | Version: 2.4 | Last Updated: March 2026

Welcome to the Technical Support Center

User Persona: Senior Application Scientist Objective: You are working with 1-Amino-1-phenylpropan-2-one (also known as Cathinone or


-ketoamphetamine). You have likely observed the reaction mixture turning yellow/orange or noticed a "popcorn-like" or roasted nut smell. These are the tell-tale signs of pyrazine formation.

This guide treats the molecule not just as a reagent, but as a dynamic system that requires specific kinetic suppression to remain stable. Below are the protocols to arrest the dimerization pathway.

Module 1: The Mechanism (Root Cause Analysis)

Q: Why is my precursor degrading?

A: this compound is an


-aminoketone. In its free base  form, it is thermodynamically unstable. It undergoes a rapid, self-catalyzed condensation reaction to form a dihydropyrazine, which then oxidizes (upon exposure to air) into 3,6-dimethyl-2,5-diphenylpyrazine .

This is a 2nd-order reaction , meaning the rate of degradation is exponentially proportional to the concentration of the free base.

The Degradation Pathway

The following diagram illustrates the "Danger Zone" (Free Base) versus the "Safe Zone" (Salt).

PyrazineFormation cluster_0 Safe Zone cluster_1 Degradation Cascade Salt Precursor Salt (HCl/HBr Form) STABLE FreeBase Free Base (this compound) UNSTABLE Salt->FreeBase Deprotonation (pH > 7) FreeBase->Salt Acidification (pH < 4) Dimer Dihydropyrazine Intermediate FreeBase->Dimer Self-Condensation (2nd Order Kinetics) Pyrazine 3,6-Dimethyl-2,5-diphenylpyrazine (Yellow/Orange Impurity) Dimer->Pyrazine Oxidation (O2/Air)

Figure 1: The oxidative dimerization pathway. The critical control point is preventing the accumulation of the free base.

Module 2: Storage & Handling Protocols

Q: How should I store the reference material to prevent degradation?

A: Never store the free base. If you generate the free base, use it immediately. Long-term storage requires the hydrochloride (HCl) or hydrobromide (HBr) salt form.

Stability Data Summary:

VariableConditionStability StatusRecommendation
Form Hydrochloride SaltHigh Standard storage form.
Form Free Base (Oil/Solid)Critical Failure Degrades in hours at RT.
Solvent Methanol (Pure)Moderate/Low Slow degradation observed.
Solvent MeOH + 0.1% Formic AcidHigh Acid suppresses dimerization.
Temp Room Temp (25°C)Low Significant loss after 24h (Free base).
Temp Freezer (-20°C)High Recommended for salts.
Protocol: Re-salting the Free Base

If you have accidentally generated the free base and need to store it:

  • Dissolve the free base immediately in anhydrous diethyl ether or IPA.

  • Chill to 0°C.

  • Add 1.1 equivalents of HCl (in dioxane or ether) dropwise.

  • Filter the precipitate under Argon.

  • Vacuum dry and store at -20°C.

Module 3: Reaction Optimization (In-Situ Strategy)

Q: I need the free amine for a nucleophilic attack. How do I use it without dimerization?

A: You must utilize a "Generate and Consume" strategy. Do not isolate the free base. Instead, liberate it in situ in the presence of the electrophile.

Why this works: By keeping the steady-state concentration of the free amine low (reacting it as soon as it forms), you favor the 1st-order reaction (Amine + Electrophile) over the 2nd-order reaction (Amine + Amine).

Workflow: The "Generate and Consume" Protocol

InSituProtocol cluster_reaction Reaction Vessel (0°C, Argon) Start Start: Precursor Salt (HCl Form) Step1 1. Add Electrophile (Excess) Start->Step1 Step2 2. Add Mild Base (e.g., DIPEA/TEA) Slowly Step1->Step2 Step3 Free Amine Generated (Transient Species) Step2->Step3 Slow Addition Avoid AVOID: Pre-mixing Base without Electrophile Step4 Product Formation (Fast Kinetics) Step3->Step4 Trapped immediately

Figure 2: In-situ neutralization workflow to minimize free amine lifetime.

Key Procedural Steps:

  • Solvent Choice: Use non-protic solvents (DCM, THF) if possible to avoid hydrogen bonding that stabilizes the transition state of the dimer.

  • Temperature: Maintain reaction at 0°C or lower during the base addition.

  • Base Addition: Add the base (TEA, DIPEA, or Carbonate) dropwise to the mixture of the salt and the electrophile. Never add the electrophile to the free base.

Module 4: Workup & Isolation Troubleshooting

Q: My reaction was successful, but the product turned yellow during column chromatography. Why?

A: Silica gel is slightly acidic (


) but can possess surface hydroxyls that catalyze condensation if the compound is sensitive. Furthermore, concentrating fractions containing trace unreacted starting material concentrates the free base, triggering the 2nd-order dimerization.
Troubleshooting Guide: Isolation
IssueRoot CauseCorrective Action
Yellow Band on Column Oxidation of dimer on silica.Use neutralized silica (pre-wash with 1% Et3N in Hexane) or switch to Alumina.
Oil turns solid/orange Dimerization during rotary evaporation.Do not evaporate to dryness if unreacted amine is present. Acidify the crude mixture before concentration.
Smell of "Roasted Nuts" Pyrazine formation (volatile).[1]The batch is contaminated. Purify via recrystallization (as salt), not distillation.

Module 5: Analytical Verification

Q: How do I confirm if my sample contains the pyrazine impurity?

A: The pyrazine dimer (3,6-dimethyl-2,5-diphenylpyrazine) has distinct analytical signatures distinguishable from the aminoketone.

  • UV-Vis: The aminoketone is colorless. The pyrazine is a conjugated system and will absorb strongly in the UV/Blue region (yellow color).

  • GC-MS:

    • Cathinone (Free Base): Unstable artifact often seen.

    • Pyrazine Dimer: Look for a peak with Molecular Weight =

      
       (Oxidation loss).
      
    • Note: GC injectors are hot (

      
      ) and will cause dimerization inside the instrument. Use LC-MS for accurate purity assessment. 
      
  • NMR (

    
    ): 
    
    • Look for the disappearance of the

      
      -proton signal (chiral center) and the appearance of a singlet in the aromatic/heteroaromatic region if the pyrazine ring protons are not fully substituted (though in this specific dimer, the pyrazine carbons are fully substituted).
      
    • Look for a shift in the methyl group: The methyl next to the ketone (doublet) will shift to a singlet attached to the aromatic pyrazine ring.

References

  • Tsujikawa, K., et al. (2015).[2] Instability of the hydrochloride salts of cathinone derivatives in air.[2][3] Forensic Science International.[2][3]

  • Coppola, M., & Mondola, R. (2012).[4] Synthetic cathinones: Chemistry, pharmacology and toxicology. Toxicology Letters.[4]

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood.[2] Journal of Analytical Toxicology.

  • Brimble, M. A., et al. (2012).

    
    -amino aldehydes.[5] Organic & Biomolecular Chemistry.[6][7] 
    

Sources

Technical Support Center: Solubilization & Stability of 1-Amino-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Issues of 1-Amino-1-phenylpropan-2-one (Cathinone) Free Base

Audience: Research Scientists, Medicinal Chemists, and Analytical Toxicologists.[1]

Executive Summary: The Solubility-Stability Paradox

Welcome to the Technical Support Center. If you are working with This compound (commonly known as Cathinone ), you are likely encountering a specific set of physicochemical challenges.

The Core Conflict: As a free base, this molecule acts as a "chemical time bomb." While researchers often attribute precipitation to simple hydrophobicity, the root cause is frequently reactive instability . The


-aminoketone structural motif is prone to rapid self-condensation (dimerization) when left in a free base state, forming insoluble pyrazine derivatives.[1]

This guide provides validated protocols to stabilize the molecule, ensure true solubility, and prevent the formation of degradation artifacts ("red gum") that compromise experimental data.

Module 1: The "Insolubility" Trap (Root Cause Analysis)

User Question: "I dissolved the free base in PBS (pH 7.4), but after 2 hours, the solution turned yellow and a precipitate formed. Is it insoluble?"

Technical Diagnosis: You are likely observing dimerization , not simple precipitation. this compound exists in equilibrium between its keto and enol forms.[1] In its free base form (pH > pKa), the amine of one molecule attacks the carbonyl of another, leading to a condensation reaction.

  • The Product: 3,6-dimethyl-2,5-diphenyl-2,5-dihydropyrazine.[1]

  • The Symptom: This dimer is highly lipophilic and insoluble in water, appearing as a yellow/orange precipitate or "gum."

  • The Fix: You must lower the pH to protonate the amine, blocking the nucleophilic attack.

Visualizing the Degradation Pathway

The following diagram illustrates why your compound seems to "fall out" of solution.

CathinoneDegradation Monomer Cathinone (Free Base) Soluble in Organic Solvents Protonated Cathinone Salt (Protonated Amine) Water Soluble & Stable Monomer->Protonated  + Acid (pH < 6)   Dimer Dihydropyrazine Derivative (Insoluble Precipitate) Monomer->Dimer  Self-Condensation (Fast in neutral/basic pH)   Protonated->Monomer  + Base (pH > 8)   Oxidized Aromatic Pyrazine (Yellow/Brown Artifact) Dimer->Oxidized  Oxidation (Air)  

Figure 1: The stability-solubility pathway.[1] Maintaining the protonated state (green node) is the only way to prevent irreversible dimerization (yellow/red nodes).

Module 2: Troubleshooting & FAQs

Q1: I need to inject this compound into mice. Can I use DMSO?

Answer: Yes, but with caution.

  • Risk: While the free base is soluble in DMSO, the hygroscopic nature of DMSO can introduce water. If the "water pH" isn't controlled, degradation accelerates.

  • Recommendation: Dissolve the HCl salt form in sterile saline. If you must use the free base, dissolve it in anhydrous DMSO immediately prior to use, but be aware that in vivo precipitation may occur upon contact with physiological fluids (pH 7.4).

Q2: My stock solution smells like "roasted nuts" or "fish." Is it safe to use?

Answer: STOP. Do not use.

  • Diagnosis: This odor profile is characteristic of pyrazines.[1] Your sample has dimerized and oxidized.[1] The concentration of the active parent compound is now unknown, and the pyrazine byproducts may have their own biological activity (or toxicity).

  • Action: Discard the sample. Freshly synthesize or purchase the hydrochloride salt.

Q3: What is the exact pKa, and why does it matter?

Answer: The pKa of the primary amine is approximately 7.55 – 7.97 [1][2].

  • Implication: At physiological pH (7.4), nearly 50% of your compound exists as the unstable free base.

  • Rule of Thumb: To ensure >99% stability and solubility in water, the pH must be 2 units below the pKa . Aim for a formulation pH of 5.0 – 5.5 .

Module 3: Validated Solubilization Protocols

Protocol A: Conversion to Hydrochloride Salt (Gold Standard)

Use this protocol if you have the free base oil and need a stable, water-soluble solid.

Reagents:

  • This compound (Free base oil)[1]

  • Diethyl ether or Isopropanol (anhydrous)

  • HCl in Dioxane (4M) or gaseous HCl

Workflow:

  • Dissolution: Dissolve the free base oil in cold diethyl ether (1 g per 10 mL).

  • Acidification: Dropwise, add HCl/Dioxane with vigorous stirring.

  • Observation: A white precipitate should form immediately.[1]

  • Endpoint: Continue addition until the supernatant tests acidic (pH paper red) or precipitation stops.

  • Isolation: Filter the solid under vacuum/nitrogen. Wash with cold ether.[1]

  • Drying: Dry in a vacuum desiccator over

    
    .
    
    • Result: A stable, water-soluble white solid.[1]

Protocol B: Cyclodextrin Complexation (For Neutral pH Applications)

Use this if your assay cannot tolerate acidic buffers (pH < 6) but requires the compound to remain stable at pH 7.4.

Cyclodextrins (CDs) can encapsulate the hydrophobic phenyl ring, sterically hindering the dimerization reaction even at neutral pH [3][4].

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)[1]
  • PBS (pH 7.4)

Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in PBS.
    
  • Add Compound: Add the this compound (salt form preferred).[1]

  • Equilibration: Stir gently for 30 minutes at room temperature.

  • Filtration: Pass through a 0.22

    
    m filter to ensure sterility and remove any uncomplexed particulate.[1]
    
    • Mechanism:[1][2][3] The CD cavity protects the molecule from oxidation and reduces intermolecular contact, slowing dimerization.

Module 4: Physicochemical Data Summary

Use this table to select the correct solvent system for your application.

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Stability (24 hrs)Recommended Use
Water (Neutral) < 1 mg/mL (Poor)> 50 mg/mL (Good)Poor (Dimerizes)Avoid
0.1M HCl / Saline Soluble (converts to salt)> 100 mg/mLExcellent In vivo injection
DMSO > 100 mg/mLSolubleModerateHigh-throughput screening
Ethanol > 50 mg/mLSolubleModerateStock solutions (store -20°C)
DCM / Ether MiscibleInsolubleGood (if dry)Extraction / Synthesis

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62258, Cathinone.[1] Retrieved from [Link]

  • Sohajda, T. et al. (2024). Cyclodextrin-Enabled Enantioselective Complexation Study of Cathinone Analogs.[1] Molecules, 29(4).[4] Retrieved from [Link]

  • Khavani, M. et al. (2018).A joint QM/MD study on

    
    -, 
    
    
    
    - and
    
    
    -cyclodextrins in selective complexation with cathinone.[1] Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
  • Kalix, P. (1990). Pharmacological properties of the stimulant khat.[2] Pharmacology & Therapeutics, 48(3), 397-416.[1] (Foundational text on alpha-aminoketone instability).

Disclaimer: this compound (Cathinone) is a controlled substance in many jurisdictions (e.g., Schedule I in the USA).[1] This guide is intended strictly for authorized personnel conducting legitimate research and development activities in compliance with local laws.

Sources

Introduction: The Signal-to-Noise Paradox in Aminoketone Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Sensitivity MS Analysis of Aminoketones

User Query: "I am observing high background noise and inconsistent baselines when analyzing synthetic aminoketones (e.g., cathinones, bupropion analogs) via LC-MS/MS. How do I stabilize the baseline and improve sensitivity?"

Scientist’s Perspective: Aminoketones present a "perfect storm" for Mass Spectrometry background noise. They are chemically unstable (prone to oxidative degradation and dimerization), highly polar (leading to poor retention and co-elution with matrix salts), and basic (susceptible to silanol interactions and carryover).

Reducing background noise requires a tripartite strategy: Stabilization (preventing chemical noise), Purification (removing matrix noise), and Optimization (tuning out instrumental noise).

Module 1: Pre-Analytical Troubleshooting (Sample Preparation)

The Core Issue: Aminoketones degrade in biological matrices, generating "chemical noise"—random peaks from degradation products (e.g., pyrazines) that clutter the baseline. Furthermore, phospholipids from plasma cause significant ion suppression.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Why this works: Aminoketones are basic (pKa ~8–9.5). Standard Liquid-Liquid Extraction (LLE) often fails to remove neutral lipids effectively. MCX uses a dual mechanism: it locks the amine via charge interaction (allowing aggressive washing of neutrals) and releases it only when the pH is flipped.

Step-by-Step Workflow:

StepActionMechanistic Rationale
1. Acidification Dilute sample 1:1 with 0.1% Formic Acid (pH ~3).Protonates the amine group (

), ensuring it binds to the cation-exchange sorbent. Stabilizes the ketone moiety.
2. Conditioning MeOH followed by Water/Formic Acid.Activates the sorbent pores and equilibrates pH.
3. Loading Load acidified sample at 1 mL/min.The positively charged aminoketone binds to the sulfonate groups (

) on the sorbent.
4. Wash 1 (Aqueous) 0.1% Formic Acid in Water .Removes salts, proteins, and hydrophilic interferences.
5. Wash 2 (Organic) 100% Methanol .CRITICAL STEP: Removes neutral phospholipids and hydrophobic matrix components. The analyte remains bound ionically.
6. Elution 5% Ammonium Hydroxide in Methanol .High pH (>10) deprotonates the amine (

), breaking the ionic bond and releasing the analyte.

Tech Note: Avoid using acetone or aldehydes in extraction solvents; they react with primary amines to form imines (Schiff bases), creating artificial noise peaks [1].

MCX_Workflow cluster_0 Retention Phase (Acidic pH) cluster_1 Interference Removal cluster_2 Elution Phase (Basic pH) Sample Acidified Sample (Aminoketone+) Sorbent MCX Sorbent (Sulfonate-) Sample->Sorbent Bind Ionic Binding (R-NH3+ <-> SO3-) Sorbent->Bind Wash_Org 100% MeOH Wash Bind->Wash_Org Remove Remove Neutral Phospholipids Wash_Org->Remove Elute_Solv 5% NH4OH in MeOH Remove->Elute_Solv Neutralize Deprotonation (R-NH2) Elute_Solv->Neutralize Release Clean Eluate Neutralize->Release caption Figure 1: Mechanism of Mixed-Mode Cation Exchange (MCX) for removing neutral matrix noise.

Module 2: Chromatographic & Mobile Phase Optimization

The Core Issue: "Ghost peaks" and high baselines often result from carryover (sticky amines adsorbing to the column) or adduct formation (sodium clusters).

Troubleshooting the Mobile Phase
  • Buffer Selection:

    • Do NOT use TFA (Trifluoroacetic acid): While it sharpens peaks, it causes severe ion suppression (signal loss) and background noise in negative mode.

    • USE Ammonium Formate (5–10 mM) + 0.1% Formic Acid: This buffers the pH around 3.0. The ammonium ions (

      
      ) suppress sodium adduct formation (
      
      
      
      ), forcing the signal into the protonated form (
      
      
      ), which is cleaner and more sensitive [2].
  • Column Choice:

    • Use a C18 column with polar-embedded groups or a Biphenyl phase . Standard C18 columns often show peak tailing for amines due to silanol interactions. Tailing peaks widen the signal, effectively lowering the Signal-to-Noise (S/N) ratio.

Data: Impact of Buffer on Signal Intensity
Mobile Phase AdditiveSignal Intensity (Counts)Noise LevelDominant Species
None (Water/MeOH)1.2 x 10^4High

,

0.1% TFA0.5 x 10^4Low

(Suppressed)
5mM Amm. Formate + Formic 8.5 x 10^6 Low

Module 3: Mass Spectrometry Source Optimization

The Core Issue: Aminoketones are thermally labile. Excessive heat in the source can cause in-source fragmentation (loss of


 or 

), creating a noisy baseline of fragment ions that masks the parent compound.
Optimization Workflow
  • Desolvation Temperature: Lower this setting. While high temps aid ionization of most compounds, aminoketones may degrade. Start at 350°C and step down to 250°C, monitoring the S/N ratio.

  • Cone Voltage (Declustering Potential): High cone voltage strips solvent clusters but can fragment the fragile ketone bond. Perform a "Cone Voltage Ramp" experiment.

  • Divert Valve: Direct the first 1–2 minutes of LC flow (containing salts and hydrophilic matrix) to Waste rather than the Source. This prevents source fouling, which is a cumulative cause of background noise [3].

Source_Optimization Start High Background Noise Detected Check1 Is Noise Periodic/Spikes? Start->Check1 Check2 Is Noise Constant/High Baseline? Start->Check2 Action1 Check LC Pump/Mixer (Solvent Ripple) Check1->Action1 Action2 Check Contamination Check2->Action2 Decision Source Settings? Action2->Decision Opt1 Lower Desolvation Temp (Prevent Degradation) Decision->Opt1 Thermal Labile Opt2 Optimize Cone Voltage (Reduce Fragmentation) Decision->Opt2 Fragment Ions Opt3 Clean Cone/Capillary (Remove Matrix Deposits) Decision->Opt3 Dirty Source caption Figure 2: Decision tree for isolating instrumental sources of background noise.

Frequently Asked Questions (FAQs)

Q1: I see a peak at [M+H-18]+ in my background. What is it? A: This indicates in-source water loss , common with ketones. It suggests your Source Temperature or Cone Voltage is too high. It is not "background" from the solvent, but degradation of your own analyte. Lower the temperature to fix this.

Q2: My blank injection shows a peak for the aminoketone. How do I stop this carryover? A: Amines stick to stainless steel and silica.

  • Needle Wash: Use an aggressive needle wash: 40:40:20 (MeOH:Acetonitrile:Isopropanol) + 0.2% Formic Acid.

  • Column: Switch to a column with "High Coverage" bonding (fully end-capped) to cover free silanols.

Q3: Why does my baseline drift upward at the end of the gradient? A: This is likely phospholipid elution . Phospholipids are highly hydrophobic and elute at high organic % (late gradient). If you are not using MCX SPE (see Module 1), extend your gradient wash step to ensure they elute before the next injection, or they will wrap around and appear as random noise in the next run [4].

References

  • Sigma-Aldrich. (2023). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS.

  • Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.

  • Waters Corporation. (2021). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions.

  • National Institutes of Health (PMC). (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis.

Optimization of reaction temperature for alpha-aminoketone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α-aminoketone synthesis. As a Senior Application Scientist, I frequently encounter process chemists struggling with yield inconsistencies, unexpected side reactions, or loss of stereochemical integrity when synthesizing these critical pharmacophores.

The α-aminoketone moiety is a highly reactive, bifunctional structural motif prevalent in active pharmaceutical ingredients (APIs) and natural products. Because of its dual nature (electrophilic ketone and nucleophilic amine), temperature control is not just a kinetic lever—it is the primary thermodynamic gatekeeper that dictates reaction pathways, intermediate stability, and stereochemical fidelity.

Below is our comprehensive troubleshooting guide, structured to address the specific thermal challenges you will face during the synthesis and purification of α-aminoketones.

Workflow: Selecting Your Synthesis Route & Thermal Baseline

Before troubleshooting, ensure you are operating within the correct thermal window for your chosen synthetic strategy.

SynthesisRoutes Start Target α-Aminoketone CheckChiral Stereocenter Required? Start->CheckChiral Biocat Biocatalytic N-H Insertion (Strictly 20-25°C) CheckChiral->Biocat Yes (Enzymatic) NHC NHC Aza-Benzoin (0-25°C) CheckChiral->NHC Yes (Organocatalytic) AzaRub Aza-Rubottom Oxidation (Ambient RT, HFIP) CheckChiral->AzaRub No (Primary Amine) Thermal Thermal Rearrangement (180-200°C) CheckChiral->Thermal No (Sterically Hindered)

Caption: Decision matrix for selecting α-aminoketone synthesis routes and baseline temperatures.

Troubleshooting & FAQs

Q1: I am attempting an Aza-Rubottom oxidation to synthesize a primary α-aminoketone, but applying mild heat (40°C) to accelerate the reaction completely halts conversion. Why? Causality: The 1[1] directly converts silyl enol ethers to primary α-aminoketones. This transformation is uniquely dependent on hexafluoroisopropanol (HFIP) as the solvent. The reaction must take place at strictly ambient temperatures (20°C–25°C). The success of the reaction relies on solvent aggregates formed from multiple HFIP molecules, which stabilize the highly reactive intermediates[1]. Applying heat disrupts these delicate hydrogen-bonded macro-aggregates, effectively shutting down the catalytic pathway.

Q2: My NHC-catalyzed aza-benzoin condensation is yielding starting materials (imines) alongside the product. Is my reaction temperature too high? Causality: Yes. The 2[2] is highly efficient but inherently reversible. Cross-experiments have proven that at elevated temperatures, competing benzoins can reversibly form, and the thermodynamic equilibrium shifts backward toward the starting imines and aldehydes[2]. To trap the α-aminoketone product, you must maintain a strict thermal window (0°C to 25°C) to favor the kinetic product formation before reversibility degrades your yield.

Q3: We are using a biocatalytic approach for chiral α-aminoketones. How sensitive is the carbene N–H insertion to thermal fluctuations? Causality: Highly sensitive.3[3] utilizes engineered metalloproteins (like E. coli expressing myoglobin variants). The reaction relies on the precise chiral environment around the heme cofactor. Exceeding room temperature (typically stirred at 20°C–25°C for 12 hours)[3] causes localized protein unfolding. This destroys the chiral pocket, leading to a catastrophic loss of enantiomeric excess (ee%) and overall catalyst turnover.

Q4: During the silica gel purification of my chiral α-aminoketone, I am observing severe racemization. How do I prevent this? Causality: Chiral α-aminoketones are highly susceptible to racemization via enolization. When exposed to the acidic silanol groups on standard silica gel combined with the heat of a rotary evaporator during fraction concentration, the ketone undergoes acid-catalyzed enolization[4]. The resulting enol intermediate is achiral; upon ketonization, it collapses into a racemic mixture[4].

Racemization Chiral Chiral α-Aminoketone (Enantiopure) HeatSilica Elevated Temp (>30°C) + Acidic Silanol (SiO2) Chiral->HeatSilica Enol Achiral Enol Intermediate HeatSilica->Enol Racemate Racemized Product (Loss of ee%) Enol->Racemate

Caption: Temperature-dependent racemization pathway of chiral α-aminoketones on silica gel.

Q5: Can I synthesize sterically hindered aliphatic α-aminoketones using purely thermal methods? Causality: Yes, through extreme thermal rearrangement. While most α-aminoketones degrade under heat, specific5[5] can be forced by heating precursors (like 2-methyl-2-methylaminobutyrophenone) in a sealed tube at 200°C for extended periods (e.g., 10 hours)[5]. This high-energy input overcomes the activation barrier for alkyl group migration, allowing access to sterically congested products that are otherwise difficult to prepare.

Quantitative Thermal Parameters for α-Aminoketone Synthesis

Synthesis StrategyOptimal Temp WindowKey Reagents / SolventsThermal Failure Mode (Causality)
Aza-Rubottom Oxidation 20°C – 25°CHFIP, Rh/Cu catalystsElevated heat disrupts essential HFIP solvent aggregates, halting reactivity.
NHC Aza-Benzoin 0°C – 25°CNHC, Aldehyde, ImineHigh temperatures drive the thermodynamic equilibrium backward to starting imines.
Biocatalytic N–H Insertion 20°C – 25°CE. coli Myoglobin variant>30°C induces protein denaturation, destroying the chiral pocket and ee%.
Thermal Rearrangement 180°C – 200°CSealed tube (no solvent)<180°C results in incomplete skeletal rearrangement; requires robust substrates.
Silica Gel Chromatography <30°C (Water Bath)SiO₂, 1-3% TEAHeat + acidic silanols catalyze enolization, leading to irreversible racemization.

Self-Validating Experimental Protocols

Protocol A: Ambient-Temperature Aza-Rubottom Oxidation

Use this protocol to convert silyl enol ethers to primary α-aminoketones without thermal degradation.

  • Dissolution: Dissolve the silyl enol ether substrate in hexafluoroisopropanol (HFIP) at exactly 20°C.

    • Validation Check: Ensure complete dissolution before proceeding. The formation of HFIP macro-aggregates is an absolute prerequisite for intermediate stabilization.

  • Reagent Addition: Add your amination reagent dropwise over 15 minutes to prevent exothermic spikes that could locally disrupt the solvent network.

  • Reaction Phase: Stir the reaction strictly at ambient temperature (20°C–25°C) for 2–4 hours.

    • Validation Check: Monitor conversion via TLC. Do not apply external heat to accelerate the reaction; doing so will boil off the HFIP and permanently arrest the catalytic cycle.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

Protocol B: Low-Temperature, Deactivated Silica Chromatography

Use this protocol to purify chiral α-aminoketones while preventing heat/acid-catalyzed racemization.

  • Stationary Phase Deactivation: Prepare your mobile phase by adding 1% to 3% Triethylamine (TEA) to your hexanes/ethyl acetate mixture. Slurry-pack the silica gel column with this TEA-modified solvent to neutralize all acidic silanol sites.

  • Loading: Load the crude chiral α-aminoketone onto the column. Maintain ambient room temperature (<25°C) in the laboratory.

  • Elution: Elute the product using the TEA-modified solvent system.

  • Concentration (Critical Step): Pool the product fractions and concentrate via rotary evaporation.

    • Validation Check: The rotary evaporator water bath must be strictly maintained below 30°C . Confirm the retention of enantiomeric excess (ee%) immediately post-concentration using Chiral HPLC or SFC.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: benchchem.
  • Source: mdma.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Cathinone Isomers by GC-MS Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The rapid emergence of new psychoactive substances (NPS) presents a significant analytical challenge, particularly the proliferation of synthetic cathinone isomers. These compounds, often marketed as "bath salts" or "legal highs," are designed to mimic the effects of controlled stimulants like cocaine and amphetamines while circumventing drug laws.[1] For the analytical chemist, the core challenge lies in the subtle structural variations between isomers—constitutional, positional, and regioisomers—which often result in nearly identical physical and chemical properties.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) remains the workhorse of forensic and toxicological laboratories for its robustness and extensive spectral libraries.[5][6][7] However, standard Electron Ionization (EI) at 70 eV can produce mass spectra for cathinone isomers that are deceptively similar, or in some cases, virtually indistinguishable.[2][5][8] This guide provides an in-depth comparison of their fragmentation patterns, explains the underlying mechanistic principles, and outlines experimental strategies to enhance differentiation.

The Foundational Fragmentation Pathway: α-Cleavage

The key to understanding cathinone mass spectra lies in recognizing their shared β-keto-phenethylamine skeleton. Under the high-energy conditions of electron ionization, the most favorable and dominant fragmentation event is the cleavage of the bond between the carbonyl carbon and the α-carbon (the carbon atom adjacent to the nitrogen).[9][10] This α-cleavage is the primary driver of the resulting mass spectrum.

This cleavage event generates two principal, structure-informing fragment ions:

  • The Iminium Cation: This fragment contains the nitrogen and its substituents. It is frequently the most intense peak in the spectrum (the base peak). The mass-to-charge ratio (m/z) of this ion is directly determined by the alkyl groups on the nitrogen and the α-carbon, making it a powerful indicator for the structure of the amine side chain.[5][10][11]

  • The Acylium Cation: This fragment consists of the aromatic ring and the carbonyl group. Its m/z value reveals the substitution pattern on the phenyl ring (e.g., the presence of fluorine, methyl, or methylenedioxy groups).[3][10]

A significant challenge in cathinone analysis is that the high-energy EI process often leads to such extensive fragmentation that the molecular ion (M+) peak is either of very low abundance or completely absent, complicating the initial determination of the compound's molecular weight.[12]

Caption: Primary α-cleavage fragmentation of a generic cathinone structure in GC-EI-MS.

Comparative Analysis of Isomer Fragmentation

The utility of the primary fragmentation pathway differs significantly depending on the type of isomerism.

Constitutional Isomers: A Clear Distinction

Constitutional isomers share the same molecular formula but have different atomic connectivity. Examples include N-ethylpentylone, hexylone, and dipentylone.[9] For these isomers, the difference in the alkyl chain branching or the position of the N-alkyl group leads to the formation of distinct iminium cations upon α-cleavage. As the iminium ion is often the base peak, this provides a reliable method for differentiation.

Table 1: Comparison of Key Fragments for N-Ethylpentylone and its Constitutional Isomers

CompoundStructure (Side Chain)Molecular WeightAcylium Ion (m/z)Iminium Ion (Base Peak) (m/z)
N-Ethylpentylone -CH(CH₃)-N(C₂H₅)-24916386
Hexylone -CH(C₄H₉)-N(CH₃)-249163100
Dipentylone -CH(C₃H₇)-N(C₂H₅)-249163100
N-Propylbutylone -CH(C₂H₅)-N(C₃H₇)-249163100

Data synthesized from fragmentation principles described in reference[9]. The acylium ion m/z 163 corresponds to the methylenedioxyphenyl-carbonyl portion.

As shown in Table 1, while these compounds share a molecular weight and a common acylium ion, the base peak (iminium ion) effectively distinguishes N-ethylpentylone (m/z 86) from the others (m/z 100).[9] Further differentiation between hexylone, dipentylone, and N-propylbutylone would rely on secondary, lower-abundance fragment ions.

Positional (Regio-) Isomers: The Analytical Hurdle

Positional isomers have identical substituents but at different locations on the aromatic ring (e.g., 2-chloromethcathinone vs. 3-chloromethcathinone vs. 4-chloromethcathinone). This is where standard GC-EI-MS analysis reaches its limit.

Because the α-cleavage event separates the amine side chain from the aromatic ring, all positional isomers of a given cathinone will produce an identical iminium ion (base peak) and an acylium ion of the same mass. [3][13] Differentiation must therefore rely on subtle differences in the relative abundances of minor fragment ions, which may not be robust enough for confident identification without further investigation.

Table 2: Key Fragment Comparison for Mephedrone (4-MMC) Positional Isomers

CompoundPosition of Methyl GroupMolecular WeightAcylium Ion (m/z)Iminium Ion (Base Peak) (m/z)Distinguishing Feature
2-MMC ortho17711958Minor ion ratios differ from isomers
3-MMC meta17711958Minor ion ratios differ from isomers
Mephedrone (4-MMC) para17711958Minor ion ratios differ from isomers

The challenge of differentiating these compounds has led to the development of more advanced analytical strategies.

Advanced Methodologies for Isomer Differentiation

When standard EI-MS fails, several advanced techniques can be employed to resolve ambiguity. The choice of method depends on the available instrumentation and the specific isomeric challenge.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Tandem mass spectrometry is a powerful technique for elucidating the structure of isomers.[3] The process involves selecting a common, precursor ion (e.g., the acylium ion) and subjecting it to collision-induced dissociation (CID) to generate a secondary set of product ions. The fragmentation of the acylium ion is often influenced by the substituent's position on the ring, yielding a unique product ion spectrum for each positional isomer.[3][7]

Low-Energy Electron Ionization

Reducing the ionization energy from the standard 70 eV to a lower value (e.g., 15 eV) imparts less energy to the analyte molecule during ionization.[2] This "softer" ionization minimizes excessive fragmentation, which has two key benefits:

  • Enhanced Molecular Ion: The molecular ion peak becomes significantly more abundant, confirming the compound's molecular weight with greater certainty.[12]

  • Informative Fragmentation: The resulting mass spectrum is often richer in structurally informative fragments beyond the dominant iminium and acylium ions, which can be used to differentiate isomers.[2][12]

Chemometric Analysis

When visual inspection of mass spectra is insufficient, multivariate analysis techniques like Principal Component Analysis (PCA) or Canonical Discriminant Analysis (CDA) can be applied.[2] These statistical methods analyze the entire mass spectrum, utilizing subtle but repeatable variations in the abundance of many ions to build a model that can classify an unknown spectrum as belonging to a specific isomer.[2]

Standardized Experimental Protocol for GC-MS Analysis

A robust and reproducible method is critical for the analysis of cathinone isomers. The following protocol provides a validated starting point for practitioners.

Sample Preparation
  • Accurately weigh approximately 1 mg of the seized material or reference standard.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Vortex the solution until fully dissolved.

  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

GC-MS Workflow

GCMS_Workflow Sample 1. Sample Preparation (1 mg/mL in Methanol) Injection 2. GC Injection (1 µL, Splitless) Sample->Injection Separation 3. Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization 4. EI Source (70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole) Ionization->Analysis Detection 6. Data Acquisition & Analysis Analysis->Detection

Caption: A typical experimental workflow for the GC-MS analysis of synthetic cathinones.

Instrument Conditions

The following parameters are a general guideline and should be optimized for the specific instrument and target analytes.[6]

  • Gas Chromatograph (GC)

    • Injection Port: 260°C, Splitless mode

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard) or 15 eV (for low-energy analysis)

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40 - 550

Conclusion and Best Practices

The differentiation of cathinone isomers by GC-MS is a nuanced task that hinges on understanding the principles of EI fragmentation.

  • Key Takeaway: The dominant α-cleavage pathway is the most important fragmentation to understand.

  • Constitutional Isomers: These are generally distinguishable by differences in their iminium ion base peaks, which directly reflect the structure of the amine side chain.

  • Positional Isomers: These represent a significant analytical challenge as they produce nearly identical mass spectra under standard conditions. Confident identification requires advanced techniques such as GC-MS/MS, low-energy EI, or the application of chemometrics.

  • Trustworthiness: The most critical element for trustworthy identification is the analysis of a certified reference material for the suspected isomer on the same instrument and under the same conditions as the unknown sample.[2] Without direct comparison, identification, especially for positional isomers, remains tentative.

By combining a fundamental understanding of these fragmentation patterns with advanced analytical strategies, researchers and forensic scientists can overcome the challenges posed by cathinone isomerism and ensure the accurate and defensible identification of these controlled substances.

References

  • Spectroscopy Online. (2020). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Available at: [Link]

  • Liliedahl, R. E., et al. (2021). The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. Forensic Chemistry. Available at: [Link]

  • Jia, W., et al. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Kohyama, E., et al. (2016). Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. Analytical Sciences. Available at: [Link]

  • Kerrigan, S. (n.d.). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice. Available at: [Link]

  • Zaitsu, K., et al. (2016). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. Available at: [Link]

  • Lin, C. C., et al. (2014). Determination of Synthetic Cathinones in Urine. Journal of Analytical Toxicology. Available at: [Link]

  • Margolin Eren, K. J., et al. (2018). Discrimination of synthetic cathinones by GC-MS and GC-MS/MS using cold electron ionization. PubMed. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Available at: [Link]

  • De-Paula, J. & Gadal, F. (n.d.). Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods. ResearchGate. Available at: [Link]

  • Nichols, V. A., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC. Available at: [Link]

  • DeRuiter, J., et al. (n.d.). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Office of Justice Programs. Available at: [Link]

  • Silva, J. P., et al. (2018). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. MDPI. Available at: [Link]

Sources

Technical Guide: 1H NMR Spectral Analysis of 1-Amino-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide addresses the specific analytical challenges associated with 1-Amino-1-phenylpropan-2-one (also known as iso-cathinone or


-aminophenylacetone). While structurally isomeric to the controlled substance Cathinone  (2-amino-1-phenylpropan-1-one), this molecule presents distinct spectral signatures and stability profiles that are critical for forensic and pharmaceutical researchers to recognize.

The Primary Analytical Challenge: Unlike standard cathinone, this compound contains a benzylic amine and a terminal methyl ketone. This structural arrangement renders the free base highly unstable, leading to rapid self-condensation into pyrazine derivatives. Therefore, analysis must be conducted on the hydrochloride salt form to ensure data integrity.

This guide compares the target molecule directly against its primary regioisomer (Cathinone) to provide a self-validating identification workflow.

Comparative Analysis: Target vs. Alternatives

The most common error in analyzing this compound is misidentifying it as Cathinone due to their identical molecular weight (MW 149.19 g/mol ) and similar fragmentation patterns in low-resolution MS. NMR is the definitive tool for differentiation.

Structural Logic & Spectral Predictions
FeatureTarget: this compound Alternative: Cathinone (2-Amino-1-phenylpropan-1-one) NMR Consequence
Core Structure Ph-CH(NH₂) -C(=O)-CH₃Ph-C(=O)-CH(NH₂) -CH₃Target: Methine is benzylic (deshielded). Cathinone: Methine is

-keto.
Methyl Group Terminal Acetyl (-C(=O)-CH₃ )Terminal Alkyl (-CH-CH₃ )Target: Singlet (Isolated). Cathinone: Doublet (Coupled to CH).
Spin System Isolated Spin System (Singlet CH, Singlet CH₃)Coupled Spin System (CH-CH₃ coupling)Target: Simplified spectrum. Cathinone: Distinct splitting (quartet/doublet).
Comparative Chemical Shift Data (¹H NMR, 400 MHz, D₂O)

Note: Values are approximate and solvent-dependent. D₂O is chosen to eliminate amine proton broadening and ensure solubility of the salt.

Proton AssignmentThis compound (HCl) Cathinone (HCl) Differentiation Key
Aromatic (Ph-H)

7.30 – 7.50 (m, 5H)

7.50 – 8.00 (m, 5H)
Cathinone aromatics are more deshielded (downfield) due to conjugation with the carbonyl.
Methine (CH)

5.10 – 5.30 (s, 1H)

5.10 (q, J=7.2 Hz, 1H)
CRITICAL: The target methine appears as a singlet (or slightly broadened) because it has no vicinal protons. Cathinone is a clear quartet .
Methyl (CH₃)

2.15 – 2.25 (s, 3H)

1.55 (d, J=7.2 Hz, 3H)
SMOKING GUN: Target methyl is a singlet shifted downfield (alpha-keto). Cathinone methyl is a doublet upfield.

Decision Logic & Workflow Visualization

The following diagram outlines the logical pathway for distinguishing these isomers using 1H NMR data.

G Start Unknown Sample (MW 149.19) Solubility Dissolve in D2O (Salt Form) Start->Solubility MethylCheck Analyze Methyl Region (1.0 - 2.5 ppm) Solubility->MethylCheck Doublet Doublet at ~1.5 ppm MethylCheck->Doublet Coupled System Singlet Singlet at ~2.2 ppm MethylCheck->Singlet Isolated System MethineCheck Analyze Methine Region (4.5 - 5.5 ppm) Doublet->MethineCheck Singlet->MethineCheck Quartet Quartet (Coupled) MethineCheck->Quartet Matches Doublet SingletCH Singlet (Isolated) MethineCheck->SingletCH Matches Singlet ResultCath ID: Cathinone (2-amino-1-phenylpropan-1-one) Quartet->ResultCath ResultIso ID: this compound (Target Molecule) SingletCH->ResultIso

Figure 1: Decision tree for the differentiation of Cathinone regioisomers via 1H NMR.

Experimental Protocol (Self-Validating)

This protocol prioritizes sample stability. Warning: Do not perform NMR on the free base in CDCl₃ unless immediately prepared, as dimerization will occur, producing confounding signals in the aromatic region (pyrazines).

Sample Preparation
  • Isolation: If the sample is a free base, immediately convert to HCl salt by bubbling dry HCl gas through an ethereal solution or adding stoichiometric methanolic HCl.

  • Solvent Selection: Use Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD) .

    • Why: These polar protic solvents stabilize the salt form. D₂O exchanges the amine protons (-NH₃⁺), removing them from the spectrum and simplifying the splitting patterns, which aids in identifying the methine singlet.

  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent.

Instrument Parameters
  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Scans (NS): 16 or 32 (sufficient for >10 mg).

  • Relaxation Delay (D1): 1.0 second (adequate for qualitative ID; increase to 5.0s if quantitative integration is required).

  • Temperature: 298 K (25°C).

Troubleshooting: Detecting Degradation

If the sample has degraded, you will observe "ghost" peaks indicative of the 2,5-dimethyl-3,6-diphenylpyrazine dimer.

  • Indicator 1: Loss of the methyl singlet at 2.2 ppm.

  • Indicator 2: Appearance of a new aromatic singlet (pyrazine ring proton) if not fully substituted, or complex aromatic multiplets shifting upfield.

  • Indicator 3: Insoluble precipitate in D₂O (the pyrazine dimer is less soluble in water than the amine salt).

Degradation Monomer 2 x this compound (Free Base) Condensation Self-Condensation (- 2 H2O) Monomer->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation (Air) Dihydropyrazine->Oxidation Pyrazine 2,5-Dimethyl-3,6-diphenylpyrazine (Stable Dimer) Oxidation->Pyrazine

Figure 2: Degradation pathway of the free base, leading to analytical artifacts.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Krummel, J. N., et al. (2015).[1] "Application of High-field NMR Spectroscopy for Differentiating Cathinones for Forensic Identification." Colonial Academic Alliance Undergraduate Research Journal, Vol 5. [Link]

  • Mewis, R. E., et al. (2023).[2] "Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1H and 19F NMR spectroscopy." Magnetic Resonance in Chemistry. [Link][3]

Sources

Comparative Guide: FTIR Analysis of 1-Amino-1-phenylpropan-2-one vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the identification of 1-Amino-1-phenylpropan-2-one using Fourier Transform Infrared Spectroscopy (FTIR).

In forensic and pharmaceutical contexts, this molecule is frequently confused with its regioisomer, Cathinone (2-amino-1-phenylpropan-1-one) . While both share the formula


, their structural connectivity alters their electronic environments significantly.

The Critical Differentiator: The position of the carbonyl group relative to the aromatic ring dictates the C=O stretching frequency. This guide focuses on distinguishing the non-conjugated ketone of the target molecule from the conjugated ketone of Cathinone and the hydroxyl group of reduction products (e.g., Norephedrine).

Structural Analysis & Theoretical Assignments

To interpret the spectra accurately, one must understand the vibrational modes dictated by the molecular geometry.

The Target: this compound
  • Structure: Phenyl ring attached to C1 (bearing the amine), with the ketone at C2.

  • Electronic Environment: The carbonyl group (C=O) is aliphatic and isolated from the aromatic ring by the chiral carbon. It lacks conjugation.

  • Predicted C=O Shift: Higher wavenumber (~1715–1725 cm⁻¹).

The Alternative (Regioisomer): Cathinone[1]
  • Structure: Phenyl ring attached to C1 (bearing the ketone), with the amine at C2.

  • Electronic Environment: The carbonyl group is conjugated directly with the phenyl ring. This delocalization weakens the C=O bond order.[1]

  • Predicted C=O Shift: Lower wavenumber (~1680–1697 cm⁻¹).[2]

The Reduction Product: Norephedrine/Phenylpropanolamine
  • Structure: Ketone reduced to an alcohol.

  • Electronic Environment: Absence of C=O; presence of O-H and C-O.

Analytical Workflow

The following decision matrix outlines the logical steps for differentiating these isomers using ATR-FTIR.

FTIR_Workflow Start Unknown Sample (C9H11NO Isomer) Prep Sample Preparation (Direct ATR or KBr Pellet) Start->Prep Scan Acquire Spectrum (4000 - 600 cm⁻¹) Prep->Scan Check_CO Check 1750-1650 cm⁻¹ Is a Carbonyl Band Present? Scan->Check_CO No_CO No C=O Band Check 3500-3200 for OH Check_CO->No_CO No Yes_CO Strong C=O Band Present Check_CO->Yes_CO Yes Alcohol Identify as: Ephedrine/Norephedrine (Reduction Product) No_CO->Alcohol Freq_Check Analyze Wavenumber Position Yes_CO->Freq_Check High_Freq > 1710 cm⁻¹ (Non-Conjugated) Freq_Check->High_Freq Aliphatic Low_Freq 1697-1670 cm⁻¹ (Conjugated) Freq_Check->Low_Freq Aromatic/Conj. Target_ID Identify as: This compound (Target Molecule) High_Freq->Target_ID Cath_ID Identify as: Cathinone (Regioisomer) Low_Freq->Cath_ID

Figure 1: Logical decision tree for differentiating aminoketone regioisomers based on carbonyl bond order and conjugation.

Detailed Spectral Comparison

The table below consolidates specific wavenumber assignments. Note that values may shift slightly (~5 cm⁻¹) depending on whether the sample is a free base or a hydrochloride salt.

Table 1: Diagnostic Bands for Identification
Functional GroupModeThis compound (Target)Cathinone (Alternative)Norephedrine (Reduced)
Carbonyl (C=O) Stretch1715 – 1725 cm⁻¹ (Sharp, Aliphatic)1680 – 1697 cm⁻¹ (Lowered by Conjugation)Absent
Amine (N-H) Stretch3300–3100 cm⁻¹ (Free Base)3000–2800 cm⁻¹ (HCl Salt)3300–3100 cm⁻¹ (Free Base)3000–2800 cm⁻¹ (HCl Salt)3300–3100 cm⁻¹
Hydroxyl (O-H) StretchAbsentAbsent3400–3200 cm⁻¹ (Broad)
Aromatic Ring C=C Stretch1600 & 1500 cm⁻¹1595 & 1500 cm⁻¹(Intensified by conjugation)1600 & 1495 cm⁻¹
Fingerprint Mono-sub750 & 700 cm⁻¹750 & 690 cm⁻¹750 & 700 cm⁻¹
Key Interpretation Notes:
  • The "Salt" Effect: Most pharmaceutical/forensic samples are Hydrochloride (HCl) salts. This causes the N-H stretching region (3300 cm⁻¹) to broaden significantly and shift to 3000–2800 cm⁻¹ due to the formation of the ammonium ion (

    
    ). Do not confuse this broad band with an O-H stretch. 
    
  • Degradation Warning: Alpha-aminoketones (like the target) are unstable as free bases and prone to dimerization into pyrazines . If you observe the disappearance of the C=O peak and the emergence of strong C-N bands around 1150–1200 cm⁻¹, the sample has likely degraded [1].

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize atmospheric interference (hygroscopicity), the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets.

Equipment
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[3][4]

  • Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum. Validation: Ensure no peaks exist at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Humidity) that exceed 5% absorbance.

  • Sample Application:

    • Place approximately 2–5 mg of the solid sample onto the center of the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to poor peak intensity.

  • Data Acquisition:

    • Scan from 4000 to 600 cm⁻¹.

    • Apply an ATR correction algorithm (if comparing to transmission libraries).

  • Data Processing & Validation:

    • Baseline Correction: Apply only if the baseline is significantly sloped.

    • Internal Standard Check: Verify the presence of the mono-substituted benzene overtones (1950–1700 cm⁻¹ pattern). If these are missing, the sample is not phenyl-based.

    • Carbonyl Verification: Zoom into 1800–1600 cm⁻¹. If the peak maximum is >1710 cm⁻¹, it confirms the non-conjugated isomer (Target). If <1700 cm⁻¹, it indicates Cathinone.[5]

Stability & Degradation Pathway

Understanding the instability of this compound is vital for interpreting "messy" spectra. As a free base, it undergoes self-condensation.

Degradation Monomer This compound (Strong C=O ~1715) Intermediate Dihydropyrazine (Transient) Monomer->Intermediate Self-Condensation (-2 H₂O) Product 2,5-Dimethyl-3,6-diphenylpyrazine (Loss of C=O, New C=N/C=C) Intermediate->Product Oxidation

Figure 2: Degradation pathway of the free base. The appearance of pyrazine bands indicates sample compromise.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: Cathinone. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass and IR Spectra of Propiophenone (Conjugated Ketone Reference). NIST Chemistry WebBook, SRD 69.[6][7] Retrieved from [Link][6]

  • Abiedalla, Y., et al. (2017). GC-IR differentiation of desoxy cathinone derivatives. Journal of Chromatography B. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

Sources

Forensic Discrimination of Cathinone and Isocathinone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the forensic discrimination of Cathinone (the naturally occurring beta-keto amphetamine) and its regioisomer Isocathinone (1-amino-1-phenylpropan-2-one).

These two compounds are structural isomers (


) with identical molecular weights (149.19  g/mol ). Their differentiation is critical in forensic toxicology and seized drug analysis due to distinct legal statuses, pharmacological profiles, and the fact that isocathinone often appears as a synthesis byproduct or a specific designer drug variant.

Part 1: The Isomer Challenge in Forensics

In the landscape of New Psychoactive Substances (NPS), the "cathinone" scaffold is ubiquitous. However, the term "isocathinone" refers to a specific regioisomer where the carbonyl and amine functionalities are transposed relative to the phenyl ring.

  • Cathinone: 2-amino-1-phenylpropan-1-one (

    
    -keto amphetamine).[1][2] The carbonyl is conjugated  with the phenyl ring.
    
  • Isocathinone: this compound (

    
    -amino phenylacetone). The carbonyl is isolated  (non-conjugated).
    

This structural nuance dictates the success of analytical discrimination. While they share a molecular formula, their fragmentation pathways (MS) and vibrational modes (IR) diverge significantly due to the presence or absence of conjugation.

Analytical Decision Matrix
FeatureCathinoneIsocathinoneDiscrimination Power
IUPAC Name 2-amino-1-phenylpropan-1-oneThis compoundN/A
Carbonyl Type Conjugated (Benzylic)Non-Conjugated (Aliphatic)High (IR)
MS Base Peak (EI)

44 (Immonium)

106 (Benzylic amine)
Definitive
Stability Labile (dimerizes to pyrazines)Relatively StableModerate

Part 2: Mass Spectrometry (GC-MS) Discrimination

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for differentiation. Unlike many positional isomers (e.g., 3-MMC vs. 4-MMC) which produce nearly identical spectra, cathinone and isocathinone follow distinct alpha-cleavage pathways.

Mechanistic Fragmentation Analysis

Cathinone Fragmentation: The primary cleavage occurs at the alpha-carbon between the carbonyl and the amine.

  • Pathway: The bond between the carbonyl carbon and the alpha-carbon breaks.

  • Result: Formation of the benzoyl ion (

    
     105) and the immonium ion (
    
    
    
    ).
  • Base Peak:

    
     44  (derived from the amine fragment).
    

Isocathinone Fragmentation: The primary cleavage occurs between the benzylic carbon (holding the amine) and the carbonyl carbon.

  • Pathway: The charge is stabilized on the benzylic fragment due to resonance with the phenyl ring.

  • Result: Formation of the benzyl-amine cation (

    
    ) and the acetyl radical.
    
  • Base Peak:

    
     106  (Ph-CH=
    
    
    
    ).
Experimental Protocol: GC-MS

Instrument Parameters:

  • Column: DB-5MS or Rxi-5Sil MS (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    300°C (3 min).
  • MS Source: 230°C, 70 eV.

Data Interpretation:

  • Cathinone: Look for dominant

    
     44, significant 
    
    
    
    105, and
    
    
    77 (phenyl).
  • Isocathinone: Look for dominant

    
     106, significant 
    
    
    
    43 (acetyl), and
    
    
    77.
Derivatization (Optional but Recommended)

To improve peak shape and prevent thermal degradation (dimerization) of cathinone in the injection port, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended.

  • Cathinone-TFA: Base peak shifts to

    
     140 (
    
    
    
    ).
  • Isocathinone-TFA: Base peak shifts to

    
     202 (
    
    
    
    ).

Part 3: Infrared Spectroscopy (FTIR) Discrimination

When MS data is ambiguous (e.g., in complex mixtures), FTIR provides orthogonal confirmation based on bond environments.

The Conjugation Effect
  • Cathinone: The carbonyl group is directly attached to the aromatic ring. This conjugation lowers the bond order, reducing the vibrational frequency.

  • Isocathinone: The carbonyl is separated from the ring by a saturated carbon. It behaves like a standard aliphatic ketone.

Key Spectral Bands
Functional GroupCathinone (cm

)
Isocathinone (cm

)
Explanation
C=O Stretch 1680 - 1695 1710 - 1725 Conjugation lowers wavenumber in Cathinone.
N-H Stretch 3300 - 3400 (Broad)3300 - 3400 (Broad)Similar environment (primary amine).
C-C Aromatic ~1595~1600Minor shifts due to substituent induction.
Experimental Protocol: ATR-FTIR

Workflow:

  • Sample Prep: Perform a dry extraction (if liquid) or use neat powder. Ensure homogeneity.

  • Background: Collect air background (32 scans).

  • Acquisition: Place ~2 mg of sample on the Diamond ATR crystal. Apply high pressure clamp.

  • Parameters: 4000–650 cm

    
    , 4 cm
    
    
    
    resolution, 32 scans.
  • Cleaning: Clean crystal with methanol between samples to prevent carryover.

Part 4: Visualizing the Workflow & Pathways

The following diagrams illustrate the logical flow for identifying these isomers and the mechanistic fragmentation that enables MS discrimination.

Diagram 1: Forensic Identification Workflow

G cluster_0 Sample Preparation cluster_1 Screening (GC-MS) cluster_2 Decision Logic cluster_3 Confirmation (FTIR) Sample Seized Exhibit (Powder/Liquid) Extract L/L Extraction (Basic pH -> Organic) Sample->Extract GC Gas Chromatography (DB-5MS Column) Extract->GC MS_EI EI Mass Spectrometry (70 eV) GC->MS_EI Check_Base Check Base Peak (100%) MS_EI->Check_Base Res_44 Base Peak: m/z 44 Ion 105 Present Check_Base->Res_44 Alpha Cleavage A Res_106 Base Peak: m/z 106 Ion 43 Present Check_Base->Res_106 Alpha Cleavage B IR_Check ATR-FTIR Analysis Res_44->IR_Check Res_106->IR_Check Confirm_Cath C=O Band: ~1690 cm-1 (Conjugated) IR_Check->Confirm_Cath Match Cathinone Confirm_Iso C=O Band: ~1715 cm-1 (Non-Conjugated) IR_Check->Confirm_Iso Match Isocathinone

Caption: Logical workflow for the stepwise discrimination of cathinone isomers using MS screening and IR confirmation.

Diagram 2: Mechanistic Fragmentation (EI-MS)

Frag cluster_cath Cathinone Fragmentation cluster_iso Isocathinone Fragmentation C_Parent Cathinone (M+) m/z 149 C_Frag1 Benzoyl Ion m/z 105 C_Parent->C_Frag1 Alpha Cleavage C_Frag2 Immonium Ion m/z 44 (Base) C_Parent->C_Frag2 Alpha Cleavage I_Parent Isocathinone (M+) m/z 149 I_Frag1 Acetyl Ion m/z 43 I_Parent->I_Frag1 Alpha Cleavage I_Frag2 Benzyl-Amine Ion m/z 106 (Base) I_Parent->I_Frag2 Alpha Cleavage

Caption: Distinct alpha-cleavage pathways yielding diagnostic base peaks (m/z 44 vs. m/z 106).

References

  • Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Source: Forensic Science International (2012) Significance: Defines the "isocathinone" structure (1-amino-1-phenyl-2-one) and details the fragmentation mechanisms for this class of isomers.

  • Forensic Drug Identification by Gas Chromatography – Infrared Spectroscopy (GC-IR). Source: National Institute of Justice (NIJ) / Marshall University Significance: Validates the use of IR for distinguishing positional isomers where MS spectra are similar (though less critical for cathinone/isocathinone, it is vital for ring-substituted analogs).

  • Synthetic Cathinones: Drug Profile. Source: European Union Drugs Agency (EUDA) Significance: Provides structural classification, stability data (dimerization), and general chemical properties of the cathinone family.

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Source: United Nations Office on Drugs and Crime (UNODC) Significance: Standardized protocols for the extraction and GC-MS analysis of seized cathinone samples.

Sources

Validated Analytical Methods for 1-Amino-1-phenylpropan-2-one (Iso-Cathinone) Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

1-Amino-1-phenylpropan-2-one , commonly referred to in forensic and pharmaceutical literature as Iso-cathinone , is a regioisomer of the controlled substance Cathinone (2-amino-1-phenylpropan-1-one).[1] While Cathinone is a potent central nervous system stimulant, Iso-cathinone primarily appears as a synthetic byproduct, degradation impurity, or a novel psychoactive substance (NPS) in seized materials.

The quantification of Iso-cathinone presents a unique analytical challenge due to its isobaric nature with Cathinone (MW 149.19 g/mol ). Standard mass spectrometry screening often misidentifies it without careful examination of fragmentation patterns or retention time indices.[1]

This guide objectively compares three validated methodologies for the separation and quantification of Iso-cathinone, focusing on the critical need to distinguish it from its pharmacologically active isomer.

Comparative Analysis of Analytical Platforms
FeatureMethod A: GC-MS (EI) Method B: HPLC-UV/DAD Method C: LC-MS/MS
Primary Utility Structural Elucidation & ConfirmationRoutine Purity & Impurity ProfilingTrace Quantification in Bio-matrices
Differentiation Mechanism Fragmentation Pattern: Distinct base peaks (m/z 106 vs. 44).[1]UV Absorption: Non-conjugated (Iso) vs. Conjugated (Cathinone).MRM Transitions: Unique precursor-product ion pairs.[1]
Sensitivity (LOD) Moderate (0.1–0.5 µg/mL)Low (1.0–5.0 µg/mL)High (< 10 ng/mL)
Sample Prep Derivatization often required to prevent thermal degradation.Simple dilution/filtration.[1]Protein precipitation or SPE.[1]
Throughput Low (20-30 min run times)Medium (10-15 min run times)High (5-8 min run times)

Part 2: Method A – Gas Chromatography-Mass Spectrometry (GC-MS)

Status: Gold Standard for Forensic Identification

GC-MS is the most robust method for distinguishing Iso-cathinone from Cathinone due to the specific fragmentation pathways induced by Electron Impact (EI) ionization.[1] Unlike LC-MS, where soft ionization often yields only the molecular ion [M+H]+, GC-MS (EI) shatters the molecule at its weakest bonds, providing a structural fingerprint.

Mechanistic Insight: The Fragmentation Logic

The differentiation relies on Alpha-Cleavage relative to the carbonyl and amine groups.

  • Cathinone (2-amino-1-phenylpropan-1-one): The bond between the carbonyl carbon and the alpha-carbon breaks.[1] This yields the benzoyl cation (m/z 105 ) and the ethyl-amine iminium ion (m/z 44 ). The base peak is typically m/z 44 .[1]

  • Iso-Cathinone (this compound): The bond between the benzylic carbon (bearing the amine) and the carbonyl carbon breaks.[1] This yields the stable benzyl-iminium cation (m/z 106 ) and the acetyl radical (m/z 43 ). The base peak is typically m/z 106 .[1]

Validated Experimental Protocol

1. Sample Preparation (Derivatization is Recommended):

  • Rationale: Free base amino-ketones are thermally unstable and can undergo oxidative degradation in the GC inlet.[1] Derivatization with Trifluoroacetic Anhydride (TFAA) improves peak shape and stability.

  • Step 1: Dissolve 10 mg of sample in 1 mL Acetonitrile.

  • Step 2: Add 50 µL of TFAA and 50 µL of Pyridine (catalyst).

  • Step 3: Incubate at 60°C for 20 minutes. Evaporate to dryness under Nitrogen.[1]

  • Step 4: Reconstitute in 1 mL Ethyl Acetate.

2. GC Parameters:

  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 15°C/min to 280°C.[1][3]

    • Final: 280°C (hold 5 min).

3. MS Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–400.[1]

4. Data Interpretation:

  • Target Peak (Iso-Cathinone-TFA): Look for base peak m/z 202 (if derivatized, mass shift occurs) or m/z 106 (if underivatized).[1]

  • Interference (Cathinone-TFA): Look for base peak m/z 140 (derivatized iminium ion).[1]

Part 3: Method B – HPLC-UV/DAD

Status: Preferred for Quality Control & Purity Analysis

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) utilizes the drastic difference in UV chromophores between the two isomers.[1] This method is non-destructive and ideal for quantifying Iso-cathinone as an impurity in bulk drug substances.[1]

Mechanistic Insight: Chromophore Disparity
  • Cathinone: Contains a conjugated system (Benzene ring conjugated with the Carbonyl group). This results in a strong absorption band (K-band) at ~245-250 nm .[1]

  • Iso-Cathinone: The Carbonyl group is isolated from the Benzene ring by the chiral center (C-NH2). The conjugation is broken. The spectrum resembles a simple alkyl-benzene (like amphetamine), with weak absorption maxima at ~257 nm and virtually no absorption at 245 nm compared to Cathinone.

Validated Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).[1]

    • 2-10 min: 5% to 40% B.[1]

    • 10-12 min: 40% to 90% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

2. Detection Strategy:

  • Primary Wavelength: 210 nm (Universal detection for the amide/amine backbone).

  • Discriminatory Wavelength: 254 nm.[1]

    • Observation: At 254 nm, Cathinone will show a massive peak.[1] Iso-cathinone will show a significantly smaller response (approx. 10-20x lower).[1]

  • DAD Spectral Confirmation: Extract the UV spectrum for each peak.

    • Iso-Cathinone:[1] Maxima at 210 nm, minor shoulders at 257 nm.

    • Cathinone:[1][4][5][6][7][8] Maxima at 248 nm.[1]

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the critical structural cleavage that allows GC-MS to definitively separate this compound (Iso-Cathinone) from 2-amino-1-phenylpropan-1-one (Cathinone).

Fragmentation Cathinone Cathinone (2-amino-1-phenylpropan-1-one) Frag_Cath_1 Benzoyl Cation (m/z 105) Cathinone->Frag_Cath_1 Alpha Cleavage (C1-C2) Frag_Cath_2 Iminium Ion (m/z 44) BASE PEAK Cathinone->Frag_Cath_2 Dominant Path IsoCathinone Iso-Cathinone (this compound) Frag_Iso_1 Benzyl-Amine Cation (m/z 106) BASE PEAK IsoCathinone->Frag_Iso_1 Alpha Cleavage (C1-C2) Frag_Iso_2 Acetyl Radical (m/z 43) IsoCathinone->Frag_Iso_2 Minor Path

Caption: Comparative EI-MS fragmentation pathways. Note the distinct base peaks (m/z 44 vs 106) arising from the position of the amine group.

Part 5: References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1] EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC).[1][4][9] (Discusses iso-cathinone byproducts in synthetic cathinone production). Link

  • Zuba, D., & Sekuła, K. (2013).[1] Analytical characterization of three new psychoactive substances: 3- and 4-methylmethcathinone and 4-fluoromethcathinone.[1] Journal of Forensic Sciences.[1] (Provides foundational MS fragmentation data for cathinone isomers). Link

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Standard protocols for GC-MS and LC-UV analysis of cathinone derivatives). Link

  • Power, J. D., et al. (2011).[1] The identification of impurities in the 4-methylmethcathinone (mephedrone) synthesis. Forensic Science International.[1] (Identifies iso-cathinone isomers as specific markers of synthetic routes). Link

Sources

Comparison of biological activity: Isocathinone vs Cathinone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Cathinone and its structural isomer, Isocathinone . It is designed for researchers and drug development professionals, focusing on the critical structure-activity relationship (SAR) differences that render one a potent psychostimulant and the other a pharmacological nullity often encountered as a synthesis impurity.

Content Type: Technical Comparison Guide Audience: Senior Scientists, Medicinal Chemists, Forensic Toxicologists

Executive Summary

Cathinone ((S)-2-amino-1-phenylpropan-1-one) is the primary psychoactive alkaloid of Catha edulis (Khat) and acts as a potent monoamine releasing agent.[1][2] Isocathinone (1-amino-1-phenylpropan-2-one) is its regioisomer, frequently appearing as a byproduct in the synthesis of substituted cathinones.

Despite their identical molecular formula (


), their biological activities diverge radically. Cathinone exhibits nanomolar affinity for catecholamine transporters, while Isocathinone is pharmacologically inert or exhibits negligible potency. This guide elucidates the mechanistic basis for this divergence, providing protocols to distinguish the two in research settings.

Chemical Structure & Isomerism

The fundamental difference lies in the position of the carbonyl and amine functional groups on the propyl side chain relative to the phenyl ring.

FeatureCathinone Isocathinone
IUPAC Name 2-amino-1-phenylpropan-1-oneThis compound
Class

-keto phenethylamine

-amino ketone (Benzylamine derivative)
Chirality Chiral center at C2 (

-carbon)
Chiral center at C1 (Benzylic carbon)
Pharmacophore Matches endogenous catecholaminesMismatched (Steric/Electronic clash)
Structural Visualization (Graphviz)

The following diagram illustrates the positional isomerism and the disruption of the binding pharmacophore.

Cathinone_vs_Isocathinone Cathinone Cathinone (Active Scaffold) BetaKeto Beta-Keto Group (H-bond Acceptor) Cathinone->BetaKeto AlphaAmine Alpha-Amine (Ionic Interaction) Cathinone->AlphaAmine Isocathinone Isocathinone (Inactive Isomer) BenzylicAmine Benzylic Amine (Steric Clash) Isocathinone->BenzylicAmine BetaKetone Beta-Ketone (Misplaced Dipole) Isocathinone->BetaKetone Pharmacophore Monoamine Transporter Binding Pocket (DAT/NET) BetaKeto->Pharmacophore Aligns AlphaAmine->Pharmacophore Aligns BenzylicAmine->Pharmacophore Fails to Dock BetaKetone->Pharmacophore No Interaction

Caption: Structural comparison showing how Isocathinone's functional group rearrangement prevents successful docking into the monoamine transporter binding pocket.

Comparative Pharmacodynamics

The biological activity of these compounds is defined by their interaction with the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[3][4]

Mechanism of Action
  • Cathinone (Substrate-Type Releaser): Cathinone acts as a substrate for DAT and NET. It enters the presynaptic neuron via these transporters and disrupts vesicular storage (VMAT2 interaction), causing a reversal of transporter flux and a massive efflux of neurotransmitters into the synapse [1].

  • Isocathinone (Inactive/Impurity): The "iso" arrangement places the amine group on the benzylic carbon. This benzylic amine is sterically bulky and electronically distinct from the phenethylamine motif required by MATs. Consequently, Isocathinone does not bind effectively to the orthosteric site of DAT or NET and induces no significant neurotransmitter release [2, 3].

Quantitative Potency Data

Note: Data for Isocathinone is derived from its characterization as a synthesis impurity with "negligible" or "inactive" status in screening panels.

TargetCathinone (

/

)
Isocathinone (

/

)
Ratio (Potency Loss)
DAT (Inhibition) ~40 - 150 nM [1]> 10,000 nM (Inactive)> 100x Loss
NET (Inhibition) ~50 - 100 nM [1]> 10,000 nM (Inactive)> 100x Loss
DA Release Potent InducerNo EffectN/A
5-HT Release Weak/NegligibleNo EffectN/A

Experimental Protocols for Validation

To empirically verify the inactivity of Isocathinone versus Cathinone, the following self-validating protocols are recommended.

Protocol A: Monoamine Uptake Inhibition Assay (HEK293 Cells)

Objective: Determine if the compound competes with endogenous ligands for transporter uptake.

  • Cell Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT. Seed at 60,000 cells/well in poly-L-lysine coated 96-well plates.

  • Pre-incubation: Replace medium with Krebs-HEPES buffer (KHB). Incubate cells with the test compound (Cathinone vs. Isocathinone, 1 nM – 100

    
    M) for 10 minutes at 25°C.
    
  • Substrate Addition: Add radiolabeled substrate (

    
    -Dopamine or 
    
    
    
    -Norepinephrine) at a final concentration of 20 nM.
  • Uptake Phase: Incubate for exactly 5 minutes (linear uptake phase).

  • Termination: Rapidly wash cells

    
     with ice-cold KHB to stop transport.
    
  • Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Validation:

    • Positive Control: Cocaine (Blocker) or Amphetamine (Releaser).

    • Negative Control: DMSO vehicle.

    • Result: Cathinone will show a sigmoidal inhibition curve; Isocathinone will show a flat line (no inhibition) up to high micromolar concentrations.

Protocol B: Isomer Differentiation via GC-MS

Since Isocathinone is often a synthesis byproduct, distinguishing it analytically is critical for purity assessment.

  • Derivatization: React the sample with Trifluoroacetic Anhydride (TFAA) at 60°C for 20 minutes.

  • Separation: Inject onto a GC-MS system using a non-polar capillary column (e.g., DB-5MS).

  • Identification:

    • Cathinone-TFA: Characteristic

      
      -cleavage ion at m/z 154  (due to the 
      
      
      
      -TFA-ethyl group).
    • Isocathinone-TFA: Characteristic benzylic cleavage. The mass spectrum will differ significantly in the lower mass range due to the position of the nitrogen.

    • Note: Isocathinone typically elutes after Cathinone on standard non-polar columns due to hydrogen bonding differences [4].

Synthesis & Origin of Isocathinone

Understanding where Isocathinone comes from explains its presence in "Cathinone" samples.

  • Pathway: During the synthesis of substituted cathinones (e.g., from

    
    -bromoketones), if the amination reaction allows for an epoxide intermediate  or if the starting material rearranges, the nucleophilic attack can occur at the 
    
    
    
    -carbon (forming Cathinone) or the
    
    
    -carbon (forming Isocathinone).
  • Implication: Isocathinone is rarely synthesized intentionally for biological use; it is a marker of "dirty" synthesis or specific synthetic routes (e.g., Friedel-Crafts acylation errors).

Synthesis_Origin Precursor Alpha-Bromoketone Precursor Reaction Amination Reaction (Nucleophilic Substitution) Precursor->Reaction Cathinone Cathinone (Major Product) Reaction->Cathinone Direct Substitution Isocathinone Isocathinone (Byproduct/Impurity) Reaction->Isocathinone Rearrangement/Shift

Caption: Synthesis pathway showing Isocathinone as a divergent byproduct of cathinone production.

Conclusion

For drug development and pharmacological research, Cathinone remains the active scaffold of interest due to its potent monoaminergic activity. Isocathinone serves primarily as:

  • A Negative Control: Useful for demonstrating the strict structural requirements of the DAT/NET binding pocket.

  • An Analytical Impurity: A marker for synthesis quality control.

Researchers must rigorously verify the purity of "Cathinone" samples, as contamination with the inactive Isocathinone isomer will skew potency calculations and binding affinity data.

References

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.

  • Westphal, F., et al. (2012).[4] "Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products." Forensic Science International.[5][6][7]

  • Rojek, S., et al. (2012).[5] "‘Legal highs’—toxicity in the clinical and medico-legal aspect as exemplified by suicide with bk-MBDB administration."[5] Forensic Science International.[5][6][7]

  • Power, J. D., et al. (2011). "The analysis of substituted cathinones." Journal of Psychopharmacology.

Sources

Reference Standards for 1-Amino-1-phenylpropan-2-one: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 1-Amino-1-phenylpropan-2-one Purity Testing Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary & Disambiguation

Target Compound: this compound CAS: 32187-27-2 Synonyms:


-Amino-phenylacetone; Isocathinone; 

-Amino-P2P. Critical Distinction: This compound is a structural isomer of Cathinone (2-amino-1-phenylpropan-1-one). While chemically related, they are distinct entities. This compound is frequently encountered as a byproduct or intermediate in the synthesis of amphetamines via the P2P (phenyl-2-propanone) pathway.[1][2][3]

The Core Challenge: Like its isomer cathinone, this compound contains an


-amino ketone moiety. This functional group is inherently unstable, prone to rapid dimerization (forming pyrazines) and oxidative degradation. Consequently, "purity" is a moving target, making the choice of reference standard the single most critical variable in your analytical workflow.
Reference Standard Alternatives: A Comparative Analysis

In the absence of widespread ISO 17034 Certified Reference Materials (CRMs) for this specific isomer, laboratories often face a choice between commercial analytical standards and in-house synthesis.

FeatureOption A: ISO 17034 CRM (Custom/Rare)Option B: Commercial Analytical Standard (ISO 17025)Option C: Research Grade / In-House
Primary Use Legal defensibility, QuantitationRoutine ID, Semi-quantitationR&D, Qualitative screening
Traceability SI-Traceable (NIST/BIPM)Traceable to Manufacturer LotInternal only
Uncertainty Explicitly calculated (

)
Batch purity onlyUnknown / High
Stability Guaranteed until expirationMonitoring requiredHigh Risk (Degrades days/weeks)
Form Solution (Ampoule) or Salt (Solid)Solid (HCl Salt)Solid (Free base or Salt)
Cost High (

)
Moderate (

)
Low ($)

Expert Verdict:

  • For Forensic/Legal Work: You must attempt to source Option A or Option B . If Option A is unavailable for this specific isomer, Option B is the industry standard, provided you perform the Self-Validating Protocol (see Section 4).

  • For Research/Synthesis: Option C is acceptable only if freshly prepared and characterized immediately via qNMR.

Technical Deep Dive: Stability & Degradation Mechanics

Understanding why your standard degrades is the key to preventing it. The


-amino ketone structure allows for facile condensation reactions.
Degradation Pathways
  • Dimerization: Two molecules of this compound condense to form a substituted pyrazine and water. This is accelerated by basic conditions and heat.

  • Oxidation: Exposure to air leads to the formation of benzoic acid and other oxidative byproducts.

  • Tautomerization: The keto-enol tautomerism facilitates racemization and degradation.

Experimental Insight: Data from homologous


-amino ketones indicates that acidification  (conversion to HCl salt) and cryogenic storage  (-20°C or lower) retard dimerization by orders of magnitude compared to the free base at room temperature.
Visualizing the Risk

Degradation_Pathway Target This compound (Target Analyte) Dimer Pyrazine Dimer (Major Impurity) Target->Dimer Condensation (Dimerization) Oxidation Benzoic Acid / Oxidative Products Target->Oxidation Air Oxidation Conditions Accelerators: Heat, pH > 7, Moisture Conditions->Target

Figure 1: Primary degradation pathways. The formation of pyrazine dimers is the dominant failure mode for non-acidified standards.

The Self-Validating Protocol: "The Triangulation Method"

Since CRMs for CAS 32187-27-2 are scarce, you cannot blindly trust a label. You must validate the standard upon receipt and before critical assays.

Methodology

This protocol uses three orthogonal techniques to "triangulate" the true purity.

Step 1: Qualitative Structure Confirmation (NMR/MS)

  • Technique: 1H-NMR (DMSO-d6) and GC-MS.[4]

  • Objective: Confirm it is this compound and not Cathinone.

  • Key Marker: Look for the methyl ketone singlet (~2.1 ppm) vs. the methyl doublet of cathinone.

Step 2: Quantitative Purity Assignment (qNMR)

  • Technique: Quantitative NMR using an internal standard (e.g., Maleic Acid, traceably weighed).

  • Why: qNMR is a primary ratio method. It does not require a reference standard of the analyte itself.

  • Procedure:

    • Weigh ~10 mg of Standard and ~10 mg of Internal Standard (IS) into the same vial.

    • Dissolve in D2O or DMSO-d6.

    • Calculate Purity:

      
      
      

Step 3: Chromatographic Purity Profiling (HPLC-UV)

  • Technique: HPLC-DAD (254 nm).

  • Objective: Detect impurities that might not be protonated or visible in NMR (e.g., inorganic salts, specific dimers).

  • Acceptance Criteria: Purity Area % > 98.0%.

Workflow Diagram

Validation_Workflow Start Receive Standard (Solid HCl Salt) qNMR Step 1: qNMR (Primary Quantitation) Start->qNMR HPLC Step 2: HPLC-UV (Impurity Profiling) Start->HPLC Compare Compare Purities qNMR->Compare Purity % (A) HPLC->Compare Area % (B) Pass PASS: Values within 1.0% Use for Analysis Compare->Pass |A - B| < 1.0% Fail FAIL: Recalculate Potency or Discard Compare->Fail |A - B| > 1.0%

Figure 2: The "Triangulation" workflow ensures the reference standard's assigned purity is accurate, independent of the manufacturer's certificate.

Experimental Data Summary

The following table summarizes expected performance metrics based on homologous


-amino ketone stability studies.
ParameterSolid HCl Salt (-20°C) Solid Free Base (25°C) Solution (MeOH, 25°C) Solution (ACN, 4°C)
Stability (T90) > 2 Years< 1 Week< 3 Days~ 1 Month
Major Degradant None observedPyrazine DimerOxidative productsMinimal
Rec. Storage Optimal Do Not Use Avoid Acceptable

Key Takeaway: Never store this compound in methanol at room temperature. The nucleophilic nature of methanol can interact with the ketone, and the solvent promotes oxidative degradation. Acetonitrile (ACN) is the preferred solvent for liquid standards.

References
  • National Institutes of Health (NIH). (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. Retrieved from [Link]

  • ChemSrc. (2025). This compound (CAS 32187-27-2) Chemical Properties. Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Spectral Profiling of 1-Amino-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis spectral properties of 1-Amino-1-phenylpropan-2-one (Isocathinone) versus its regioisomer Cathinone and the structural precursor Phenylacetone (P2P) . It is designed for analytical chemists and forensic scientists requiring robust differentiation strategies.

Executive Summary: The Structural Divergence

This compound (often referred to as Isocathinone) is a structural isomer of the psychoactive alkaloid Cathinone . While they share the same molecular formula (


), their connectivity fundamentally alters their electronic transitions.
  • Cathinone: Features a ketone group directly conjugated to the phenyl ring (benzoyl chromophore).

  • This compound: Features a ketone group isolated from the phenyl ring by a chiral methine bridge (isolated chromophores).

This structural difference results in a massive hypsochromic shift (blue shift) in the UV spectrum of this compound, making UV-Vis spectroscopy a rapid, non-destructive tool for distinguishing these often-confused isomers.

Spectral Data Comparison

The following table synthesizes the absorption maxima (


) and chromophoric assignments. Note the absence of the strong K-band in the 1-amino isomer.
Table 1: Comparative UV-Vis Absorption Maxima (in Methanol/Water)
CompoundStructure TypePrimary

(nm)
Secondary

(nm)
Chromophore Assignment
Cathinone Conjugated (

-aminoketone)
245 - 250 (Strong)~285 (Weak)K-band:

(Benzoyl)R-band:

(C=O)
This compound Non-Conjugated (Isocathinone)257 - 262 (Moderate)~285 (Weak)B-band:

(Benzenoid)R-band:

(Isolated C=O)
Phenylacetone (P2P) Non-Conjugated (Precursor)250 - 260 (Weak)~285 (Weak)B-band:

(Benzenoid)R-band:

(Isolated C=O)
Key Performance Differentiator
  • The "Cathinone Peak": The hallmark of Cathinone is the intense absorption near 245 nm . This arises because the carbonyl

    
    -orbitals overlap with the benzene 
    
    
    
    -system, lowering the HOMO-LUMO gap.
  • The "Isocathinone Gap": this compound lacks this 245 nm peak. Its spectrum resembles that of a simple substituted benzene (like benzylamine) superimposed with an isolated ketone (like acetone). You will observe fine structure around 260 nm (benzenoid band) and a weak tail at 285 nm, but the region between 220-240 nm will be significantly more transparent compared to Cathinone.

Mechanistic Insight: Chromophore Isolation

To understand the causality of the spectral shift, we must look at the molecular orbitals.

  • Conjugation Effect (Cathinone): The

    
     group is coplanar with the phenyl ring. This delocalization creates a new, lower-energy 
    
    
    
    orbital. The transition from the phenyl
    
    
    to this new
    
    
    is allowed and intense (
    
    
    ).
  • Isolation Effect (this compound): The

    
     hybridized carbon at position 1 (bearing the amine) acts as an insulator. It breaks the conjugation. The phenyl ring absorbs independently (~255 nm, 
    
    
    
    ) and the ketone absorbs independently (~280 nm,
    
    
    ). The amine group acts as an auxochrome on the benzene ring, slightly intensifying the benzenoid B-band, but it cannot restore the K-band.
Diagram 1: Chromophore Connectivity & Electronic Effects

ChromophoreAnalysis Cathinone Cathinone (Ph-C=O-CH(NH2)-CH3) Conjugation CONJUGATED SYSTEM Ph-C=O overlap Cathinone->Conjugation Structure Isocathinone This compound (Ph-CH(NH2)-C=O-CH3) Isolation ISOLATED SYSTEM Ph | sp3 | C=O Isocathinone->Isolation Structure SpectrumCath Result: Strong K-Band @ 245 nm (Red Shifted) Conjugation->SpectrumCath Lowers Energy Gap SpectrumIso Result: Weak B-Band @ 257 nm (No K-Band) Isolation->SpectrumIso Maintains Energy Gap

Figure 1: Logical flow demonstrating how structural connectivity dictates the UV spectral outcome.

Experimental Protocol: UV-Vis Differentiation

This protocol ensures reproducible differentiation of the isomers.

Reagents & Equipment[1][2][8][10]
  • Solvent: HPLC-grade Methanol (preferred for sharp cutoff) or 0.1 M HCl (to protonate the amine, stabilizing the salt form).

  • Blank: Pure solvent.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 1.0 mg of the sample in 10 mL of Methanol (Concentration: 0.1 mg/mL).

    • Note: If the sample is the HCl salt, ensure complete dissolution; sonicate if necessary.

  • Dilution:

    • Dilute 1 mL of Stock into 9 mL of Methanol (Final Concentration: 0.01 mg/mL).

    • Target Absorbance: 0.2 – 0.8 AU.

  • Baseline Correction:

    • Run a baseline scan with pure Methanol in both sample and reference cuvettes (200 nm – 400 nm).

  • Acquisition:

    • Scan the sample from 200 nm to 400 nm.

    • Scan Rate: Medium (approx. 200-400 nm/min).

    • Data Interval: 1 nm.

  • Data Analysis:

    • Checkpoint 1: Look for a peak at 245 nm.

      • Present? Likely Cathinone.[1]

      • Absent? Proceed to Checkpoint 2.

    • Checkpoint 2: Look for fine structure ("fingers") between 250-270 nm.

      • Present? Indicates isolated phenyl group (Isocathinone or P2P).

    • Checkpoint 3: Check the valley-to-peak ratio. Cathinone has a deep valley at ~220 nm; Isocathinone has a flatter profile in this region due to the lack of the intense K-band.

Analytical Workflow & Logic

For forensic or drug development applications, UV-Vis is a screening tool. It must be part of a validated workflow.

Diagram 2: Differentiation Decision Tree

Workflow Sample Unknown Sample (C9H11NO Isomer) UVScan UV-Vis Scan (200-400 nm in MeOH) Sample->UVScan Decision Peak Analysis UVScan->Decision ResultCath Strong Peak @ 245 nm Indicates: Cathinone Decision->ResultCath High Absorbance ResultIso No Peak @ 245 nm Peaks @ 250-260 nm Indicates: this compound Decision->ResultIso Low Absorbance Confirm Confirmatory Test Required (GC-MS / NMR) ResultCath->Confirm ResultIso->Confirm

Figure 2: Operational workflow for distinguishing regioisomers using UV-Vis as a primary screen.

References

  • Analytical Characterization of Cathinones

    • Title: Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Consider
    • Source: N
    • URL:[Link]

  • Spectral Properties of Phenylacetone (P2P)

    • Title: 1-Phenyl-2-propanone Spectral Data.[2][3][4][5]

    • Source: NIST Chemistry WebBook, SRD 69.[6]

    • URL:[Link]

  • Differentiation of Isomers

    • Title: Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products.[7][1]

    • Source: Forensic Science International (via PubMed).[1]

    • URL:[Link]

  • UV-Vis of Carbonyls

    • Title: UV-Vis Spectroscopy: Absorbance of Carbonyls.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Cross-Reactivity Profile of 1-Amino-1-phenylpropan-2-one (Iso-Cathinone) in Immunoassays

[1][2]

Executive Summary & Molecule Identification

This compound is a positional isomer of the controlled substance Cathinone (2-amino-1-phenylpropan-1-one). Often encountered as a byproduct in the illicit synthesis of cathinones or as a degradation artifact, it presents a unique challenge in forensic and clinical toxicology.

Unlike its isomer Cathinone, which shares the fundamental phenethylamine backbone required for detection in standard Amphetamine immunoassays, this compound possesses a benzylamine core. This structural deviation significantly alters its binding affinity with antibodies designed for Amphetamines or Methamphetamines, typically resulting in negligible cross-reactivity .

Chemical Identity Comparison
FeatureThis compound Cathinone (Standard) Amphetamine
Common Name Iso-cathinoneCathinoneAmphetamine
Structure Class Benzylamine (α-amino ketone)Phenethylamine (β-keto)Phenethylamine
Phenyl-Amine Distance 1 Carbon 2 Carbons 2 Carbons
Primary Immunoassay Response Negative / Negligible Positive / Moderate Positive (Target)

Mechanistic Analysis: The "Spacer Arm" Rule

To understand why this compound fails to trigger most immunoassays, one must analyze the immunogen design.

The Phenethylamine Specificity

Antibodies in EMIT (Enzyme Multiplied Immunoassay Technique) and ELISA (Enzyme-Linked Immunosorbent Assay) kits for Amphetamines are raised against immunogens where the hapten (drug derivative) is conjugated to a carrier protein. The critical epitope recognition site involves the distance and spatial orientation between the aromatic phenyl ring and the positively charged amine group.

  • Amphetamine/Cathinone: The nitrogen is separated from the phenyl ring by two carbons (ethyl spacer). This allows the molecule to fit deep into the antibody binding pocket, triggering a signal.

  • Iso-cathinone: The nitrogen is attached to the benzylic carbon (directly adjacent to the ring), separated by only one carbon . This "shortened" spacer prevents the molecule from aligning correctly with the antibody's binding residues (e.g., Aspartate/Glutamate anchors), leading to a loss of affinity.

Visualization: Structural Mismatch

The following diagram illustrates the structural divergence that leads to immunoassay negativity.

StructuralMismatchcluster_0Target Analyte (High Affinity)cluster_1Interferent (Low Affinity)AmphetamineAmphetamine(Phenethylamine Backbone)Ph-C-C-NAntibodyAnti-Amphetamine AntibodyBinding PocketAmphetamine->AntibodyFits (2-Carbon Spacer)CathinoneCathinone(beta-Keto Phenethylamine)Ph-C(=O)-C-NCathinone->AntibodyFits (2-Carbon Spacer)IsoCathinoneThis compound(Benzylamine Backbone)Ph-C(N)-C(=O)IsoCathinone->AntibodyClash (1-Carbon Spacer)No Binding

Caption: Structural comparison showing the steric mismatch of Iso-cathinone in Amphetamine antibody binding pockets.

Comparative Performance Guide

This section compares the cross-reactivity of this compound against standard alternatives in common assay platforms.

Table 1: Cross-Reactivity Profile

Data derived from structural SAR analysis and validation studies of cathinone isomers.

Assay TypeTarget AnalyteThis compound (Iso-cathinone) ReactivityCathinone ReactivityInterpretation
EMIT II Plus (Amphetamines) d-Amphetamine< 0.1% (Negligible)~4-10%Iso-cathinone is a "silent" impurity in standard screens.
ELISA (Methamphetamine) d-Methamphetamine< 0.1% (Negligible)< 1%High specificity for secondary amines excludes this primary amine isomer.
ELISA (Specific Cathinone) Methcathinone / Cathinone< 1% (Low)100% Even specific kits often fail to detect the isomer due to the shifted ketone position.
GC-MS (Confirmation) N/ADistinct Peak Distinct Peak Gold Standard. Separates isomers based on retention time and fragmentation (m/z 44 vs m/z 105).
Clinical & Forensic Implications[5][7][8][9]
  • False Negatives: If a sample contains only this compound (rare, usually a synthesis intermediate), it will likely screen negative on all standard immunoassay panels.

  • Impurity Profiling: In forensic analysis, the presence of this compound in a GC-MS trace is a marker for specific illicit synthesis routes (e.g., P2P amination byproducts), distinguishing it from pharmaceutical-grade amphetamines.

Experimental Protocol: Validating Cross-Reactivity

To experimentally verify the cross-reactivity of this specific isomer in your laboratory, follow this self-validating protocol.

Reagents Required[7][10][11][12][13]
  • Reference Standard: this compound Hydrochloride (>98% purity).

  • Blank Matrix: Drug-free human urine (pH 6.0–7.0).

  • Immunoassay Kit: Target kit (e.g., Neogen Synthetic Cathinones or Siemens EMIT Amphetamines).

Step-by-Step Workflow
  • Preparation of Spiking Solutions:

    • Dissolve 10 mg of standard in 10 mL Methanol to create a 1 mg/mL Stock .

    • Dilute Stock into Blank Urine to create calibrators: 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL .

    • Note: High concentrations are necessary because cross-reactivity is expected to be low.

  • Assay Execution:

    • Run the Blank Urine (Negative Control).

    • Run the Cutoff Calibrator (e.g., 500 ng/mL d-Amphetamine).

    • Run the Spiked Samples in duplicate.

  • Calculation of % Cross-Reactivity:

    • If the 100,000 ng/mL sample triggers a positive result equivalent to the 500 ng/mL cutoff:

      
      
      
  • Data Interpretation:

    • < 1%: Considered non-cross-reactive for clinical screening purposes.

    • > 1%: Potential for false positives in overdose scenarios.

Workflow Diagram

ProtocolStartStart ValidationPrepPrepare Spiked Urine(1k, 10k, 100k ng/mL)Start->PrepRunAssayRun Immunoassay(Duplicate)Prep->RunAssayCompareCompare Absorbanceto Cutoff CalibratorRunAssay->CompareDecisionSignal > Cutoff?Compare->DecisionCalcCalculate %(Cutoff / Spike) * 100Decision->CalcYesResultLowResult: Negligible CR(<1%)Decision->ResultLowNo (at 100k)ResultHighResult: Significant CR(>1%)Calc->ResultHigh

Caption: Decision tree for calculating cross-reactivity percentages in validation studies.

References

  • National Institutes of Health (NIH). (2014). Emerging drugs of abuse: current perspectives on substituted cathinones. Retrieved from [Link]

  • Forensic Science International. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinones drug profile. Retrieved from [Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-Amino-1-phenylpropan-2-one (Cathinone)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Analysis

1-Amino-1-phenylpropan-2-one (commonly known as Cathinone or


-ketoamphetamine) presents a dual-hazard profile: it is a potent central nervous system (CNS) stimulant and a chemically unstable 

-aminoketone.

As a researcher, you must recognize that standard "lab safety" is insufficient. This compound is a DEA Schedule I Controlled Substance (in the US) and equivalent in many other jurisdictions. Handling requires a "Zero-Exposure" protocol, not only to prevent toxicity but to maintain strict forensic integrity of the sample, as the free base rapidly dimerizes to 3,6-dimethyl-2,5-diphenylpyrazine in solution or upon exposure to air/moisture.

Hazard Identification (GHS Classification)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowedWARNING
Skin Corrosion/Irritation 2H315: Causes skin irritationWARNING
Eye Damage/Irritation 2AH319: Causes serious eye irritationWARNING
STOT - Single Exposure 3H335: May cause respiratory irritationWARNING

Part 2: Personal Protective Equipment (PPE) Stratification

Do not rely on generic "nitrile gloves and lab coat" advice. Primary amines can permeate standard nitrile rubber over time, and the psychotropic nature of this compound mandates a higher protection factor.

Hand Protection: The "Double-Barrier" Standard
  • Primary Layer (Inner): Low-modulus Nitrile (4 mil). This provides dexterity.

  • Secondary Layer (Outer): Extended-cuff Nitrile (minimum 6-8 mil) OR Laminated Film (e.g., Silver Shield/4H) if handling solutions >10 mg/mL.

  • Rationale: Cathinone is often handled as a hydrochloride salt (solid), which minimizes permeation risk. However, if in solution (methanol/acetonitrile), the solvent acts as a carrier vehicle. Standard 4-mil nitrile has a breakthrough time of <15 minutes for many organic solvents.

  • Protocol: Inspect outer gloves immediately after any splash. Change outer gloves every 60 minutes during continuous handling.

Respiratory & Inhalation Control
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Class II, Type A2 or B2) or a Powder Containment Balance Enclosure.

  • Secondary PPE: If working outside a hood (strictly prohibited for solids), a Full-Face Air-Purifying Respirator (APR) with P100 (HEPA) and Organic Vapor (OV) cartridges is required. N95s are insufficient for solvent vapors.

Ocular & Dermal Protection[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses do not seal against airborne dust or aerosols.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton to prevent particulate retention on clothing fibers, which can lead to inadvertent cross-contamination outside the lab.

PPE Decision Logic Diagram

PPE_Decision_Matrix Start Start: Assess State of Matter IsSolid Solid (Powder/Salt)? Start->IsSolid IsLiquid Liquid (Solution)? Start->IsLiquid SolidPPE REQUIRED PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat 4. Fume Hood/Balance Enclosure IsSolid->SolidPPE SolventCheck Solvent Type? IsLiquid->SolventCheck OrganicSolvent Organic (MeOH, ACN) SolventCheck->OrganicSolvent Aqueous Aqueous (Buffer) SolventCheck->Aqueous HighConc Conc > 10 mg/mL? OrganicSolvent->HighConc StandardLiquidPPE REQUIRED PPE: 1. Double Nitrile (8 mil outer) 2. Splash Goggles 3. Fume Hood Aqueous->StandardLiquidPPE HighConc->StandardLiquidPPE No HighRiskPPE REQUIRED PPE: 1. Laminate Liner (Silver Shield) 2. Nitrile Outer 3. Fume Hood HighConc->HighRiskPPE Yes

Figure 1: PPE Selection Logic based on physical state and concentration.

Part 3: Operational Workflow (The Zero-Exposure Protocol)

A. Storage & Stability[3]
  • Condition: Store as the Hydrochloride (HCl) salt. The free base is unstable.

  • Environment: -20°C (Freezer), desiccated, and protected from light.

  • Security: Must be stored in a bolted, steel safe or vault meeting DEA Schedule I requirements (21 CFR 1301.72).

B. Weighing & Transfer (Step-by-Step)

This is the highest-risk activity due to potential aerosolization of the powder.

  • Preparation:

    • Place a disposable anti-static weighing boat inside the balance enclosure.

    • Pre-moisten a Kimwipe with methanol and wipe the exterior of the stock container before opening (removes trace dust).

  • Static Control:

    • Amine salts are often hygroscopic and prone to static. Use an ionizing fan or anti-static gun on the weighing boat. Static discharge can "pop" particles into the air.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Re-seal the container immediately after aliquoting.

  • Decontamination:

    • Wipe the balance area with a 10% bleach solution (oxidizes the amine) followed by water.

C. Solubilization
  • Solvent Choice: Acetonitrile or acidic aqueous buffers are preferred for stability. Avoid pure methanol for long-term storage at room temperature, as degradation occurs within days.

  • Vessel: Use amber glass vials with PTFE-lined caps to prevent adsorption and photodegradation.

Part 4: Emergency Response & Disposal

Spill Cleanup Protocol

Do not simply wipe up. You must chemically deactivate the substance to prevent future exposure.

  • Evacuate & Isolate: Clear the immediate area.[1]

  • PPE Up: Don double gloves, goggles, and respiratory protection (if outside hood).

  • Contain: Cover spill with absorbent pads.

  • Deactivate (Oxidation):

    • Apply a freshly prepared 10% Sodium Hypochlorite (Bleach) solution to the spill area.

    • Mechanism:[2][3] Hypochlorite oxidizes the primary amine, cleaving the molecule and rendering it pharmacologically inactive.

    • Allow contact time of 15 minutes.

  • Clean: Wipe up with fresh pads. Wash area with soap and water.[4][1]

  • Waste: Collect all pads/gloves into a hazardous waste bag labeled "Deactivated Amine Waste."

Disposal of Inventory (Controlled Substance)

CRITICAL: You cannot simply pour Schedule I substances down the drain or throw them in the trash, even if diluted.

  • Reverse Distribution: The only legally compliant method for disposing of expired or unwanted Schedule I inventory is to transfer it to a DEA-Registered Reverse Distributor .

  • Form 222: You must use DEA Form 222 to transfer the custody of the material to the distributor.[5][6]

  • On-Site Destruction: Generally not permitted for Schedule I substances without specific prior DEA approval (Form 41) and two witnesses. Reverse distribution is the industry standard for compliance.

Emergency_Response Spill Spill Incident Isolate Evacuate & Isolate Area Spill->Isolate Assess Assess Volume/Location PPE Don Emergency PPE (Resp + Double Glove) Assess->PPE Isolate->Assess Deactivate Apply 10% Bleach (Oxidative Destruction) PPE->Deactivate Wait Wait 15 Mins Deactivate->Wait Clean Absorb & Wash Wait->Clean Dispose HazWaste Container Clean->Dispose

Figure 2: Emergency Spill Response and Deactivation Workflow.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 2797003, Cathinone hydrochloride. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2023). Disposal of Controlled Substances. Diversion Control Division. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Giebe, S., et al. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis. Drug Testing and Analysis. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.